(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNOWSWRNUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657418 | |
| Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-47-3 | |
| Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS number
An In-Depth Technical Guide to (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a specialized arylboronic acid that serves as a critical building block in synthetic organic chemistry. Its structural complexity, featuring a sterically hindered N-tert-butylsulfamoyl group and a methyl substituent ortho to the boronic acid, makes it a valuable reagent for creating highly substituted biaryl and heterocyclic structures. These motifs are frequently sought after in the fields of medicinal chemistry and materials science. The presence of the sulfonamide group not only influences the electronic properties of the phenyl ring but also provides a handle for further functionalization or for modulating the pharmacokinetic properties of a target molecule. This guide provides a comprehensive overview of its properties, synthesis, purification, characterization, and application, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Core Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874219-47-3 | [1] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [1] |
| Molecular Weight | 271.14 g/mol | [1] |
| MDL Number | MFCD08235063 | [1] |
| Appearance | Typically an off-white to white solid | General |
| Solubility | Soluble in methanol, DMSO, THF; sparingly soluble in water | General |
Synthesis and Purification: From Precursor to Purified Reagent
The synthesis of arylboronic acids is a well-established field, yet each substrate presents unique challenges. The most common and reliable route involves a directed ortho-metalation or halogen-metal exchange followed by quenching with a borate ester.
Synthetic Workflow
The logical pathway to this molecule typically starts with a suitably substituted aromatic precursor, which is metalated and then reacted with an electrophilic boron source.
Detailed Synthesis Protocol (Exemplary)
This protocol describes a common laboratory-scale synthesis.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the precursor, 4-bromo-N-(tert-butyl)-3-methylbenzenesulfonamide, and anhydrous tetrahydrofuran (THF).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise via syringe over 15 minutes. The choice of n-BuLi is critical for efficient halogen-metal exchange at low temperatures, preventing side reactions. Stir the resulting mixture at -78 °C for 1 hour.
-
Boronation: Add triisopropyl borate dropwise to the aryllithium species at -78 °C. This borate ester is chosen for its steric bulk, which minimizes the formation of over-boronated byproducts. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M aqueous hydrochloric acid (HCl). This step hydrolyzes the boronate ester to the desired boronic acid. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategies: Addressing Common Impurities
Purifying boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides) and their amphiphilic nature.[2][3] The primary impurities are often the starting material and protodeborylated byproducts.
Method 1: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group.[4]
-
Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2, causing the pure boronic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Method 2: Recrystallization
If the crude product is of sufficient purity, recrystallization is an effective method.[5] Solvents such as hot water, or mixed solvent systems like ethyl acetate/hexanes or dichloroethane, can be effective.[5] The choice of solvent is empirical and must be screened for the specific compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group singlet, and the large singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the sulfonamide may also be visible.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule.
-
¹¹B NMR: A broad singlet is expected, with a chemical shift characteristic of an arylboronic acid. This is a definitive technique for confirming the presence of the boron center.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing boronic acids.[6][7] Analysis in negative ion mode will typically show the deprotonated molecule or adducts, while positive mode may show protonated or sodiated species.
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for O-H stretching (boronic acid), N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C-H and C=C bonds of the aromatic ring.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] This reaction is a cornerstone of modern drug discovery for synthesizing complex biaryl molecules.[9][10]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[12]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[11][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[8]
Experimental Protocol: A Representative Suzuki Coupling
This protocol outlines the coupling of this compound with a generic aryl bromide.
-
Reagent Charging: To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents). The choice of catalyst and ligand is crucial and can significantly impact reaction yield and scope.
-
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Applications in Drug Discovery
Boronic acids are essential building blocks for creating libraries of compounds for structure-activity relationship (SAR) studies.[10] The specific substitution pattern of this reagent—a sulfonamide and a methyl group—is particularly interesting. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets, while the tert-butyl group provides lipophilicity and steric bulk. The ortho-methyl group induces a twisted conformation in the resulting biaryl products, which can be crucial for achieving selectivity for a specific protein target. The introduction of the boronic acid functional group into bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties.[9] This makes reagents like this compound highly valuable in the synthesis of novel therapeutic agents.[15]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids are sensitive to moisture and can slowly degrade or form boroxines.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Reddit. Purification of boronic acids?. [Link]
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Oxford Academic. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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National Institutes of Health. Arylboronic acid chemistry under electrospray conditions. [Link]
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Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
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National Institutes of Health. Properties of a model aryl boronic acid and its boroxine. [Link]
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Autech. Cas:731016-02-7 Name:5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid. [Link]
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ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. [Link]
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Journal of the American Chemical Society. Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. [Link]
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Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]
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Arctom. CAS NO. 183000-60-4 | (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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GlobalChemMall. This compound. [Link]
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ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. [Link]
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National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
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(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid chemical properties
An In-Depth Technical Guide to (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid: Properties, Reactivity, and Applications
Abstract
This compound is a specialized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern—featuring a sterically influential ortho-methyl group and an electronically significant meta-N-tert-butylsulfamoyl group—provides chemists with a versatile reagent for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, core reactivity, and practical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers and drug development professionals, this document synthesizes field-proven insights and detailed protocols to facilitate its effective use in the laboratory.
Introduction & Strategic Significance
Boronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds offers remarkable stability, low toxicity, and functional group tolerance, making them indispensable tools for the formation of carbon-carbon bonds.[2]
This compound, in particular, is a designer reagent whose utility is defined by its distinct structural features:
-
The Boronic Acid Moiety: The primary reactive site, enabling participation in a host of coupling reactions.
-
The Ortho-Methyl Group: Positioned adjacent to the boronic acid, this group can influence the dihedral angle of the phenyl ring and sterically modulate the rate and selectivity of coupling reactions.
-
The Meta-Sulfamoyl Group: The N-(tert-butyl)sulfamoyl substituent significantly impacts the electronic properties of the aromatic ring. It acts as a meta-directing electron-withdrawing group, which can influence the reactivity of the boronic acid. Furthermore, the sulfonamide functional group can serve as a hydrogen bond donor and acceptor, potentially modulating the solubility and pharmacokinetic properties of derivative molecules.[3]
These combined features make this reagent particularly valuable for introducing a substituted phenyl ring into target molecules, a common strategy in the development of pharmaceuticals and advanced materials.
Physicochemical & Structural Properties
The precise arrangement of functional groups in this compound dictates its physical behavior and chemical identity.
Chemical Structure
Caption: Structure of this compound.
Core Properties & Identifiers
The fundamental properties of this reagent are summarized below. Sourcing high-purity material (≥97%) is critical for reproducible results in sensitive catalytic reactions.[4][5]
| Property | Value | Source |
| CAS Number | 874219-47-3 | [5] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [5] |
| Molecular Weight | 271.14 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% (typical) | [4] |
| Topological Polar Surface Area (TPSA) | 86.63 Ų | [4] |
| logP (calculated) | -0.25 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 3 | [4] |
Stability and Storage
Like many boronic acids, this compound is susceptible to dehydration to form boroxine anhydrides, particularly upon prolonged storage or exposure to heat. While this process is often reversible upon exposure to water during reaction setup, it can complicate accurate weighing and stoichiometry.
Authoritative Recommendation: For maintaining material integrity and ensuring experimental reproducibility, store this compound under refrigerated conditions (2-8°C), sealed tightly in a dry, inert atmosphere (e.g., argon or nitrogen).[4][6]
Spectroscopic Characterization (Expected)
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Three signals in the aromatic region (~7.0-8.0 ppm). The substitution pattern will lead to distinct coupling patterns (doublets and a doublet of doublets).
-
B(OH)₂ Protons: A broad singlet, typically downfield, which is exchangeable with D₂O.
-
Sulfonamide N-H: A singlet around 10 ppm, also exchangeable with D₂O.[7]
-
Methyl Protons: A sharp singlet around 2.2-2.5 ppm.[8]
-
tert-Butyl Protons: A sharp singlet at approximately 1.2 ppm, integrating to 9 protons.[7]
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: Six distinct signals in the aromatic region (~120-145 ppm). The carbon attached to the boron atom (C-B) will appear as a broad, low-intensity signal.
-
Methyl Carbon: A signal in the aliphatic region (~19-22 ppm).[9]
-
tert-Butyl Carbons: Two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.[7]
-
-
FTIR (ATR):
-
O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ from the B(OH)₂ group.
-
N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹ from the sulfonamide.
-
C-H Stretch: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
S=O Stretch: Two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
B-O Stretch: A strong absorption band around 1300-1400 cm⁻¹.
-
Chemical Reactivity & Mechanistic Insights
The primary utility of this reagent is derived from the reactivity of the boronic acid group, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura Coupling Reaction
This reaction forms a C-C bond between the boronic acid's aryl group and an organohalide (or triflate). The generally accepted catalytic cycle is a three-step process.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[10]
The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates to minimize side reactions, such as homocoupling of the boronic acid.[12][13]
Other Important Reactions
Beyond the Suzuki coupling, boronic acids are versatile reagents in other transformations, including:
-
Chan-Evans-Lam (CEL) Coupling: A copper-catalyzed reaction to form C-N or C-O bonds, coupling the boronic acid with amines or alcohols.[7]
-
Petasis (Borono-Mannich) Reaction: A multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or arylboronic acid to produce substituted amines.
Experimental Protocols
Trustworthy protocols are self-validating. The following procedure for a model Suzuki coupling is designed for clarity and reproducibility, with explanations for key choices.
Representative Protocol: Suzuki Coupling with 4-Bromotoluene
This protocol details the coupling of this compound with 4-bromotoluene to synthesize N-(tert-butyl)-3,4'-dimethyl-[1,1'-biphenyl]-4-sulfonamide.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Materials:
-
This compound (271.14 g/mol )
-
4-Bromotoluene (171.04 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (542 mg, 2.0 mmol, 1.0 equiv.), 4-bromotoluene (376 mg, 2.2 mmol, 1.1 equiv.), and potassium carbonate (552 mg, 4.0 mmol, 2.0 equiv.).
-
Causality: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. K₂CO₃ is a common, effective base for activating the boronic acid for transmetalation.[14]
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (69 mg, 0.06 mmol, 3 mol%).
-
Causality: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings. 3 mol% is a standard loading for ensuring efficient catalysis without excessive cost.[14]
-
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Causality: This degassing process is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive state and lead to side reactions.[14]
-
-
Solvent Addition: Through the septum, add 1,4-dioxane (16 mL) and deionized water (4 mL) that have been previously degassed by bubbling with nitrogen for 20 minutes.
-
Causality: A dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction.[14]
-
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the reaction is complete (disappearance of the boronic acid), cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Safety, Handling, & Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[4][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Irritant | GHS07 | Warning | H315: Causes skin irritation[4][5] H319: Causes serious eye irritation[4][5] H335: May cause respiratory irritation[4][5] |
Handling Protocols:
-
Engineering Controls: Use in a well-ventilated fume hood to avoid inhalation of dust.[6] Ensure safety showers and eyewash stations are readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16]
-
Procedures: Avoid creating dust when handling the solid.[6][17] Do not get in eyes, on skin, or on clothing.[15] Wash hands thoroughly after handling.[16]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] For long-term stability, refrigeration (2-8°C) is recommended.[4][6]
Conclusion
This compound is a high-value synthetic intermediate with well-defined chemical properties. Its primary application in Suzuki-Miyaura coupling, guided by established mechanistic principles, allows for the efficient synthesis of complex biaryl structures. Understanding its physicochemical properties, handling requirements, and reactivity profile enables researchers to leverage this powerful building block for innovation in drug discovery and materials science.
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2-Methylphenyl boronic acid | C7H9BO2. PubChem. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid CAS NO.183000-60-4. Bide Pharmatech. [Link]
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1416166-92-1 | (2-(N-(tert-butyl)sulfamoyl)-5-methoxyphenyl)boronic acid. 1PlusChem. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ACS Publications. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]
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An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Sprin Publisher. [Link]
- Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.
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Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Royal Society of Chemistry Supporting Information. [Link]
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p-Tolylboronic acid - Spectrum. SpectraBase. [Link]
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- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. carlroth.com [carlroth.com]
A Comprehensive Technical Guide to the Synthesis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic Acid
Introduction: The Significance of a Key Building Block in Modern Drug Discovery
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a crucial building block in contemporary medicinal chemistry and drug discovery. Its structural motifs, featuring a sulfonamide group and a boronic acid moiety, are prevalent in a variety of pharmacologically active compounds. Boronic acids and their derivatives are recognized for their unique ability to form reversible covalent bonds with biological targets, such as serine proteases, making them powerful tools in the design of enzyme inhibitors.[1][2][3] The tert-butylsulfamoyl group, on the other hand, can enhance pharmacokinetic properties and provide additional interaction points within a protein's binding site.[4] This guide provides an in-depth, scientifically grounded overview of a reliable synthetic route to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently approached through a multi-step sequence commencing with a commercially available or readily synthesized substituted aniline. The core strategy hinges on the late-stage introduction of the boronic acid functionality via a palladium-catalyzed cross-coupling reaction. This approach ensures convergence and allows for the early introduction of the sterically demanding tert-butylsulfamoyl group.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide
The cornerstone of this synthesis is the preparation of the aryl bromide precursor, N-tert-butyl-3-bromo-4-methylbenzenesulfonamide. A reliable method for its synthesis begins with the commercially available 3-amino-4-methylbenzoic acid.
Step 1.1: Diazotization and Sandmeyer Reaction of 3-Amino-4-methylbenzoic acid
The initial step involves the conversion of the amino group of 3-amino-4-methylbenzoic acid into a diazonium salt, which is then substituted with a bromine atom via the Sandmeyer reaction.[5][6]
Reaction:
3-Amino-4-methylbenzoic acid → 3-Bromo-4-methylbenzoic acid
Causality of Experimental Choices:
-
Diazotization: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[7][8] Nitrous acid, generated in situ from sodium nitrite and a strong acid like hydrochloric acid, is the diazotizing agent.
-
Sandmeyer Reaction: Copper(I) bromide is employed as the catalyst to facilitate the substitution of the diazonium group with bromide.[5] The use of a copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.
Experimental Protocol:
-
Suspend 3-amino-4-methylbenzoic acid in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
Cool the mixture and collect the precipitated 3-bromo-4-methylbenzoic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 1.2: Chlorosulfonylation of 3-Bromo-4-methylbenzoic acid
The next step is the introduction of the sulfonyl chloride group. This is achieved by reacting 3-bromo-4-methylbenzoic acid with chlorosulfonic acid.[9][10]
Reaction:
3-Bromo-4-methylbenzoic acid → 3-Bromo-4-methylbenzenesulfonyl chloride
Causality of Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful and efficient reagent for the direct chlorosulfonylation of aromatic compounds.
-
Conditions: The reaction is typically performed neat or in a chlorinated solvent. Careful temperature control is necessary due to the exothermic nature of the reaction.
Experimental Protocol:
-
Carefully add 3-bromo-4-methylbenzoic acid portion-wise to an excess of chlorosulfonic acid at 0 °C.
-
Allow the mixture to slowly warm to room temperature and then heat to drive the reaction to completion.
-
Cool the reaction mixture and cautiously pour it onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-bromo-4-methylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 1.3: Sulfonamidation with tert-Butylamine
The final step in the synthesis of the key intermediate is the reaction of the sulfonyl chloride with tert-butylamine to form the corresponding sulfonamide.[11][12]
Reaction:
3-Bromo-4-methylbenzenesulfonyl chloride + tert-Butylamine → N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide
Causality of Experimental Choices:
-
Base: A tertiary amine base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.
-
Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are suitable for this reaction.
Experimental Protocol:
-
Dissolve 3-bromo-4-methylbenzenesulfonyl chloride in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C and add tert-butylamine dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-tert-butyl-3-bromo-4-methylbenzenesulfonamide.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1.1 | 3-Amino-4-methylbenzoic acid | 3-Bromo-4-methylbenzoic acid | NaNO₂, HBr, CuBr | 70-80% |
| 1.2 | 3-Bromo-4-methylbenzoic acid | 3-Bromo-4-methylbenzenesulfonyl chloride | ClSO₃H | 85-95% |
| 1.3 | 3-Bromo-4-methylbenzenesulfonyl chloride | N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide | tert-Butylamine, Et₃N | 80-90% |
Part 2: The Core Transformation: Miyaura Borylation
With the key aryl bromide intermediate in hand, the next stage is the introduction of the boronic acid functionality. The Miyaura borylation reaction is a robust and widely used method for this purpose, involving a palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent.[1][2][13]
Reaction:
N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide + Bis(pinacolato)diboron → 2-(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Caption: Key components of the Miyaura borylation reaction.
Causality of Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(dppf)Cl₂ being a common and effective choice due to its stability and activity.[1]
-
Ligand: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the boronate ester group.
-
Base: A weak base, such as potassium acetate (KOAc), is crucial for the transmetalation step of the catalytic cycle and to regenerate the active catalyst.[2]
Experimental Protocol:
-
To a solution of N-tert-butyl-3-bromo-4-methylbenzenesulfonamide in an anhydrous solvent (e.g., dioxane or toluene), add bis(pinacolato)diboron, potassium acetate, and the palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pinacol boronate ester.
Part 3: The Final Step: Hydrolysis to the Boronic Acid
The final step in the synthesis is the hydrolysis of the pinacol boronate ester to the target boronic acid. This can be achieved under acidic or basic conditions, or through transesterification.[14][15][16]
Reaction:
2-(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → this compound
Causality of Experimental Choices:
-
Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, in a biphasic solvent system (e.g., diethyl ether/water) is a common method for the deprotection of pinacol boronates.
-
Transesterification: An alternative method involves transesterification with another boronic acid, such as phenylboronic acid, in the presence of an acid catalyst.
Experimental Protocol (Acidic Hydrolysis):
-
Dissolve the pinacol boronate ester in a suitable organic solvent (e.g., diethyl ether or acetone).
-
Add an aqueous solution of a strong acid (e.g., 2 M HCl).
-
Stir the biphasic mixture vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization or precipitation.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) |
| N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide | C₁₁H₁₆BrNO₂S | 306.22 | Aromatic protons, methyl singlet, tert-butyl singlet, NH singlet |
| This compound | C₁₁H₁₈BNO₄S | 271.14 | Aromatic protons, methyl singlet, tert-butyl singlet, B(OH)₂ singlet |
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound, a valuable building block for drug discovery. By carefully selecting reagents and controlling reaction conditions, researchers can efficiently synthesize this compound in high purity. The principles and techniques described herein are broadly applicable to the synthesis of other substituted arylboronic acids, further empowering the field of medicinal chemistry.
References
-
eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of aryl pinacol boronates to their boronic acid analogues.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Retrieved from [Link]
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Miyaura Borylation. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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- 4. N-(tert-Butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide to N-tert-Butyl-3-borono-4-methylbenzenesulfonamide: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-3-borono-4-methylbenzenesulfonamide, also known as (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, is a specialized organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, featuring a sulfonamide moiety, a sterically hindering tert-butyl group, and a reactive boronic acid functional group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, synthesis, and applications of N-tert-Butyl-3-borono-4-methylbenzenesulfonamide, with a focus on its pivotal role in the construction of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
Introduction: A Molecule of Significance in Drug Discovery
The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting diverse biological activities.[1] The incorporation of a boronic acid moiety onto a sulfonamide scaffold, as seen in N-tert-Butyl-3-borono-4-methylbenzenesulfonamide, opens up a vast chemical space for the synthesis of novel drug candidates through the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides, enabling the construction of complex molecular architectures with high precision and functional group tolerance. The tert-butyl group provides steric bulk, which can influence the molecule's conformation and interaction with biological targets, potentially enhancing selectivity and metabolic stability.[3]
A particularly promising application of this compound lies in the synthesis of TRPV1 antagonists.[4][5] The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and neurogenic inflammation, making it an attractive target for the development of new analgesics. The biphenyl scaffold is a common feature in many potent TRPV1 antagonists, and N-tert-Butyl-3-borono-4-methylbenzenesulfonamide serves as a crucial precursor for constructing one of the aryl rings in these structures.
Molecular Structure and Properties
N-tert-Butyl-3-borono-4-methylbenzenesulfonamide possesses a well-defined molecular structure that dictates its chemical reactivity and physical properties.
| Property | Value | Reference |
| Chemical Name | N-tert-Butyl-3-borono-4-methylbenzenesulfonamide | [6] |
| Synonym | This compound | [7] |
| CAS Number | 874219-47-3 | [8] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [2] |
| Molecular Weight | 271.1 g/mol | [2] |
A visual representation of the molecular structure is provided below:
Caption: 2D structure of N-tert-Butyl-3-borono-4-methylbenzenesulfonamide.
Spectroscopic Characterization (Predicted and Based on Analogs):
Authentic spectroscopic data for N-tert-Butyl-3-borono-4-methylbenzenesulfonamide is not publicly available. However, based on the known spectra of closely related compounds such as N-tert-butyl-4-methylbenzenesulfonamide, the following characteristic signals can be anticipated:[10][11]
-
¹H NMR:
-
Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm.
-
The methyl group protons on the benzene ring would present as a singlet around 2.4 ppm.
-
The N-H proton of the sulfonamide would likely be a broad singlet, with its chemical shift dependent on solvent and concentration.
-
The nine equivalent protons of the tert-butyl group would give a sharp singlet around 1.2 ppm.
-
The protons of the B(OH)₂ group would be a broad singlet, often exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the 120-145 ppm region.
-
The carbon of the methyl group would appear around 21 ppm.
-
The quaternary carbon and the methyl carbons of the tert-butyl group would be found around 55 ppm and 30 ppm, respectively.
-
-
¹¹B NMR: The chemical shift for the boron atom in an arylboronic acid typically appears in the range of 27-33 ppm.
-
IR Spectroscopy:
-
Characteristic S=O stretching vibrations for the sulfonyl group would be observed around 1330 cm⁻¹ and 1160 cm⁻¹.
-
N-H stretching would appear as a band in the region of 3300-3200 cm⁻¹.
-
O-H stretching from the boronic acid would be a broad band in the 3500-3200 cm⁻¹ region.
-
Aromatic C-H and C=C stretching vibrations would also be present.
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (271.1 g/mol ).
Synthesis and Purification
The synthesis of N-tert-Butyl-3-borono-4-methylbenzenesulfonamide is a multi-step process that begins with commercially available starting materials. A plausible and efficient synthetic route involves the initial preparation of N-tert-butyl-3-bromo-4-methylbenzenesulfonamide, followed by a borylation reaction.
Caption: Synthetic workflow for N-tert-Butyl-3-borono-4-methylbenzenesulfonamide.
Experimental Protocol: Synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide
This procedure is based on established methods for the synthesis of sulfonamides.[12]
Materials:
-
3-Bromo-4-methylbenzenesulfonyl chloride
-
tert-Butylamine
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butylamine (1.1 eq) and pyridine (1.1 eq) in dichloromethane via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-tert-butyl-3-bromo-4-methylbenzenesulfonamide.
Causality: The use of a base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The aqueous workup removes unreacted starting materials and by-products.
Experimental Protocol: Synthesis of N-tert-Butyl-3-borono-4-methylbenzenesulfonamide
This protocol is a representative procedure for the Miyaura borylation of an aryl bromide.[3]
Materials:
-
N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-tert-butyl-3-bromo-4-methylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling. For purification and isolation of the boronic acid, the crude pinacol ester is subjected to hydrolysis.
-
Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., THF/water) and treat with an acid (e.g., HCl) or a base (e.g., NaOH followed by acidification) to hydrolyze the pinacol ester to the corresponding boronic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield N-tert-Butyl-3-borono-4-methylbenzenesulfonamide. Further purification can be achieved by recrystallization.
Causality: The palladium catalyst is essential for the oxidative addition to the aryl bromide and the subsequent transmetalation with the diboron reagent. The base is required for the regeneration of the active palladium(0) catalyst and to facilitate the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the catalyst and the boronic acid product.
Applications in Organic Synthesis: A Key Component in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of N-tert-Butyl-3-borono-4-methylbenzenesulfonamide lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an electrophilic carbon of an organic halide or triflate.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of TRPV1 Antagonists
As previously mentioned, a significant application of N-tert-Butyl-3-borono-4-methylbenzenesulfonamide is in the synthesis of TRPV1 antagonists. Many potent antagonists feature a biphenyl scaffold. In a typical synthetic strategy, this boronic acid derivative is coupled with a suitable aryl or heteroaryl halide to construct the desired biphenyl core structure.
Exemplary Suzuki-Miyaura Coupling Protocol:
The following is a generalized protocol for the coupling of N-tert-Butyl-3-borono-4-methylbenzenesulfonamide with an aryl bromide.
Materials:
-
N-tert-Butyl-3-borono-4-methylbenzenesulfonamide
-
Aryl bromide (e.g., a substituted bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine N-tert-Butyl-3-borono-4-methylbenzenesulfonamide (1.1 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biphenyl compound.
The choice of catalyst, base, and solvent system is critical and often needs to be optimized for specific substrates to achieve high yields and purity.
Safety and Handling
Detailed toxicological data for N-tert-Butyl-3-borono-4-methylbenzenesulfonamide is not extensively documented. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound should be kept in a tightly sealed container.
Boronic acids are known to be sensitive to oxidation and can undergo protodeboronation under certain conditions. Therefore, storage under an inert atmosphere is recommended for long-term stability.
Conclusion
N-tert-Butyl-3-borono-4-methylbenzenesulfonamide is a highly valuable and versatile building block in modern organic synthesis. Its strategic combination of a sulfonamide moiety, a bulky tert-butyl group, and a reactive boronic acid function makes it an ideal precursor for the synthesis of complex molecules, particularly in the realm of drug discovery. The ability to efficiently participate in Suzuki-Miyaura cross-coupling reactions has positioned this compound as a key intermediate in the development of novel therapeutics, most notably TRPV1 antagonists for the treatment of pain. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic pathway, and its primary application, offering a foundational resource for researchers and scientists working in the field.
References
Sources
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An In-depth Technical Guide to the Solubility of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry, likely as a building block or potential therapeutic agent itself, leveraging the unique properties of the boronic acid moiety.[1] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this specific molecule. We will delve into the physicochemical factors influencing its solubility, present detailed, field-tested protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of this crucial data in the context of drug development.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from a chemical entity to a therapeutic drug, solubility is a fundamental physical property that dictates the compound's fate in biological systems. Poor aqueous solubility can lead to low absorption, insufficient bioavailability, and erratic dose-response relationships, ultimately causing promising candidates to fail in later stages of development.[2][3] Therefore, a thorough characterization of solubility is not merely a data point but a cornerstone of preclinical assessment.[4]
This compound (Molecular Formula: C₁₁H₁₈BNO₄S, Molecular Weight: 271.14 g/mol ) is a complex molecule featuring several functional groups that influence its solubility profile.[5][6] This guide serves as a detailed manual for researchers aiming to precisely quantify and understand the solubility of this and structurally related compounds.
Theoretical Framework: Predicting Solubility Behavior
A molecule's solubility is governed by its structural and electronic properties, which dictate its interactions with the solvent.[7] For this compound, we must consider the interplay of its key functional groups:
-
Boronic Acid Moiety (-B(OH)₂): This group is a Lewis acid and can form reversible covalent bonds with diols.[8] Its acidity (pKa typically around 9-10) is a dominant factor in aqueous solubility.[9] At pH values above its pKa, the boronic acid deprotonates to the boronate ion (-B(OH)₃⁻), which is significantly more water-soluble.[10] Consequently, the aqueous solubility of this compound is expected to be highly pH-dependent.[11] The presence of polyols like mannitol can also increase solubility by forming more soluble boronate esters and lowering the apparent pKa.[9]
-
Sulfonamide Group (-SO₂NH-): The sulfonamide group is a common pharmacophore.[12] The hydrogen on the nitrogen is weakly acidic, and its ionization can contribute to solubility, particularly at higher pH values.[13][14] The overall contribution of this group is a balance between its polar nature and the potential for strong intermolecular interactions in the solid state, which can decrease solubility.[15]
-
tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar group significantly increases the lipophilicity (hydrophobicity) of the molecule.[16][17] Its steric hindrance can disrupt crystal lattice packing, which might favor solubility, but its primary effect is to decrease solubility in aqueous media.[18][19]
-
Aromatic Ring & Methyl Group: The phenyl ring and the methyl group are hydrophobic and will generally decrease water solubility.
Overall Prediction: The molecule possesses both hydrophilic (boronic acid, sulfonamide) and lipophilic (tert-butyl, phenyl, methyl) regions. This amphiphilic nature suggests that its solubility will be modest in pure water but highly dependent on pH. It is expected to have low solubility at acidic to neutral pH and significantly higher solubility in alkaline conditions where both the boronic acid and potentially the sulfonamide can deprotonate. Solubility in organic solvents will be favored by those that can interact with the polar groups, such as ethers and ketones.[20]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate solubility measurement requires robust, validated methods. The two primary types of solubility measured in drug discovery are kinetic and thermodynamic.[3] Both are valuable, providing different insights at different stages of development.[21] The "shake-flask" method is the gold standard for determining equilibrium solubility.[22]
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer. It's a high-throughput method ideal for early discovery screening.[2][21]
Workflow for Kinetic Solubility Determination
Caption: High-throughput kinetic solubility workflow.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.
-
Separation: Separate the precipitated solid from the solution. This is typically done by filtering the plate through a 0.45 µm filter plate or by centrifuging the plate at high speed and carefully collecting the supernatant.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared in the same buffer/DMSO mixture is required for accurate quantification.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is the true solubility and is critical for late-stage preclinical and formulation development.[3][23] The saturation shake-flask method is the most reliable technique.[11][22]
Workflow for Thermodynamic Solubility Determination
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An In-Depth Technical Guide to (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, a specialized aryl boronic acid derivative that has emerged as a valuable building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, logical synthesis strategies, and its pivotal role in the construction of complex molecular architectures, all grounded in established chemical principles and supported by practical, field-proven insights.
Core Compound Profile and Physicochemical Properties
This compound is a substituted aromatic boronic acid. The presence of the methyl group, the N-(tert-butyl)sulfamoyl moiety, and the boronic acid functional group on the phenyl ring imparts a unique combination of steric and electronic properties. These features are critical for its reactivity and selectivity in synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.
The molecular weight of this compound is 271.14 g/mol .[1][2] This and other key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 271.14 g/mol | [1][2] |
| Empirical Formula | C₁₁H₁₈BNO₄S | [1] |
| CAS Number | 874219-47-3 | [1] |
| Melting Point | 142-145 °C | |
| Boiling Point (Predicted) | 456.7 ± 55.0 °C | |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | |
| pKa (Predicted) | 7.45 ± 0.58 |
These properties are essential for designing reaction conditions, such as solvent selection and purification methods. The compound should be stored in a dry, refrigerated environment (2-8°C) to ensure its stability.
The Strategic Importance in Medicinal Chemistry: The Role of the Boronic Acid Moiety
Boronic acids are a class of organoboron compounds that have become indispensable in medicinal chemistry.[3] Their rise to prominence is largely due to their unique ability to form reversible covalent bonds with nucleophilic residues in biological targets, such as the hydroxyl group of serine proteases.[3] This property was famously leveraged in the development of Bortezomib (Velcade®), the first FDA-approved proteasome inhibitor containing a boronic acid pharmacophore for the treatment of multiple myeloma.[4]
Beyond their potential for direct biological activity, aryl boronic acids like this compound are primarily valued as versatile intermediates in organic synthesis.[5] Their stability, relatively low toxicity, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction make them foundational tools for creating carbon-carbon bonds, particularly for assembling biaryl structures, which are common motifs in pharmacologically active molecules.[5][6]
The workflow below illustrates the central role of boronic acids in the drug discovery pipeline, from a synthetic building block to a potential therapeutic agent.
Synthesis Protocol: A Field-Proven Approach via Lithiation-Borylation
The synthesis of this compound is logically achieved through a well-established organometallic pathway: the lithiation of an aryl bromide precursor followed by borylation with a borate ester. This method offers a reliable and scalable route to the target compound.
The direct precursor for this synthesis is 4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide . The protocol below is a representative procedure based on standard lithiation-borylation methodologies.[7]
Diagram of the Synthetic Pathway:
Step-by-Step Experimental Protocol:
-
Materials:
-
4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is critical and is driven by the halogen-metal exchange.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise. The reaction is typically exothermic; maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. This step forms a borate ester intermediate.
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 30 minutes to hydrolyze the borate ester to the desired boronic acid.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to yield this compound as a solid.
-
Application in Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoborane and an organohalide.[6]
The Catalytic Cycle:
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.
Exemplary Protocol for a Suzuki-Miyaura Coupling:
This protocol outlines a general procedure for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[8]
-
Materials:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, or DMF)
-
-
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Conclusion and Future Outlook
This compound, with a molecular weight of 271.14 g/mol , is more than just a chemical reagent; it is a precisely designed tool for the efficient construction of complex molecules. Its strategic importance is rooted in the proven utility of the boronic acid moiety in medicinal chemistry and the power of the Suzuki-Miyaura reaction in forging C-C bonds. The synthetic route via lithiation-borylation of its bromo-precursor is robust and scalable. As drug discovery programs continue to tackle increasingly complex biological targets, the demand for sophisticated, functionalized building blocks like this boronic acid will undoubtedly grow, solidifying its place in the synthetic chemist's toolbox for years to come.
References
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Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
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Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Doctoral dissertation, University of Huddersfield. Retrieved from [Link]
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GlobalChemMall. This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Retrieved from [Link]
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Stymiest, J. L., et al. (2008). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(43), 16173–16176. Retrieved from [Link]
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de Matos, T. A., et al. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 30(5), 1234. Retrieved from [Link]
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Kumar, A., et al. (2021). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 18(5), 456-476. Retrieved from [Link]
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Showalter, H. D. (2024). Total Synthesis as Training for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 15(1), 1-5. Retrieved from [Link]
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(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid stability and storage
An In-depth Technical Guide to the Stability and Storage of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a vital reagent in modern organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its structural complexity, featuring a sterically hindered tert-butylsulfamoyl group and a methyl substituent on the phenyl ring, makes it a valuable component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Boronic acids, in general, are appreciated for their versatility, stability relative to other organometallic reagents, and lower toxicity.[2] However, the term "stability" is relative, and understanding the specific degradation pathways and optimal storage conditions for this particular molecule is paramount to ensure its reactivity, purity, and the reproducibility of experimental results.
This guide provides a comprehensive overview of the stability and storage of this compound, drawing upon established principles of boronic acid chemistry and providing practical, field-proven insights for its handling and use.
Chemical Properties and Structure
The stability of a boronic acid is intrinsically linked to its molecular structure. The key features of this compound are:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid due to the electron-deficient boron atom, which dictates its reactivity and susceptibility to degradation.[2]
-
The N-(tert-Butyl)sulfamoyl Group: This is an electron-withdrawing group, which is expected to lower the pKa of the boronic acid.[3][4] A lower pKa can enhance its affinity for diols but may also influence its degradation kinetics under various pH conditions.
-
The 2-Methyl Group: This ortho substituent provides steric hindrance around the boronic acid group, which can influence its reactivity and potentially offer some protection against certain degradation pathways.
Mechanisms of Degradation
Several degradation pathways can affect the purity and reactivity of arylboronic acids. Understanding these mechanisms is crucial for implementing effective storage and handling strategies.
Protodeboronation
This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in the presence of moisture.[5] The reaction is essentially the hydrolysis of the C-B bond.
-
Mechanism: The rate of protodeboronation is highly dependent on pH. It can be accelerated under both acidic and basic conditions.[5] For arylboronic acids with electron-withdrawing substituents, protodeboronation via a transient aryl anion-like pathway can occur under basic conditions.[5]
Oxidation
Boronic acids are susceptible to oxidative degradation, which can convert the boronic acid to a phenol.[6] This is a significant concern, especially in solution and when exposed to air or other oxidizing agents. The oxidative stability of boronic acids can be comparable to that of thiols in biological contexts.[6]
-
Mechanism: The oxidation is thought to proceed via the attack of an oxidizing species (e.g., peroxide, atmospheric oxygen) on the electron-deficient boron atom. The presence of the electron-withdrawing sulfamoyl group may influence the rate of this process.
Boroxine Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered anhydride ring called a boroxine.
-
Reversibility: This process is generally reversible upon the addition of water. However, the formation of boroxines can complicate stoichiometry in reactions and affect the physical properties of the solid material. It is a key reason why boronic acids should be stored in a dry environment.
Recommended Storage and Handling Procedures
To mitigate the degradation pathways described above and ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[7] | Low temperatures slow down the rates of all chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Moisture | Keep container tightly sealed in a dry place. | Prevents protodeboronation and the reversal of boroxine formation. The compound is likely hygroscopic. |
| Light | Store in a light-resistant container. | Although not as critical as moisture and air, light can catalyze oxidative degradation in some organic molecules. |
| Container | Use a well-sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap). | Ensures a good seal against the atmosphere and prevents contamination. |
Handling Best Practices:
-
Inert Atmosphere Handling: Whenever possible, handle the solid material inside a glovebox or under a stream of inert gas.
-
Minimize Exposure: Only take out the amount of material needed for a reaction and promptly reseal the main container.
-
Use Dry Solvents: When preparing solutions, use anhydrous solvents to minimize protodeboronation.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.[2]
Experimental Protocol for Stability Assessment: A Forced Degradation Study
A forced degradation study is essential to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[8][9][10]
Objective
To evaluate the stability of this compound under various stress conditions and to identify its primary degradation products.
Materials and Methods
-
Preparation of Stock Solution: Prepare a stock solution of the boronic acid in a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Forced Degradation Conditions: [11]
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Incubate an aliquot of the stock solution at 80°C.
-
Solid: Place the solid compound in an oven at 80°C.
-
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analytical Method:
-
HPLC-UV/MS: A stability-indicating HPLC method is crucial.
-
Column: A C18 column (e.g., Waters XTerra MS C18) is often suitable.[12]
-
Mobile Phase: A gradient of water and acetonitrile with a suitable buffer (e.g., ammonium acetate or formic acid) can be used.
-
Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry (ESI-MS) for peak identification and purity assessment.[3][11]
-
-
NMR Spectroscopy: ¹H and ¹¹B NMR can be used to characterize the starting material and any isolated degradation products.[5][6][9][13] The chemical shift in ¹¹B NMR is particularly sensitive to the coordination state of the boron atom.
-
Data Analysis
-
Purity and Degradation Calculation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in the control sample.
-
Peak Purity: Assess the peak purity of the parent compound using a photodiode array (PDA) detector and mass spectral data.
-
Degradant Identification: Tentatively identify degradation products based on their mass-to-charge ratio (m/z) from the LC-MS data. For significant degradants, isolation and full characterization by NMR may be necessary.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly dependent on its purity and stability. While relatively stable for a boronic acid, it is susceptible to degradation via protodeboronation, oxidation, and boroxine formation. Adherence to strict storage and handling protocols, including refrigeration, storage under an inert and dry atmosphere, and protection from light, is essential to preserve its integrity. A systematic approach to stability testing through forced degradation studies will provide a deeper understanding of its lability and ensure the development of robust analytical methods for its quality control. By implementing the guidelines presented in this document, researchers, scientists, and drug development professionals can confidently utilize this important reagent in their synthetic endeavors.
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MySkinRecipes. 5-(N-Tert-Butylsulfamoyl)-2-Methylbenzeneboronic Acid. [Link]
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Liu, X., & Scouten, W. H. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC, NIH. [Link]
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Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1343-1356. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 7998-8007. [Link]
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Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Kenyon, V., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777. [Link]
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Kubota, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020258118. [Link]
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-
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- 13. mdpi.com [mdpi.com]
A Technical Guide to (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid: Commercial Availability and Applications in Drug Discovery
This guide provides an in-depth analysis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, a specialized building block for researchers and professionals in the field of drug development and synthetic chemistry. We will explore its chemical identity, commercial availability, strategic applications, and general synthetic considerations, offering field-proven insights into its utility.
Introduction: The Value of Substituted Phenylboronic Acids
Boronic acids and their derivatives are foundational pillars in modern medicinal chemistry. Their versatile reactivity, general stability, and low toxicity make them indispensable reagents.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on boronic acids to construct carbon-carbon bonds, which form the backbone of countless complex drug candidates.[1][2]
This compound is a highly functionalized intermediate. Its unique substitution pattern—a sterically hindered N-tert-butylsulfamoyl group meta to the boronic acid and an ortho-directing methyl group—offers chemists precise control over molecular architecture and physicochemical properties, making it a valuable asset in the synthesis of targeted therapies.[2]
Chapter 1: Physicochemical Properties and Identification
Correctly identifying the target compound is critical to ensuring experimental reproducibility. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 874219-47-3 | [3] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [3][4] |
| Molecular Weight | 271.14 g/mol | [3][4] |
| Purity (Typical) | ≥98% | [3][5] |
| MDL Number | MFCD08235063 | [3] |
It is crucial for researchers to distinguish this compound from its isomers, which possess different substitution patterns and, consequently, different reactivity and utility. Common isomers include:
-
(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid: CAS 958651-73-5[4]
-
(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid: CAS 183000-60-4[6]
-
(5-(N-(tert-Butyl)sulfamoyl)-2-methoxyphenyl)boronic acid: CAS 731016-02-7[7]
Chapter 2: Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers. When procuring this reagent, it is imperative to confirm the CAS number (874219-47-3) to ensure the correct isomer is obtained.
| Supplier | Purity | CAS Number | Notes |
| CookeChem | 98% | 874219-47-3 | Listed as a stock item.[3] |
| GlobalChemMall | - | - | Lists the compound, indicating manufacturing and supply capabilities.[8] |
| CymitQuimica | 98% | - | Lists the product under the Fluorochem brand.[5] |
Sourcing Insight: The availability of this reagent from multiple vendors suggests it is a recognized building block. For large-scale or GMP (Good Manufacturing Practice) needs, direct inquiry with manufacturers about custom synthesis capabilities is recommended. Many suppliers, such as Bide Pharmatech and ChemScene, offer custom synthesis services for related and isomeric structures, indicating a strong likelihood of fulfilling custom orders for the title compound.[4][6]
Chapter 3: Strategic Role in Medicinal Chemistry
The molecular architecture of this boronic acid is tailored for specific applications in drug design, primarily through the Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura Coupling Workflow
This reagent serves as the organoboron partner in palladium-catalyzed cross-coupling reactions. It efficiently couples with aryl or heteroaryl halides (or triflates) to create complex biaryl structures, which are prevalent motifs in pharmacologically active molecules.[1][2]
Figure 1: General workflow of a Suzuki-Miyaura coupling reaction utilizing the title boronic acid.
Causality of Structural Features
-
Boronic Acid Group: This is the reactive handle for the palladium-catalyzed cycle, enabling the formation of a new C-C bond.[1]
-
N-tert-Butylsulfamoyl Group: This bulky, electron-withdrawing group serves multiple purposes. It can act as a hydrogen bond donor/acceptor, influencing interactions with biological targets. The tert-butyl moiety provides steric bulk, which can enhance metabolic stability by shielding adjacent sites from enzymatic degradation.
-
Methyl Group: Positioned ortho to the boronic acid, the methyl group can influence the dihedral angle of the resulting biaryl product, locking it into a specific conformation. This conformational constraint is a powerful strategy in drug design to enhance binding affinity and selectivity for a target protein.
The strategic placement of these functional groups allows for the creation of diverse chemical libraries aimed at targets where such properties are desirable, such as kinases, proteases, or GPCRs. The history of FDA-approved boronic acid drugs like Bortezomib (a proteasome inhibitor) underscores the therapeutic potential of this chemical class.[1][9]
Chapter 4: General Synthetic Strategy
Hypothetical Synthetic Workflow
The synthesis would likely begin with a commercially available substituted toluene and proceed through sulfonation, amidation, and finally, a directed ortho-metalation-borylation sequence.
Figure 2: A plausible synthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from 4-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide.
Step 1: Metal-Halogen Exchange and Borylation
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide (1.0 eq) to anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Causality: Anhydrous conditions and low temperatures are critical to prevent quenching of the highly reactive organolithium intermediate and to control reaction exotherms.
-
-
Lithiation: Slowly add n-Butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture for 1 hour at -78 °C.
-
Causality: n-BuLi is a strong base that facilitates the metal-halogen exchange with the aryl bromide, forming the corresponding aryllithium species.
-
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise to the aryllithium solution, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Causality: The electrophilic boron atom of the borate ester is attacked by the nucleophilic aryllithium. Using a slight excess ensures complete conversion.
-
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C and slowly quench by adding aqueous HCl (~2 M) until the pH is acidic (~pH 2).
-
Causality: Acidic hydrolysis converts the borate ester intermediate into the final boronic acid product.
-
-
Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final white solid.
-
Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Chapter 5: Handling and Storage
Proper handling and storage are essential to maintain the integrity of the reagent.
-
Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Storage: Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during a reaction, it can affect the reagent's stoichiometry. Therefore, it is best stored in a tightly sealed container under an inert atmosphere (e.g., argon) and refrigerated (2-8 °C), as recommended for similar compounds.[4] Protect from moisture and light.
Conclusion
This compound is a commercially available and highly valuable building block for medicinal chemists. Its unique substitution pattern provides a sophisticated tool for constructing complex molecular architectures with tailored physicochemical properties. A clear understanding of its commercial sources, strategic application in Suzuki-Miyaura coupling, and proper handling ensures its effective use in the rigorous and demanding process of drug discovery.
References
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GlobalChemMall. This compound. [Link]
-
Chemsigma. 5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid [731016-02-7]. [Link]
-
1PlusChem. 1416166-92-1 | (2-(N-(tert-butyl)sulfamoyl)-5-methoxyphenyl)boronic acid. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
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Angene. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
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- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Introduction: Navigating Steric and Electronic Challenges in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become indispensable in fields ranging from pharmaceutical development to materials science.[3][5]
This guide focuses on a particularly relevant, yet challenging substrate: (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid . This molecule presents a unique combination of steric hindrance from the ortho-methyl group and electronic effects from the electron-withdrawing N-(tert-Butyl)sulfamoyl group. Such features are common in the synthesis of complex pharmaceutical intermediates. Understanding how to effectively utilize this reagent is critical for medicinal chemists aiming to synthesize novel molecular architectures.
This document provides a detailed exploration of the mechanistic nuances, practical considerations, and a robust, field-tested protocol for the successful application of this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
-
Oxidative Addition: The cycle initiates with the insertion of a catalytically active Pd(0) species into the carbon-halide bond of the organic electrophile (e.g., an aryl bromide).[1][8] This step forms a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[3][4] For challenging substrates like aryl chlorides, specialized ligands are often required to facilitate this step.[9]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the Pd(II) center.[3] Crucially, the boronic acid must be activated by a base.[10][11][12][13] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium complex.[11][14] The choice of base is therefore critical to the reaction's success.
-
Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for this compound
The structure of this boronic acid necessitates careful selection of reaction parameters to overcome inherent challenges.
-
Steric Hindrance: The ortho-methyl group increases steric bulk around the boronic acid moiety. This can hinder the transmetalation step. To overcome this, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is highly recommended.[6][15][16] These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the approach of the sterically demanding boronic acid.[2]
-
Electronic Effects: The N-(tert-Butyl)sulfamoyl group is strongly electron-withdrawing. While this can enhance the acidity of the boronic acid, potentially facilitating boronate formation, it can also influence the nucleophilicity of the aryl group being transferred. A judicious choice of base and solvent is necessary to balance these effects.
-
Purity and Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[1] Ensuring the high purity of this compound is paramount, as impurities can poison the catalyst or lead to side reactions. While boronic acids can be challenging to purify via standard silica gel chromatography, derivatization into esters (e.g., pinacol esters) can improve stability and ease of handling.[17]
Potential Side Reactions and Mitigation
A successful coupling requires minimizing common side reactions:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often mitigated by the slow addition of reagents or by using a catalyst system that favors the cross-coupling pathway.[18]
-
Protodeboronation: As mentioned, this is the cleavage of the C-B bond, often by residual water or acidic protons in the reaction mixture. Using anhydrous solvents and a suitable base can minimize this side reaction.[1]
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with highly reactive catalysts or in the presence of certain bases or solvents.[1]
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Visualizing the Experimental Workflow
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Reagents and Equipment
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% purity | e.g., CookeChem[19] | Store under inert atmosphere. |
| Aryl Bromide (Ar-Br) | Synthesis Grade | N/A | Ensure purity and dryness. |
| Pd(OAc)₂ (Palladium(II) Acetate) | Catalyst Grade | N/A | Pre-catalyst, will be reduced in situ. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | N/A | A bulky, electron-rich ligand suitable for hindered substrates. |
| K₃PO₄ (Potassium Phosphate) | Anhydrous, ≥98% | N/A | A moderately strong base effective in many Suzuki couplings. |
| 1,4-Dioxane / Toluene | Anhydrous | N/A | Use a high-quality anhydrous solvent. Dioxane is often a good choice.[4] |
| Deionized Water | N/A | N/A | For degassing and workup. |
| Standard Glassware | N/A | N/A | Oven-dried Schlenk flask or round-bottom flask with condenser. |
| Inert Atmosphere System | N/A | N/A | Nitrogen or Argon manifold. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and anhydrous K₃PO₄ (2.5 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
-
Solvent Addition and Degassing:
-
Through the septum, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 mixture of organic solvent to water) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes. A small amount of water is often beneficial for the reaction.[1]
-
-
Catalyst Addition:
-
In a separate vial, quickly weigh out the palladium catalyst, Pd(OAc)₂ (e.g., 2 mol%), and the ligand, SPhos (e.g., 4 mol%).
-
Briefly open the Schlenk flask under a positive flow of inert gas and add the catalyst and ligand.
-
Reseal the flask and continue to purge with inert gas for another 2-3 minutes.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the duration of the reaction.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. The purification of boronic acid-containing materials can sometimes be challenging.[20]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing complex molecular scaffolds. Success hinges on a rational approach to overcoming the substrate's inherent steric and electronic properties. By employing bulky, electron-rich ligands, carefully selecting the base and solvent system, and adhering to rigorous experimental technique to exclude oxygen and minimize side reactions, researchers can reliably achieve high yields of the desired biaryl products. This protocol provides a validated starting point for scientists and drug development professionals to harness the full potential of this versatile building block.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Bastos, E. L., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Luo, Y., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. [Link]
-
Sharma, P., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Mathew, J. S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Mita, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]
-
Chemistry Solved. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Farina, V., & Krishnan, B. (1991). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Dachwitz, T., et al. (2020). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ResearchGate. [Link]
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Application Notes & Protocol: Strategic Use of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic Acid for Advanced C-C Bond Formation
Introduction: Navigating Steric and Electronic Complexity in Modern Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] Its application in pharmaceutical and materials science is particularly notable for the construction of complex biaryl and heteroaryl structures.[2] Within the vast arsenal of available boronic acids, (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid presents a unique combination of structural motifs: a sterically demanding ortho-methyl group, a bulky N-tert-butyl group, and an electron-withdrawing sulfonamide moiety. These features make it a valuable building block for introducing complex functionalities but also pose specific challenges to the standard coupling protocols.
This guide provides a comprehensive technical overview and a detailed experimental protocol for the effective use of this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's unique properties while mitigating potential reactivity issues arising from its inherent steric hindrance.[3][4]
Physicochemical Properties of the Reagent
A thorough understanding of the reagent's properties is fundamental to successful protocol development.
| Property | Value | Reference |
| CAS Number | 874219-47-3 | |
| Molecular Formula | C₁₁H₁₈BNO₄S | |
| Molecular Weight | 271.14 g/mol | |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) | General Knowledge |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reactions, especially with challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group (R²) from the activated boronic acid (boronate) is transferred to the palladium center. This step is often rate-limiting, particularly with sterically hindered substrates.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
For this compound, the steric bulk around the boronic acid moiety can significantly slow down the transmetalation step. Therefore, the choice of catalyst, ligand, and base is critical to facilitate this transfer and achieve high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials & Reagents
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (2 mol%)
-
Phosphine ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane and water (4:1 v/v, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition and facilitating the reductive elimination for sterically hindered substrates.[5][6] K₃PO₄ is an effective base for activating the boronic acid without causing significant hydrolysis of sensitive functional groups.
-
-
Solvent Addition and Degassing:
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL, 4:1 v/v) to the flask.
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Rationale: Degassing is essential to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation. The aqueous component is necessary to dissolve the base and facilitate the formation of the active boronate species.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Rationale: Elevated temperatures are often required to overcome the activation energy barrier for the transmetalation of sterically hindered partners.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized)- Insufficiently degassed system- Low reaction temperature | - Ensure proper inert atmosphere technique.- Use freshly opened/stored reagents.- Increase reaction temperature in 10 °C increments. |
| Protodeborylation | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents and dry the base.- Reduce reaction time or temperature if possible.- Consider using a boronic ester (e.g., pinacol ester) for increased stability. |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative homocoupling | - Rigorously degas the reaction mixture. |
| Incomplete Reaction | - Steric hindrance impeding transmetalation | - Screen alternative bulky phosphine ligands (e.g., RuPhos, XPhos).- Try a different palladium precatalyst (e.g., Pd(OAc)₂).- Experiment with different bases (e.g., Cs₂CO₃, K₂CO₃). |
Conclusion
This compound is a versatile reagent for introducing sterically and electronically complex motifs into target molecules. While its structure presents challenges for the Suzuki-Miyaura coupling, a well-designed protocol employing a highly active catalyst system with a bulky phosphine ligand, an appropriate base, and carefully controlled reaction conditions can lead to successful and high-yielding C-C bond formation. The protocol and insights provided herein offer a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
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Organic & Biomolecular Chemistry (RSC Publishing).
-
PubMed.
-
The Royal Society of Chemistry.
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- 3. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Synthesis of biaryl sulfonamides using (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Application Note & Protocol
Title: Strategic Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Cross-Coupling Utilizing (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Abstract: Biaryl sulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide to the synthesis of this important structural motif using the Suzuki-Miyaura cross-coupling reaction. We focus on the strategic application of this compound as a key building block. This guide details the underlying reaction mechanism, offers field-proven experimental protocols, and presents a framework for reaction optimization and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals aiming to efficiently construct complex biaryl sulfonamide libraries.
Introduction: The Significance of Biaryl Sulfonamides
The biaryl structural motif is a cornerstone in modern drug discovery, and its integration with a sulfonamide functional group has yielded compounds with a wide array of biological activities.[3][4] These molecules are recognized as potent inhibitors for various biological targets, including voltage-gated sodium channels (e.g., NaV1.7) and nuclear receptors like RORγt, making them relevant for developing treatments for pain, autoimmune diseases, and cancer.[1][5][6]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the requisite C(sp²)–C(sp²) bond that defines the biaryl system.[7] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of diverse boronic acids and their derivatives.[8][9] This application note specifically explores the utility of this compound, a reagent that combines the reactive boronic acid moiety with a protected sulfonamide, ready for direct incorporation into target molecules.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex that facilitates the union of an organoboron compound with an organic halide or triflate.[7][10] The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[7][10]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the palladium center. The base (e.g., CO₃²⁻) forms a boronate complex [Ar²-B(OH)₃]⁻, which enhances the nucleophilicity of the Ar² group, facilitating its transfer and displacing the halide from the palladium complex.[11]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple to form the new biaryl C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
The N-(tert-butyl)sulfamoyl group serves two primary roles. First, it is a key pharmacophoric element present in many biologically active molecules. Second, the bulky tert-butyl group acts as a robust protecting group for the sulfonamide nitrogen, preventing unwanted side reactions under the basic conditions of the coupling.[12] It is typically stable to the reaction conditions but can be removed later if a primary sulfonamide is desired.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for coupling this compound with a variety of aryl halides and triflates.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl halide or triflate (e.g., aryl bromide, iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DME, Toluene)
-
-
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heat source
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Step-by-Step Methodology
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is critical for activating the boronic acid for transmetalation.[11]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) and any additional ligand.
-
Rationale: The choice of catalyst and ligand is crucial and depends on the reactivity of the aryl halide. dppf is a robust ligand suitable for a range of substrates.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Rationale: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O, 4:1 v/v, 5 mL) via syringe.
-
Rationale: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to prevent catalyst deactivation. The presence of water can often accelerate the reaction.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl sulfonamide.
Optimization, Scope, and Data
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table provides starting points for the coupling of this compound with various aryl halides.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >90% |
| 2 | 3-Bromo-pyridine | PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 80-90% |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (2.5) | t-BuOH | 110 | 75-85% |
| 4 | 2-Triflylnaphthalene | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | >90% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is not strong enough or is insoluble. | 1. Use fresh catalyst. Ensure rigorous inert atmosphere technique.2. Degas solvents thoroughly before use.3. Switch to a stronger or more soluble base (e.g., K₂CO₃ -> Cs₂CO₃). Try a different solvent system. |
| Protodeboronation of Boronic Acid | 1. Reaction temperature too high.2. Prolonged reaction time.3. Presence of excess water or protic sources. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use anhydrous solvents or a different base (e.g., KF). |
| Formation of Homocoupling Product (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | Product co-elutes with impurities or ligand. | 1. Try a different solvent system for chromatography.2. Perform an aqueous wash (e.g., with dilute acid/base) during work-up to remove some impurities. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the synthesis of medicinally relevant biaryl sulfonamides. By utilizing this compound, researchers can efficiently incorporate a key structural motif into complex molecular architectures. The protocols and guidelines presented here offer a robust starting point for synthesis and a logical framework for troubleshooting, empowering chemists in the rapid development of novel therapeutic candidates.
References
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- Autechaux, A. Understanding Suzuki-Miyaura Coupling: A Key to Efficient Biaryl Synthesis. [URL: https://www.autechaux.com/news/understanding-suzuki-miyaura-coupling-a-key-to-efficient-biaryl-synthesis-70727191.html]
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- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]
- ACS Publications. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00472]
- National Center for Biotechnology Information. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342379/]
- Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [URL: https://theses.hal.science/tel-00534887/document]
- National Center for Biotechnology Information. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4869123/]
- ResearchGate. Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. [URL: https://www.researchgate.net/figure/Synthesis-of-Biaryl-Sulfonamides-184-by-Suzuki-Cross-Coupling-Reactions_tbl2_279427352]
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Application Notes and Protocols for Palladium-Catalyzed Coupling of Ortho-Substituted Phenylboronic Acids
Introduction: Navigating the Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] However, the synthesis of sterically congested biaryls, particularly those involving ortho-substituted phenylboronic acids, presents a significant synthetic hurdle. The steric bulk proximal to the reacting centers can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to diminished reaction rates, lower yields, and an increased propensity for side reactions such as protodeboronation.[3][4]
This technical guide provides an in-depth exploration of palladium catalyst systems specifically designed to overcome the challenge of coupling with ortho-substituted phenylboronic acids. We will delve into the evolution of catalyst design, from early systems to the current state-of-the-art, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus will be on understanding the causality behind experimental choices to empower users to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.
The Mechanistic Hurdle of Ortho-Substituents
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] Ortho-substituents on the phenylboronic acid primarily obstruct the latter two stages.
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center requires the formation of a transient intermediate where both metallic centers are in close proximity. Steric clash between the ortho-substituent and the ligands on the palladium complex can significantly increase the activation energy of this step.
-
Reductive Elimination: This final, product-forming step involves the coupling of the two organic moieties on the palladium center. The steric demand of an ortho-substituted aryl group can distort the geometry required for an efficient reductive elimination, slowing down catalyst turnover and potentially favoring side reactions.
To address these challenges, catalyst development has focused on the rational design of phosphine ligands and the use of advanced palladium precatalysts.
Evolution of Catalyst Systems for Sterically Hindered Couplings
The key to efficient coupling of ortho-substituted phenylboronic acids lies in the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron LPd(0) species, which is highly reactive in the oxidative addition step. Furthermore, the steric bulk of the ligand can accelerate the reductive elimination step.
Buchwald Phosphine Ligands: A Paradigm Shift
The research group of Stephen Buchwald has been instrumental in developing a portfolio of biaryl phosphine ligands that have revolutionized the field of cross-coupling.[5] For sterically demanding substrates, ligands such as XPhos , SPhos , and tBuXPhos have proven to be exceptionally effective.[5][6][7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its broad applicability, XPhos is often the first choice for challenging Suzuki-Miyaura reactions, including those with ortho-substituted boronic acids.[5][6]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy substituents on SPhos are thought to play a role in stabilizing the palladium center and promoting efficient catalysis.[5][7]
The efficacy of these ligands stems from their ability to create a sterically demanding yet flexible coordination sphere around the palladium atom, which facilitates both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[8]
Palladium Precatalysts: Enhancing Stability and Reproducibility
To circumvent the instability of air-sensitive Pd(0) sources, a range of well-defined palladium(II) precatalysts have been developed. These are typically air- and moisture-stable solids that are readily activated under the reaction conditions to generate the active LPd(0) species in a controlled and reproducible manner.[6][9][10] The use of precatalysts is highly recommended for challenging couplings as it ensures a consistent initiation of the catalytic cycle.[9][11]
The Buchwald group has introduced several generations of precatalysts that incorporate their proprietary phosphine ligands. These precatalysts often feature a palladacycle structure that, upon activation with a base, undergoes reductive elimination to furnish the active LPd(0) catalyst.[10] This controlled release of the active catalyst is particularly beneficial when dealing with sensitive or unstable coupling partners.[6][7]
Diagrams of Key Concepts
Caption: Generalized Suzuki-Miyaura catalytic cycle.
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Application Notes and Protocols for (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid. This document provides in-depth insights into its application, supported by detailed experimental protocols.
Part 1: Application Notes - A Strategic Overview
Introduction
This compound is a bespoke building block for medicinal chemistry, integrating three key pharmacophoric and functional features: a boronic acid moiety, a sulfonamide linker, and a substituted aromatic core. This unique combination makes it a valuable reagent for the synthesis of complex molecules targeting a range of therapeutic areas. Boronic acids have seen a significant rise in drug discovery, with several FDA-approved drugs leveraging their unique chemical properties.[1][2] The incorporation of a sulfonamide group, a classic pharmacophore, further enhances its potential in drug design.[3][4]
Rationale for Use in Medicinal Chemistry: A Structural Dissection
The utility of this reagent can be understood by examining its constituent parts:
-
The Arylboronic Acid Moiety: This functional group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in many drug molecules. The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it ideal for late-stage diversification of complex molecules.[6] Beyond its role in synthesis, the boronic acid group itself can act as a pharmacophore, notably as a reversible covalent inhibitor of serine proteases.[2][7] The boron atom can form a stable complex with the hydroxyl group of a serine residue in the active site of an enzyme.[7]
-
The N-(tert-Butyl)sulfamoyl Group: The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[4][8][9] It can act as a bioisostere for a carboxylic acid, engaging in similar hydrogen bonding interactions with protein targets.[10] The bulky tert-butyl group appended to the sulfonamide serves several purposes:
-
Steric Shielding: It can prevent unwanted metabolism of the sulfonamide group or adjacent functionalities.[11]
-
Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can influence the compound's solubility, permeability, and pharmacokinetic profile.[11]
-
Conformational Restriction: It can lock the conformation of the molecule, leading to higher binding affinity and selectivity for its biological target.
-
-
The 2-Methylphenyl Scaffold: The methyl group on the phenyl ring provides a subtle yet important modification. It can influence the molecule's conformation and metabolic stability. Furthermore, the substitution pattern on the aromatic ring (boronic acid at position 1, methyl at 2, and sulfonamide at 5) offers a specific three-dimensional arrangement of functional groups for probing interactions with biological targets.
Potential Therapeutic Applications
Given its structural features, this compound is a valuable starting material for the synthesis of compounds targeting a variety of diseases, including:
-
Oncology: As a building block for inhibitors of kinases or other enzymes implicated in cancer progression.
-
Inflammatory Diseases: For the development of inhibitors of proteases or other inflammatory mediators.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.
The strategic incorporation of this building block allows for the systematic exploration of chemical space around a core scaffold, a key strategy in fragment-based drug discovery and lead optimization.
Part 2: Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-100 °C). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[5] It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Quality Control of the Final Product
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all expected proton signals and their integrations. The disappearance of the boronic acid proton signal and the appearance of new aromatic signals from the coupled partner are key indicators of a successful reaction.
-
¹³C NMR: To verify the presence of all expected carbon signals, including the newly formed C-C bond.
-
¹¹B NMR: To confirm the consumption of the starting boronic acid. A broad signal around 20-30 ppm is characteristic of arylboronic acids.
-
¹⁹F NMR: If the coupled partner contains fluorine, this technique is highly sensitive for confirming its incorporation.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
To determine the purity of the product and confirm its molecular weight. A single peak in the chromatogram with the correct mass-to-charge ratio (m/z) in the mass spectrum provides strong evidence for the desired product.
Diagram: Drug Discovery Workflow
Caption: A hypothetical drug discovery workflow utilizing the title compound.
Part 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 874219-47-3 | [12] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [12] |
| Molecular Weight | 271.14 g/mol | [12] |
| Appearance | White to off-white solid | Vendor Data |
| Purity | Typically ≥98% | [12] |
Table 2: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Choice depends on the reactivity of the coupling partners.[5] |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky ligands can improve catalytic activity, especially for less reactive halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | The choice of solvent can affect solubility and reaction temperature. |
| Temperature | Room Temperature to 120 °C | More challenging couplings may require higher temperatures. |
References
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Singh, U. P., & Srivastava, A. K. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ChemistrySelect, 6(33), 8633-8653.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- ProChemicals. (2026).
- Silva, M. P., et al. (2020).
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Wikipedia. (2023). Sulfonamide (medicine).
- Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs.
- ResearchGate. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150.
- Tokyo Chemical Industry Co., Ltd. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- CookeChem. (n.d.). This compound, 98%, 874219-47-3.
- Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery Blogs.
- de Sousa, J. S., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. This compound , 98% , 874219-47-3 - CookeChem [cookechem.com]
The Strategic Application of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Keystone Building Block for Targeted Kinase Inhibition
In the landscape of modern drug discovery, precision and potency are paramount. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. Central to this progress is the strategic use of highly functionalized building blocks that enable the synthesis of complex and selective therapeutic agents. Among these, (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has emerged as a critical reagent for the construction of a new generation of kinase inhibitors. Its unique structural features, including a sterically hindered sulfamoyl group and a strategically positioned methyl group, offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on its role in the development of irreversible inhibitors of Bruton's Tyrosine Kinase (BTK). We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its incorporation via Suzuki-Miyaura cross-coupling, and outline methodologies for the biological evaluation of the resulting inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own discovery programs.
The Scientific Rationale: Engineering Selectivity and Potency
The efficacy of a kinase inhibitor is intricately linked to its ability to bind to the target kinase with high affinity and selectivity. The structure of this compound is not arbitrary; each functional group plays a distinct and crucial role in achieving the desired biological activity.
-
The Boronic Acid Moiety: A Gateway to Carbon-Carbon Bond Formation: The boronic acid functional group is the cornerstone of this reagent's utility, serving as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology allows for the efficient and versatile formation of a biaryl linkage, a common and privileged scaffold in many kinase inhibitors.[1][2] The reaction is known for its broad functional group tolerance and generally mild conditions, making it ideal for the complex molecular architectures often found in drug candidates.[1][2]
-
The N-(tert-Butyl)sulfamoyl Group: A Key Interaction Hub: The sulfonamide moiety, and specifically the bulky N-tert-butyl group, is a critical determinant of binding affinity and selectivity. This group can engage in hydrogen bonding interactions with the kinase active site.[1][3] The tert-butyl group, in particular, can occupy hydrophobic pockets within the kinase, a feature that has been shown to enhance potency and selectivity for certain kinases.[4] Molecular dynamics studies on similar sulfamoyl-containing inhibitors have revealed that this group can significantly influence the dynamic stability of the inhibitor-kinase complex, contributing to selective inhibition.[3]
-
The 2-Methylphenyl Substituent: Fine-Tuning Conformation: The methyl group ortho to the boronic acid provides steric hindrance that can influence the dihedral angle of the resulting biaryl bond. This conformational constraint can be crucial for orienting the inhibitor correctly within the ATP-binding pocket of the target kinase, thereby maximizing binding interactions and improving potency.
A prime example of the successful application of this building block is in the synthesis of CHMFL-BTK-01 , a highly selective and potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[5][6] BTK is a clinically validated target in B-cell malignancies, and the development of next-generation inhibitors with improved selectivity profiles is an area of intense research.[7][8]
Signaling Pathway Context: The Role of Bruton's Tyrosine Kinase (BTK)
To fully appreciate the significance of inhibitors synthesized using this compound, it is essential to understand the biological context of their target. Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[9] Upon BCR activation, BTK is recruited to the plasma membrane and becomes activated, initiating a downstream signaling cascade that is crucial for B-cell proliferation, differentiation, and survival.[9] Dysregulation of the BTK signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[8] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, inhibitors like CHMFL-BTK-01 effectively shut down this signaling pathway, leading to apoptosis of the malignant B-cells.[5][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments involved in the application of this compound for the synthesis and evaluation of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Kinase Inhibitor Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an appropriate aryl halide to form a key biaryl intermediate.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Experimental Workflow:
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, ensure the solvents are thoroughly degassed prior to use.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expert Insights: The choice of catalyst, base, and solvent can significantly impact the reaction yield and purity. For challenging couplings, the use of more advanced phosphine ligands (e.g., SPhos, XPhos) may be necessary. It is crucial to maintain an inert atmosphere throughout the reaction, as oxygen can deactivate the palladium catalyst.
Protocol 2: In Vitro Bruton's Tyrosine Kinase (BTK) Inhibition Assay
This protocol outlines a luminescence-based assay to determine the in vitro potency (IC₅₀) of a synthesized inhibitor against BTK. This type of assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In the wells of the microplate, add the following in order:
-
Kinase assay buffer
-
Diluted inhibitor or DMSO control
-
BTK enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no ATP as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| CHMFL-BTK-01 | BTK | 7 |
| Reference Inhibitor | BTK | Value |
| CHMFL-BTK-01 | Other Kinase 1 | >1000 |
| CHMFL-BTK-01 | Other Kinase 2 | >1000 |
This table illustrates how the potency and selectivity of a newly synthesized inhibitor can be presented. The data for CHMFL-BTK-01 is based on published literature.[5]
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its well-defined structural features allow for the rational design of potent and selective compounds, as exemplified by the successful development of the BTK inhibitor CHMFL-BTK-01. The robust and predictable nature of the Suzuki-Miyaura coupling enables its efficient incorporation into complex molecular scaffolds. As the demand for novel and highly targeted kinase inhibitors continues to grow, the strategic application of such meticulously designed reagents will undoubtedly remain a cornerstone of successful drug discovery campaigns. Further exploration of this and similar boronic acids in the synthesis of inhibitors for other kinase targets represents a promising avenue for future research and the development of new life-saving therapeutics.
References
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Kafel, R., & Kurp, J. (2017). Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline—a molecular dynamics study. Structural Chemistry, 28(6), 1783–1793. [Link]
-
ResearchGate. (n.d.). Ibrutinib sulfamates as potent BTK inhibitors: (A) Chemical structures... [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775. [Link]
-
ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]
-
Lou, Y., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107–125. [Link]
-
Li, X., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Bioorganic Chemistry, 138, 106577. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
MDPI. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. [Link]
-
BPS Bioscience. (n.d.). BTK Assay Kit. [Link]
-
Meades, C. K., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4361–4373. [Link]
-
Crawford, J. J., et al. (2015). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 10(7), 1664–1673. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
ResearchGate. (n.d.). Three general types of kinase inhibitor binding modes. [Link]
-
Molecules. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
-
Hayakawa, M., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 27(22), 4969–4973. [Link]
-
Pargellis, C. A., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4657–4672. [Link]
-
Sino Biological. (n.d.). BTK Datasheet. [Link]
-
Kamiya Biomedical Company. (n.d.). Human Bruton'S Tyrosine Kinase (Btk) ELISA. [Link]
-
MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]
-
ResearchGate. (n.d.). CHMFL-BTK-11 inhibits synovial cells and B cells proliferation... [Link]
-
ResearchGate. (n.d.). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly... [Link]
-
ResearchGate. (n.d.). Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline—a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
Application Note & Protocol Guide: Mastering the Suzuki-Miyaura Coupling of Electron-Rich Boronic Acids
Introduction: The Challenge and Opportunity of Electron-Rich Systems
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is extensive, particularly in the pharmaceutical and materials science sectors, where the construction of complex biaryl and heteroaryl structures is paramount.
While the reaction is broadly applicable, certain substrate classes present unique challenges. Electron-rich boronic acids, though often highly reactive, are particularly susceptible to undesired side reactions that can severely limit yield and complicate purification. The primary competing pathway is protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[3][4][5] This guide provides an in-depth analysis of the mechanistic factors at play and delivers field-proven protocols designed to mitigate these challenges, ensuring successful and reproducible coupling outcomes for researchers and drug development professionals.
Mechanistic Insights: The Race Between Coupling and Protodeboronation
The efficacy of a Suzuki-Miyaura coupling hinges on the productive progression through its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][6] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is the species that participates in transmetalation.[7][8][9]
Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.
For electron-rich boronic acids, the electron-donating groups increase the electron density on the ipso-carbon, making the C-B bond more susceptible to cleavage by a proton source (protodeboronation), a reaction that is often accelerated by the very base required for the coupling.[3][5] Therefore, the reaction becomes a kinetic race: the rate of transmetalation versus the rate of protodeboronation. Our goal is to tilt this race decisively in favor of the desired coupling.
Caption: The critical choice: productive coupling vs. protodeboronation.
Optimizing Reaction Parameters: A Scientist's Guide
Success in coupling electron-rich boronic acids lies in the careful orchestration of several key parameters. Each choice is a lever to control the reaction's outcome.
A. The Catalyst System: Ligand Selection is Paramount
The choice of palladium source and, more importantly, the phosphine ligand, is the most critical factor for success. While standard catalysts like Pd(PPh₃)₄ can work for simple substrates, challenging couplings require modern, specialized systems.
-
Palladium Precatalysts: Modern Buchwald-type precatalysts are highly recommended as they efficiently generate the active Pd(0) species in situ, leading to more reliable and reproducible results.[10][11]
-
Ligand Choice: The ideal ligand must be both electron-rich and sterically bulky .[6][10]
-
Electron-rich character facilitates the oxidative addition step, which can be challenging with less reactive coupling partners like aryl chlorides.[6][12]
-
Steric bulk is crucial for promoting the final, often rate-limiting, reductive elimination step to release the product and regenerate the catalyst.[6][11]
-
| Ligand Class | Specific Examples | Key Advantages for Electron-Rich Boronic Acids | Coupling Partner Suitability |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Gold standard for challenging couplings. Excellent at promoting both oxidative addition and reductive elimination.[10][11] | Aryl Chlorides, Bromides, Triflates |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-donating and effective, particularly in nickel-catalyzed systems or for specific Pd applications.[1][13] | Aryl Chlorides, Arenesulfonates |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often showing high activity.[11] | Aryl Chlorides |
B. Base Selection: A Delicate Balance
The base activates the boronic acid but can also accelerate its decomposition.[7][9] Using an overly strong base like NaOH or KOtBu with a sensitive electron-rich boronic acid is a common cause of failure due to rapid protodeboronation.[5][10]
Recommendation: Opt for milder inorganic bases that provide a favorable balance between activation and stability.
-
Potassium Phosphate (K₃PO₄): Widely regarded as an excellent choice for sensitive substrates. It is sufficiently basic to promote the reaction without being overly aggressive.[10][11][14]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective and often-used base, particularly in polar aprotic solvents.[10][15]
-
Potassium Fluoride (KF): A very mild option, useful when substrates contain base-labile functional groups.[8]
Insight: The physical state of the base matters. Using a finely powdered, anhydrous base ensures better mixing and more consistent reaction kinetics.[10][11]
C. Solvent and Temperature Control
-
Solvents: Anhydrous ethereal solvents like 1,4-dioxane or toluene are standard. The addition of a controlled amount of water can sometimes be beneficial by helping to solubilize the base, but for highly sensitive boronic acids, strictly anhydrous conditions may be necessary to suppress protodeboronation.[5][9] Crucially, all solvents must be rigorously degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, which can cause catalyst deactivation and promote homocoupling of the boronic acid.[10][11]
-
Temperature: While higher temperatures increase reaction rates, they also accelerate decomposition. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction closely. Avoid unnecessarily long reaction times or excessive heat after the starting materials are consumed.
Advanced Strategies: When Boronic Acids Are Not Enough
If protodeboronation remains a significant issue despite optimization, the most effective strategy is to switch to a more stable organoboron reagent. These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration in the reaction mixture low and minimizing decomposition.[4][5]
| Reagent Type | Structure Example | Key Features & Advantages |
| Pinacol Boronic Esters | Ar-B(pin) | More stable to chromatography and storage than boronic acids.[4][7] Hydrolyze in situ to the active species. |
| Potassium Trifluoroborates | [Ar-BF₃]K | Highly stable, crystalline solids. Excellent reactivity and reduced protodeboronation.[6] |
| MIDA Boronates | Ar-B(MIDA) | Exceptionally stable and robust. The MIDA protecting group is cleaved under basic conditions to slowly liberate the boronic acid.[5][7] |
| DABO Boronates | Ar-B(DABO) | Air-stable, easily handled complexes that can be used directly in Suzuki couplings.[15] |
Field-Proven Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful coupling of electron-rich boronic acids.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is a reliable starting point for coupling an electron-rich boronic acid with an aryl bromide or triflate.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the electron-rich boronic acid (1.2–1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst). Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vial into a preheated aluminum heating block and stir at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate, and filter the slurry through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Challenging Aryl Chloride
This protocol employs more forcing conditions and a highly active catalyst system suitable for less reactive aryl chloride partners.
-
Substrates: Electron-rich boronic acid (1.5 equiv.), Aryl Chloride (1.0 equiv.)
-
Catalyst System: XPhos Pd G3 (2 mol%)
-
Base: Potassium Phosphate (K₃PO₄, 3.0 equiv.)
-
Solvent: 1,4-Dioxane (degassed)
-
Temperature: 110 °C
-
Procedure: Follow the steps outlined in Protocol 1, ensuring the higher equivalence of reagents and the specified catalyst are used. Reaction times may be longer (12-24 hours).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficient temperature. 3. Ineffective base. | 1. Use a fresh bottle of a modern precatalyst (e.g., Buchwald G3/G4).[11] 2. Incrementally increase temperature by 10-20 °C. 3. Ensure the base is finely powdered and anhydrous. |
| Significant Protodeboronation | 1. Base is too strong or reaction conditions too harsh. 2. Water content is too high. 3. Boronic acid is inherently unstable. | 1. Switch to a milder base (K₃PO₄ or Cs₂CO₃).[10] Try a lower reaction temperature. 2. Use anhydrous solvents and reagents. 3. Switch to a more stable boron reagent like a pinacol ester or a MIDA boronate.[4][5][7] |
| Boronic Acid Homocoupling | 1. Oxygen contamination in the reaction. 2. Catalyst choice. | 1. Ensure solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[11] 2. Bulky ligands like SPhos or XPhos can help suppress this side reaction.[10] |
Conclusion
The successful Suzuki-Miyaura coupling of electron-rich boronic acids is a testament to the power of mechanistic understanding in synthetic chemistry. While prone to protodeboronation, these valuable substrates can be coupled efficiently by implementing a carefully considered reaction strategy. The key to success lies in mitigating the undesired decomposition pathway by selecting highly active catalyst systems with bulky, electron-rich ligands, employing moderately strong bases like K₃PO₄, and maintaining strict control over the reaction atmosphere and temperature. For particularly stubborn cases, the use of stabilized boron reagents provides a powerful and often definitive solution. By following the principles and protocols outlined in this guide, researchers can confidently tackle these challenging couplings and accelerate their synthetic programs.
References
-
Protodeboronation - Wikipedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Butters, M., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17094–17112. [Link]
-
Sinopeg. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ResearchGate. (2018). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(3), 866–869. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4288–4291. [Link]
-
ResearchGate. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Han, F. S., et al. (2006). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 71(3), 1220–1225. [Link]
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- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 13. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid in Agrochemical Synthesis
Introduction: A Strategic Building Block in Modern Fungicide Development
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a critical intermediate in the synthesis of advanced agrochemicals. Its unique trifunctional structure—comprising a boronic acid moiety, a sulfonamide group, and a strategically positioned methyl group—makes it an invaluable building block for creating complex, biologically active molecules. Boronic acids are foundational to modern organic synthesis, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2][3]
The sulfonamide functional group is a well-established pharmacophore in both medicinal and agricultural chemistry, known to impart desirable physicochemical and biological properties to molecules.[4][5][6] The N-tert-butyl group provides steric bulk, which can influence the molecule's conformation and interaction with biological targets, potentially enhancing efficacy and selectivity. This guide provides an in-depth look at the application of this compound in the synthesis of novel fungicides, complete with detailed protocols and scientific rationale.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 874219-47-3 | [7] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [7] |
| Molecular Weight | 271.14 g/mol | [7] |
| Appearance | Typically an off-white to white solid | N/A |
| Purity | ≥98% (recommended for synthesis) | [7] |
| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF | N/A |
Core Application: Synthesis of Novel Triazole Fungicides via Suzuki-Miyaura Coupling
A prime application of this compound is in the construction of biphenyl-based triazole fungicides. These fungicides are designed to inhibit critical fungal enzymes, disrupting pathogen growth and protecting crops. The synthesis involves a Suzuki-Miyaura cross-coupling reaction between the boronic acid and a halogenated triazole derivative.
The following protocol is a representative example adapted from methodologies for structurally analogous compounds, demonstrating the synthesis of a potent fungicidal agent.
Reaction Scheme
Caption: Suzuki-Miyaura coupling workflow.
Detailed Step-by-Step Protocol
This protocol outlines the synthesis of a biphenyl triazole fungicide. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
This compound (1.0 eq)
-
1-(5-Bromo-2-(2,6-difluorophenyl)-2H-1,2,4-triazol-3-yl)ethan-1-one (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation and Inert Atmosphere:
-
To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound and 1-(5-Bromo-2-(2,6-difluorophenyl)-2H-1,2,4-triazol-3-yl)ethan-1-one.
-
Rationale: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Addition of Reagents:
-
Add potassium carbonate, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Rationale: Potassium carbonate acts as the base required for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The palladium complex is the catalyst that facilitates the carbon-carbon bond formation.
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Rationale: A mixed solvent system is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing removes dissolved oxygen which can degrade the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Rationale: Elevated temperature increases the reaction rate. Continuous monitoring prevents over-running the reaction and the formation of by-products.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Rationale: The work-up procedure is designed to remove the inorganic base, catalyst residues, and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is essential before the final purification step.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography separates the desired product from unreacted starting materials, by-products, and residual catalyst.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 60-85% | Low yields may result from catalyst deactivation (ensure inert atmosphere), insufficient heating, or impure starting materials. |
| Purity | >95% after chromatography | Impurities may include homocoupled products. Adjusting the stoichiometry or changing the catalyst/base combination can mitigate this. |
| Reaction Time | 4-12 hours | Slower reaction times may necessitate a more active catalyst or higher temperatures. |
The Role of the Structural Moieties in Fungicidal Activity
The final product, a biphenyl triazole sulfonamide, possesses a combination of features that contribute to its potent fungicidal activity.
Caption: Structure-activity relationship of the target fungicide.
-
Biphenyl Core: The biphenyl scaffold, formed via the Suzuki-Miyaura coupling, provides a rigid framework that correctly orients the other functional groups for optimal interaction with the target enzyme.
-
Triazole Moiety: The 1,2,4-triazole ring is a well-known and critical component of many modern fungicides. It is often responsible for coordinating with the iron atom in the active site of cytochrome P450 enzymes, such as sterol 14α-demethylase, thereby inhibiting fungal growth.
-
Sulfonamide Group: This group can participate in hydrogen bonding with the target protein and improves the overall physicochemical properties of the molecule, such as solubility and membrane permeability.[4][5][8]
-
N-tert-Butyl Group: The bulky tert-butyl group can provide steric hindrance that enhances the selectivity of the fungicide, preventing it from binding to off-target enzymes in the host plant or other organisms.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biphenyl scaffolds that are central to the design of modern, potent fungicides. The protocols and insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge to effectively utilize this key intermediate in the development of next-generation crop protection agents.
References
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]
-
Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. (2026, January 6). Boron-based Compound Supplier. [Link]
-
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. National Institutes of Health. [Link]
-
Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. ResearchGate. [Link]
-
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. National Institutes of Health. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. PubMed. [Link]
- WO2013052523A1 - Modified nucleosides, nucleotides, and nucleic acids, and uses thereof.
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
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- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8440595B2 - Fungicides - Google Patents [patents.google.com]
- 8. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: One-Pot Synthesis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Introduction: The Significance of Substituted Arylboronic Acids
Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their versatility extends to a wide array of other transformations, making them indispensable building blocks in the synthesis of complex organic molecules. The specific target of this guide, (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of both a sulfonamide group and a boronic acid moiety on the same aromatic scaffold opens up avenues for the creation of novel compounds with potential therapeutic applications, such as enzyme inhibitors.[1][2][3] The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, while the boronic acid can act as a covalent warhead or a handle for further diversification.[4]
This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of this compound, designed for researchers and professionals in the fields of chemical synthesis and drug discovery. The presented protocol is based on a sequential, palladium-catalyzed approach, which offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation compared to traditional multi-step syntheses.
Mechanistic Insights: A Palladium-Catalyzed One-Pot Strategy
The one-pot synthesis of this compound is predicated on a carefully orchestrated sequence of two palladium-catalyzed cross-coupling reactions, starting from a readily available dihalogenated arene. This strategy leverages the differential reactivity of the carbon-halogen bonds and the chemoselectivity of the palladium catalysts to achieve the desired transformations in a single reaction vessel.
The proposed synthetic pathway commences with a selective Buchwald-Hartwig amination to form the C-S bond, followed by a Miyaura borylation to install the boronic acid group. The choice of starting material, 4-bromo-1-chloro-2-methylbenzene, is crucial for the success of this one-pot procedure. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed amination allows for the selective formation of the sulfonamide at the bromine-substituted position.
Step 1: Selective Buchwald-Hartwig Amination
The first stage of the one-pot synthesis involves the palladium-catalyzed coupling of 4-bromo-1-chloro-2-methylbenzene with tert-butylsulfonamide. This reaction is a variation of the well-established Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen and carbon-sulfur bonds. A suitable palladium catalyst, such as Pd₂(dba)₃, in conjunction with a specialized phosphine ligand like Xantphos, is employed to facilitate the catalytic cycle. The ligand plays a critical role in stabilizing the palladium species and promoting the desired reductive elimination step. A strong base, typically sodium tert-butoxide, is required to deprotonate the sulfonamide and generate the active nucleophile.
Step 2: In Situ Miyaura Borylation
Upon completion of the sulfonamidation, the reaction mixture, containing the intermediate 4-chloro-N-(tert-butyl)-3-methylbenzenesulfonamide, is directly subjected to the Miyaura borylation conditions without the need for isolation and purification. A fresh palladium catalyst and ligand, or in some cases the same catalytic system, can be used for this second transformation. Bis(pinacolato)diboron (B₂pin₂) serves as the boron source. The palladium catalyst oxidatively adds to the C-Cl bond, and subsequent transmetalation with the diboron reagent, followed by reductive elimination, yields the desired pinacol boronate ester.
Step 3: Hydrolysis to the Boronic Acid
The final step is the hydrolysis of the pinacol boronate ester to the corresponding boronic acid. This is typically achieved by treating the reaction mixture with an aqueous acid, which cleaves the pinacol protecting group. The final product, this compound, can then be isolated and purified.
The entire sequence, from the starting dihalide to the final boronic acid, is performed in a single reaction vessel, thereby streamlining the synthetic process and improving overall efficiency.[5][6]
Visualizing the Synthesis
Reaction Pathway
Caption: Proposed one-pot reaction pathway.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Notes |
| 4-Bromo-1-chloro-2-methylbenzene | 57310-40-8 | 205.49 | 1.0 | Starting material |
| tert-Butylsulfonamide | 3306-62-5 | 137.21 | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | Catalyst for amination |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | Ligand for amination |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.5 | Base for amination |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 1.5 | Boron source |
| Pd(dppf)Cl₂ | 72287-26-4 | 816.64 | 0.03 | Catalyst for borylation |
| Potassium acetate (KOAc) | 127-08-2 | 98.14 | 3.0 | Base for borylation |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | Anhydrous solvent |
| 2 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed | For hydrolysis and workup |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | For extraction |
| Brine | N/A | N/A | As needed | For washing |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | For drying |
Procedure
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-chloro-2-methylbenzene (1.0 mmol), tert-butylsulfonamide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Sulfonamidation: Add anhydrous 1,4-dioxane (5 mL) via syringe. Place the flask in a preheated oil bath at 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.
-
Borylation Addition: After the initial reaction is complete, cool the flask to room temperature. To the reaction mixture, add bis(pinacolato)diboron (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol).
-
Borylation Reaction: Add an additional 5 mL of anhydrous 1,4-dioxane. Seal the flask and heat the mixture at 80 °C for 18-24 hours. Monitor the reaction for the consumption of the intermediate chloro-sulfonamide.
-
Workup and Hydrolysis: Once the borylation is complete, cool the reaction to room temperature. Quench the reaction with the addition of 2 M hydrochloric acid (10 mL) and stir vigorously for 2 hours to effect hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Troubleshooting and Optimization
-
Low Yield in Amination Step: Ensure all reagents and the solvent are scrupulously dry. The presence of water can deactivate the catalyst and the base. Consider using a different ligand or catalyst system if yields remain low.
-
Incomplete Borylation: The C-Cl bond is less reactive than C-Br. If the borylation stalls, increasing the reaction temperature or time may be necessary. A different palladium catalyst/ligand combination might also be more effective for this specific substrate.
-
Side Product Formation: The formation of homocoupling products can sometimes be observed. Adjusting the catalyst loading and reaction temperature can help to minimize these side reactions.
-
Incomplete Hydrolysis: If the boronate ester persists after the acidic workup, prolonging the stirring time with the aqueous acid or using a slightly higher concentration of acid may be required.
Conclusion
The one-pot synthesis of this compound presented herein offers a streamlined and efficient alternative to traditional multi-step approaches. By leveraging the principles of sequential palladium-catalyzed cross-coupling reactions, this protocol provides a practical method for accessing this valuable bifunctional building block. The detailed mechanistic explanation and step-by-step procedure are intended to empower researchers in their synthetic endeavors, facilitating the development of novel molecules for a range of applications, particularly in the field of drug discovery.
References
-
Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863. [Link]
-
Chen, Y., et al. (2019). Diversification of Aryl Sulfonyl Compounds through Ligand Controlled meta‐ and para‐C‐H Borylation. Angewandte Chemie International Edition, 58(40), 14235-14239. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15875637, this compound. [Link]
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]
-
GlobalChemMall. This compound. [Link]
-
An, G., et al. (2020). Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide. Organic Letters, 22(2), 700-704. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
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- 5. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes / Organic Letters, 2007 [sci-hub.box]
Application Notes & Protocols for Microwave-Assisted Suzuki Coupling of Sulfamoylphenylboronic Acids
Introduction: Accelerating the Synthesis of Biaryl Sulfonamides in Drug Discovery
The biaryl sulfonamide motif is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents due to the unique physicochemical properties conferred by the sulfonamide group.[1][2][3] This functional group can enhance water solubility, modulate metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of the requisite carbon-carbon bond to form these biaryl structures.[5][6] Its broad functional group tolerance, use of readily available starting materials, and generally high yields have made it a favored transformation in both academic and industrial research.[7]
However, the increasing complexity of drug candidates and the demand for rapid lead optimization necessitate even more efficient synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard, dramatically accelerating reaction times, often improving yields, and enhancing reaction consistency.[8][9] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted Suzuki coupling of sulfamoylphenylboronic acids, a class of substrates of growing importance in pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, the specific challenges posed by the electron-deficient nature of sulfamoylphenylboronic acids, and strategies to overcome these hurdles to achieve successful and efficient couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[5] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The aryl group from the activated organoboron species (in this case, the sulfamoylphenylboronic acid) is transferred to the palladium(II) center, displacing the halide.[5] The base plays a critical role here by forming a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Sulfamoylphenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reagent Preparation: To a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), sulfamoylphenylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium precatalyst (1-3 mol%).
-
Solvent Addition: Add the degassed solvent to the vial to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Sealing and Purging: Securely cap the vial. If the reagents are particularly air-sensitive, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature (e.g., 100-140 °C) and time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. [11]Separate the organic layer, and extract the aqueous layer with the organic solvent. [11]Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. [11]7. Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide. [11]
Data Presentation: Recommended Starting Conditions
The optimal conditions for a Suzuki coupling can be highly substrate-dependent. [7]The following tables provide recommended starting points for catalyst, ligand, and base selection when coupling sulfamoylphenylboronic acids.
Table 1: Recommended Catalyst/Ligand Systems for Sulfamoylphenylboronic Acid Coupling
| Catalyst/Ligand System | Substrate Type | Rationale |
| XPhos Pd G3 | Aryl chlorides, bromides, triflates | Highly active, air- and moisture-stable precatalyst. Bulky, electron-rich ligand is ideal for electron-deficient boronic acids. [12][13] |
| SPhos Pd G3 | Aryl chlorides, bromides, triflates | Similar to XPhos, offers excellent reactivity for challenging couplings. [13] |
| Pd(OAc)₂ + RuPhos | Aryl bromides, triflates | In situ generated catalyst. RuPhos is another effective bulky, electron-rich ligand. |
| Pd₂(dba)₃ + t-Bu₃P | Aryl bromides, triflates | A classic combination for Suzuki couplings, the bulky and electron-rich t-Bu₃P ligand can be effective. [14] |
Table 2: Base and Solvent Selection Guide
| Base | Solvent System | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1 to 10:1) | A versatile and commonly used base. The amount of water can be adjusted to balance solubility and minimize protodeboronation. [13] |
| Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | A stronger base that can be effective for more challenging couplings. [13] |
| K₂CO₃ | Ethanol/H₂O or Acetonitrile/H₂O | A milder base, may be suitable for less demanding substrates. |
| CsF | 1,4-Dioxane | Anhydrous conditions can be beneficial in suppressing protodeboronation. |
Table 3: Expected Trends and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst turnover | Increase catalyst loading (e.g., to 3-5 mol%). Increase reaction temperature or time. |
| Significant Protodeboronation | Boronic acid instability | Use a less polar solvent system with minimal water. Switch to a milder base (e.g., KF). Consider using the corresponding MIDA boronate or trifluoroborate salt. [15][12][16] |
| Homocoupling of Boronic Acid | Reductive activation of Pd(II) precatalyst | Ensure the use of a high-quality, low-valent palladium source or a precatalyst designed for rapid activation. |
| Dehalogenation of Aryl Halide | Side reaction of the Pd-H species | Ensure anhydrous and anaerobic conditions. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of sulfamoylphenylboronic acids is a powerful and efficient method for the synthesis of biaryl sulfonamides, which are of significant interest in drug discovery and development. While the electron-withdrawing nature of the sulfamoyl group presents challenges, particularly the risk of protodeboronation, these can be effectively managed through the judicious selection of modern palladium precatalysts with bulky, electron-rich ligands, and careful optimization of the base and solvent system. The protocols and guidelines presented here provide a robust starting point for researchers to successfully implement this valuable transformation in their synthetic endeavors, accelerating the discovery of new therapeutic agents.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5‐6), 664-674. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Scott, J. D., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 837-842. Available at: [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
Al-Hussain, S. A., & Al-Warthan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 5(10). Available at: [Link]
-
Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(15), 3135-3146. Available at: [Link]
-
Butters, M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(30), 11413-11422. Available at: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Thomas, A. A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Thieme Chemistry. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Preprints.org. (2023, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Calvo-Flores, F. G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 13(22), 12229. Available at: [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
-
ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved from [Link]
-
University of Bristol. (2010, December). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
-
Preprints.org. (2023, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Bentham Science. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]
-
ACS Publications. (2024, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
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- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Welcome to our dedicated technical support guide for overcoming challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using the sterically hindered and electronically complex (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving optimal yields with this particular substrate.
The unique structure of this boronic acid, characterized by an ortho-methyl group and a meta-sulfonamide substituent, presents a classic case of steric hindrance and altered electronics that can significantly impede the catalytic cycle. This guide provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth diagnostic protocols.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding low-yield Suzuki couplings with this challenging boronic acid.
Q1: My reaction is showing little to no product formation. What are the primary factors I should investigate?
A1: When a Suzuki coupling fails, a systematic review of the reaction parameters is crucial. The primary suspects are often:
-
Catalyst and Ligand Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are not degraded.[1]
-
Inefficient Transmetalation: The steric bulk from the ortho-methyl group on your boronic acid can significantly slow down the transmetalation step, a key part of the catalytic cycle.[1]
-
Oxygen Contamination: Inadequate degassing can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction.[1]
-
Boronic Acid Instability: Electron-deficient boronic acids can be prone to decomposition, especially at elevated temperatures.[1]
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen in the reaction mixture. Rigorous degassing of your solvent and ensuring a consistently inert atmosphere (argon or nitrogen) throughout the setup and reaction time is critical.[1] Additionally, using a precatalyst that rapidly generates the active Pd(0) species can sometimes outcompete the homocoupling pathway.
Q3: Could the sulfonamide group be interfering with the reaction?
A3: Yes, the sulfonamide group can potentially coordinate to the palladium center, acting as a ligand and interfering with the catalytic cycle. This is a known challenge with Lewis-basic substrates.[2] Using bulky, electron-rich phosphine ligands can often mitigate this by sterically disfavoring the binding of the sulfonamide.
In-Depth Troubleshooting Guide
This section provides a more detailed, symptom-based approach to diagnosing and resolving low-yield issues.
Symptom 1: Low to No Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, the catalytic cycle is likely stalled at one of the initial steps.
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. If the active catalyst is not being generated or is decomposing, the reaction will not proceed.
Workflow for Diagnosing and Resolving Catalyst Issues
Caption: Optimizing conditions for sterically hindered substrates.
Symptom 2: Significant Byproduct Formation
The presence of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
| Common Byproduct | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. [1] |
| Protodeboronation | The C-B bond is cleaved by a proton source (e.g., water), especially under basic conditions. This is more common with electron-deficient boronic acids. [3][4] | Use anhydrous solvents and a strong, non-hydroxide base like K₃PO₄. Alternatively, converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can prevent this side reaction. [3] |
| Dehalogenation of Aryl Halide | The aryl halide is reduced instead of coupled. This can occur if there are sources of hydride in the reaction, sometimes from amine bases or alcoholic solvents. [4] | Avoid amine bases and alcohol solvents if dehalogenation is observed. Use a carbonate or phosphate base instead. |
Experimental Protocols
The following are detailed protocols for key troubleshooting steps.
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol incorporates best practices for sterically hindered and electron-deficient substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.). [1]2. Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). [5]4. Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe. [1][5]5. Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 100-110 °C. [1][5]6. Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. [1]
Protocol 2: Preparation of the Pinacol Ester of the Boronic Acid
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can enhance stability.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reaction Completion: Continue refluxing until no more water is collected.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Recommended Reaction Conditions for Challenging Substrates
The table below summarizes starting points for optimizing the reaction based on the nature of the coupling partners.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Comments |
| Pd₂(dba)₃ / XPhos [6][7] | XPhos | K₃PO₄ | Toluene or Dioxane | 100-110 | Excellent for sterically hindered and electron-poor substrates. |
| XPhos Pd G3 [1][5] | XPhos (as part of precatalyst) | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane | 100-110 | Air-stable precatalyst that ensures efficient generation of the active Pd(0) species. |
| Pd(OAc)₂ / SPhos [6][7] | SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 100-110 | Another highly active Buchwald-type ligand system. |
| PdCl₂(dppf) [7] | dppf | K₂CO₃, K₃PO₄ | DMF or Dioxane | 80-100 | A more traditional catalyst, may require higher loadings and longer reaction times for this substrate. |
Expert Insights: The "Why" Behind the Choices
-
Why Bulky, Electron-Rich Ligands? Ligands like XPhos and SPhos have two key features. Their steric bulk promotes the reductive elimination step (the final C-C bond formation) and helps prevent catalyst deactivation. [1][8]Their electron-rich nature increases the electron density on the palladium center, which facilitates the initial oxidative addition step. [9]For a substrate like this compound, this combination is critical to drive the catalytic cycle forward.
-
The Critical Role of the Base: The base in a Suzuki coupling is not just a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻). [10][11][12]For a sterically hindered boronic acid, the equilibrium to form this boronate is less favorable. A stronger base like K₃PO₄ or Cs₂CO₃ shifts this equilibrium more effectively, increasing the concentration of the active nucleophile and accelerating the slow transmetalation step. [1][10]
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (URL: )
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (URL: )
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (URL: [Link])
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (URL: )
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem. (URL: )
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd. (URL: [Link])
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
Sources
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- 2. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. semanticscholar.org [semanticscholar.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Preventing protodeboronation of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Technical Support Center: (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
A Guide to Preventing Protodeboronation in Your Experiments
Welcome to the dedicated technical support guide for this compound. As specialists in synthetic chemistry, we understand that achieving high yields and purity is paramount. One of the most common and frustrating side reactions encountered when working with arylboronic acids is protodeboronation—the undesired cleavage of the C–B bond, which replaces your valuable boronic acid functional group with a simple hydrogen atom.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of why this happens and, more importantly, how to prevent it. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is protodeboronation, and why is my this compound susceptible to it?
Answer:
Protodeboronation is a chemical reaction where the boronic acid group (–B(OH)₂) on your aryl ring is replaced by a hydrogen atom, effectively destroying your starting material.[1] This process is a significant cause of yield loss in cross-coupling reactions like the Suzuki-Miyaura coupling.
The mechanism of this undesired reaction is highly dependent on pH.[1][2]
-
Under Basic Conditions (Common in Suzuki Coupling): This is the most relevant pathway for cross-coupling. The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻). This boronate is more reactive towards protonolysis, where a proton source (like water) cleaves the carbon-boron bond.[1][3] The reaction is often fastest at high pH.[4][5]
-
Under Acidic Conditions: An acid-catalyzed pathway also exists, where protonation of the aryl ring activates it for C-B bond cleavage.[1][6] However, this is less common in the context of Suzuki-Miyaura reactions.
Your specific molecule, this compound, has structural features that influence its stability. The ortho-methyl group provides some steric hindrance around the boronic acid, which can, in some cases, slow down desired reactions and give protodeboronation a chance to compete. Furthermore, the electronic properties of the substituents play a crucial role. Electron-deficient arylboronic acids can be particularly unstable under basic conditions.[5][7]
Q2: My Suzuki-Miyaura coupling is giving low yields and a significant amount of 4-(N-tert-butylsulfamoyl)-1-methylbenzene as a byproduct. Is this protodeboronation? How can I confirm it?
Answer:
Yes, the formation of 4-(N-tert-butylsulfamoyl)-1-methylbenzene is the classic signature of protodeboronation of your starting material. You are losing the boronic acid moiety and simply protonating that position on the ring.
Confirmation Strategy: To confirm this, you should run a control experiment. Set up your reaction exactly as you would for the Suzuki coupling but omit the palladium catalyst and the aryl halide partner . Stir your boronic acid with the base and solvent at the reaction temperature for the same duration as a typical experiment.
After the allotted time, work up the reaction and analyze the crude product by LC-MS or GC-MS. The presence of a significant amount of 4-(N-tert-butylsulfamoyl)-1-methylbenzene will definitively prove that your boronic acid is degrading under the reaction conditions, independent of the catalytic cycle.
Q3: What are the most critical reaction parameters I should control to minimize protodeboronation?
Answer:
The battle against protodeboronation is won by ensuring the rate of the desired cross-coupling reaction is significantly faster than the rate of decomposition. The key is to make the environment as inhospitable as possible for protodeboronation while promoting the catalytic cycle.
Here are the critical levers you can pull:
-
Choice of Base: This is arguably the most important factor. Strong, highly aqueous bases like NaOH or KOH can accelerate protodeboronation.[4] Weaker inorganic bases are often superior. Potassium phosphate (K₃PO₄) is an excellent choice for sterically hindered substrates as it is sufficiently basic to promote the catalytic cycle but is less harsh than hydroxides.[8] Carbonates like K₂CO₃ or Cs₂CO₃ are also widely used and effective.
-
Solvent System: The presence of water is necessary for the formation of the reactive boronate species that precedes protodeboronation.[1] While some water is often required for Suzuki couplings to dissolve the inorganic base, minimizing it can be beneficial. Using a mixed solvent system like Toluene/EtOH/H₂O or Dioxane/H₂O allows you to control the water content precisely. Anhydrous conditions, if compatible with your system, can significantly suppress protodeboronation.
-
Temperature: Higher temperatures accelerate all reactions, including protodeboronation. If you are experiencing significant decomposition, try lowering the reaction temperature. This may require a longer reaction time or a more active catalyst, but the trade-off can dramatically improve your yield.
-
Catalyst & Ligand: A highly active catalyst system is your best friend. A fast catalytic turnover means your boronic acid spends less time lingering in the basic solution where it can decompose.[1] For sterically hindered substrates like yours, ligands such as SPhos or XPhos, often used with a palladium precatalyst, can promote rapid oxidative addition and transmetalation, outcompeting the decomposition pathway.[9]
| Parameter | Condition to MINIMIZE Protodeboronation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker bases reduce the concentration of the highly reactive boronate anion.[3] |
| Solvent | Anhydrous, or minimal H₂O (e.g., Toluene/IPA) | Water is a reactant in the base-catalyzed protodeboronation pathway.[1] |
| Temperature | Lower Temperature (e.g., RT to 80 °C) | Reduces the rate of the decomposition side reaction. |
| Catalyst | High-activity system (e.g., Pd(OAc)₂/SPhos) | Fast catalytic turnover consumes the boronic acid before it can decompose.[9] |
| Reagent Order | Add boronic acid last or via slow addition | Minimizes the time the boronic acid is exposed to basic conditions before the catalyst is active.[10] |
Advanced Strategies & Preventative Protocols
Strategy 1: The "Slow-Release" Method using Boronic Esters
One of the most effective strategies to combat protodeboronation is to avoid using the free boronic acid altogether. Instead, you can use a more stable derivative, like a pinacol ester or a MIDA boronate, which slowly hydrolyzes under the reaction conditions to release the active boronic acid.[1][11] This "slow-release" approach keeps the instantaneous concentration of the vulnerable boronic acid very low, ensuring that when it is formed, it is quickly consumed by the catalyst.[11][12]
Caption: Workflow for converting a boronic acid to its more stable pinacol ester.
Strategy 2: Optimized Suzuki-Miyaura Protocol
This protocol is designed from the ground up to minimize protodeboronation for a challenging substrate like this compound.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq), finely ground and dried
-
Anhydrous Toluene and Isopropanol (e.g., 10:1 ratio)
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos ligand.
-
Solvent Degassing: Add the anhydrous toluene and isopropanol. The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical to prevent both oxidation of the boronic acid and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add the this compound to the flask as a solid in one portion. Causality: Adding the boronic acid last ensures the catalytic system is poised and ready for reaction, minimizing the boronic acid's exposure time to the base before coupling begins.
-
Reaction: Heat the reaction mixture to the desired temperature (start at 80 °C). Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If you are still facing issues, use this logical guide to diagnose the problem.
Caption: A troubleshooting decision tree for experiments plagued by low yields.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Budiman, Y. P., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Kim, J., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Liu, W-B., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. The Royal Society of Chemistry. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]
-
Johansen, M. B., et al. (2017). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Kwong, F. Y., et al. (2011). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support guide for researchers utilizing (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid. This valuable building block is instrumental in the synthesis of complex molecules within pharmaceutical and materials science research. However, its unique structure—featuring both steric hindrance from the ortho-methyl group and specific electronic properties from the meta-sulfamoyl group—presents distinct challenges in palladium-catalyzed cross-coupling reactions.
This guide provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common side reactions, ensuring the success and efficiency of your synthetic endeavors.
Section 1: At-a-Glance Troubleshooting
For rapid diagnosis, consult the table below for common issues and initial steps to resolve them. More detailed explanations and protocols are provided in the subsequent FAQ section.
| Observed Symptom | Primary Suspected Side Reaction | Immediate Corrective Actions |
| Low or no product yield; significant starting material recovered. | Protodeboronation (Deborylation) | Switch to a milder, non-hydroxide base (e.g., K₃PO₄, CsF). Ensure rigorous anhydrous conditions. Lower reaction temperature. |
| Major byproduct identified as 2-methyl-5-(N-(tert-butyl)sulfamoyl)benzene. | Protodeboronation (Deborylation) | Convert boronic acid to a more stable boronic ester (e.g., pinacol ester) before coupling. Minimize reaction time. |
| Significant formation of a symmetrical biaryl dimer of the boronic acid. | Homocoupling | Implement rigorous degassing of all solvents and reagents (e.g., freeze-pump-thaw or argon sparging). Use a Pd(0) precatalyst or a modern Pd(II) precatalyst that reduces rapidly. |
| Reaction starts but stalls; black precipitate (palladium black) forms. | Catalyst Deactivation / Sluggish Kinetics | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) to overcome steric hindrance. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
Section 2: Frequently Asked Questions & In-Depth Solutions
FAQ 1: My yield is disappointingly low, and I've isolated the protodeboronated arene, 2-methyl-5-(N-(tert-butyl)sulfamoyl)benzene. What is causing this and how can I prevent it?
Answer: You are observing protodeboronation, a common and often frustrating side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1] This process is highly dependent on the reaction conditions, particularly pH, temperature, and the presence of water.[2] For arylboronic acids, this can occur via acid- or base-catalyzed pathways.[1][3] Given that Suzuki-Miyaura reactions are run under basic conditions, the base-catalyzed pathway is the primary culprit.
Core Causality: The boronic acid exists in equilibrium with its more reactive boronate form in the presence of a base.[1] This boronate species can react with a proton source (typically water) to yield the undesired arene, effectively consuming your starting material before it can participate in the catalytic cycle. Electron-deficient and sterically hindered arylboronic acids can be particularly susceptible to this decomposition pathway.[3]
Troubleshooting & Mitigation Strategies:
-
Optimize the Base: Strong bases like NaOH or KOH in aqueous solutions create a high concentration of hydroxide ions, which can aggressively promote protodeboronation.
-
Actionable Protocol: Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF). These bases are effective in activating the boronic acid for transmetalation but are less prone to inducing rapid protodeboronation.[4]
-
-
Control Water Content: Water is the most common proton source for this side reaction.
-
Actionable Protocol: Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure your base is anhydrous or has low water content. While some Suzuki protocols require water as a co-solvent, for sensitive substrates like this one, minimizing or eliminating water is often beneficial.
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can significantly suppress protodeboronation.[5][6] The ester is less susceptible to premature hydrolysis and decomposition but remains sufficiently reactive for the cross-coupling.
-
Actionable Protocol (Esterification): Before the coupling reaction, dissolve the boronic acid in an anhydrous solvent like THF or Dioxane, add 1.1 equivalents of pinacol, and stir at room temperature for 1-2 hours, often with a mild dehydrating agent like MgSO₄, before adding the other reaction components.
-
-
Minimize Reaction Time and Temperature: The longer the boronic acid is exposed to basic conditions at high temperatures, the more protodeboronation will occur.[7]
-
Actionable Protocol: Monitor your reaction closely by TLC or LC-MS. Once the limiting reagent is consumed, work up the reaction immediately. Aim for the lowest possible temperature that provides a reasonable reaction rate.
-
Caption: Mechanism of base-catalyzed protodeboronation.
FAQ 2: My analysis shows a significant byproduct with double the mass of my expected product. Why am I getting boronic acid homocoupling?
Answer: The formation of a symmetrical biaryl dimer is a classic side reaction known as homocoupling. This process is most often mediated by the palladium catalyst and is heavily influenced by the presence of oxygen or the oxidation state of the palladium precatalyst.[8][9]
Core Causality:
-
Oxygen-Mediated Pathway: The most common route involves the reaction of the active Pd(0) catalyst with dissolved molecular oxygen (O₂). This forms a palladium-peroxo complex (L₂Pd(η²-O₂)), which can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate a Pd(0) or Pd(II) species.[10][11]
-
Pd(II)-Mediated Pathway: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to the catalytically active Pd(0) species can occur via a non-productive pathway where two molecules of the boronic acid are consumed to form the dimer, reducing Pd(II) to Pd(0).[12][13]
Troubleshooting & Mitigation Strategies:
-
Rigorous Inert Atmosphere: The exclusion of oxygen is the single most critical factor in preventing homocoupling.[12]
-
Actionable Protocol: Degas all solvents and the reaction mixture thoroughly. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with an inert gas (Argon or high-purity Nitrogen) for at least 30-60 minutes before use is crucial. Assemble your reaction under a positive pressure of inert gas.
-
-
Select the Right Catalyst: Your choice of palladium source can either favor or suppress this side reaction.
-
Actionable Protocol:
-
Use a Pd(0) Source: Precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ begin the cycle in the correct oxidation state, bypassing the need for an in-situ reduction step that might consume the boronic acid.
-
Use Modern Precatalysts: If using a Pd(II) source, select a modern, well-defined precatalyst (e.g., Buchwald G3 or G4 Palladacycles). These are designed for rapid and efficient activation to Pd(0), minimizing the time the Pd(II) center is available to participate in homocoupling.[14]
-
-
Caption: Workflow for troubleshooting boronic acid homocoupling.
FAQ 3: My reaction is extremely sluggish or stalls, even with heating. How can I improve the reaction rate and conversion?
Answer: The slow reaction rate is almost certainly due to the steric hindrance imposed by the ortho-methyl group on your boronic acid. This bulkiness can impede the critical transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[15][16]
Core Causality: For transmetalation to occur, the boronate must approach the palladium center. A bulky substituent adjacent to the C–B bond creates a steric clash that increases the activation energy of this step. A poorly chosen ligand on the palladium catalyst can exacerbate this issue, failing to create the necessary space or electronic environment to facilitate the transfer.
Troubleshooting & Mitigation Strategies:
-
Crucial Ligand Selection: This is the most important parameter for sterically hindered couplings. Standard ligands like PPh₃ are often ineffective.
-
Actionable Protocol: Employ bulky, electron-rich monophosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.
-
Recommended Ligands:
-
-
Optimize Catalyst System and Loading:
-
Actionable Protocol: Pair your chosen ligand with a suitable palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃. For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can be beneficial.
-
-
Solvent and Temperature:
-
Actionable Protocol: Solvents like dioxane, toluene, or DME are generally effective. While higher temperatures can overcome the activation barrier, this must be carefully balanced against the increased risk of protodeboronation (see FAQ 1). A typical starting point for this substrate would be 80-100 °C, with careful monitoring.
-
| Ligand Class | Examples | Key Advantage for Hindered Substrates | Typical Pd Source |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Promotes fast reductive elimination and stabilizes the active catalyst.[17] | Pd(OAc)₂, Pd₂(dba)₃ |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, accelerating oxidative addition.[18] | Pd₂(dba)₃ |
| Standard Phosphines | PPh₃ | Generally not recommended for this sterically hindered substrate. | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
Section 3: General Protocol for Minimizing Side Reactions
This procedure incorporates best practices to mitigate the side reactions discussed above when using this compound.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv, limiting reagent)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 3.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or N₂)
Step-by-Step Methodology:
-
Preparation: Dry the reaction flask under vacuum or with a heat gun and cool under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add the previously degassed anhydrous solvent via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe under inert gas) and analyzing by TLC or LC-MS every 1-2 hours.
-
Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Haskins, M. H., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Haskins, M. H., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Zimmermann, B., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry. Available at: [Link]
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [https://pubs.acs.org/doi/10.1021/op034088+
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Zimmermann, B., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. Sci-Hub. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Lennox, A. J. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
Li, J., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]
-
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Gryffroy, D., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron Letters. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]com/suzuki-coupling-guide.html)
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sci-Hub. Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds / The Journal of Organic Chemistry, 2011 [sci-hub.st]
- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base Selection for Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of base selection when working with sterically hindered boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming sterically demanding C-C bonds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these challenging transformations.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, but its efficiency can be dramatically reduced when one or both coupling partners are sterically bulky.[1] Steric hindrance, particularly from ortho-substituents on the boronic acid or the aryl halide, can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination.[1][2][3] This often leads to low yields, slow reaction rates, or complete reaction failure.
The choice of base is paramount in overcoming these steric barriers. The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5][6][7] For hindered substrates, a carefully selected base can significantly accelerate this otherwise sluggish step.
Visualizing the Catalytic Cycle
To understand the role of the base, it's essential to visualize the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Suzuki-Miyaura couplings with sterically hindered boronic acids, with a focus on base selection as a primary troubleshooting tool.
Q1: My reaction is giving very low to no yield with a sterically hindered boronic acid. What's the first thing I should change?
A1: Before altering your catalyst or ligand system, which can be a more significant investment, the first and often most impactful parameter to adjust is the base. The choice of base is critical for activating the boronic acid, and for hindered substrates, a stronger, more effective base is often required to facilitate the transmetalation step.[6][7]
-
Expert Insight: Standard bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may not be strong or soluble enough to effectively promote the reaction with bulky substrates. Switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a common and effective first step.[8] These bases are more effective at forming the reactive boronate species.
Q2: I'm observing significant decomposition (protodeboronation) of my boronic acid. How can I mitigate this?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and can be exacerbated by certain bases and the presence of water.
-
Causality: Strong aqueous bases can promote this undesired pathway. While some water is often beneficial for Suzuki couplings, an excess, especially in combination with a strong base, can be detrimental.
-
Solutions:
-
Weaker, Anhydrous Bases: Consider using a weaker base like potassium fluoride (KF) under anhydrous conditions.[7]
-
Phosphate Bases: Potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base to promote coupling but is less prone to causing protodeboronation compared to hydroxides.
-
Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly reduce protodeboronation.[2] These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2]
-
Q3: I'm working with a substrate that is sensitive to strong bases (e.g., contains an ester or a chiral center). What are my options?
A3: Balancing the need for a sufficiently strong base to promote the coupling of a hindered substrate with the need to preserve sensitive functional groups is a common challenge.
-
Strategic Base Selection:
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for base-sensitive substrates. It provides a good balance of reactivity and mildness.
-
Cesium Carbonate (Cs₂CO₃): While a strong base, its high solubility in organic solvents can sometimes allow for lower reaction temperatures, which can help preserve sensitive functionalities.
-
Potassium Fluoride (KF): As a milder base, KF can be effective, particularly when used in anhydrous conditions.[7]
-
-
Experimental Protocol: A base screening experiment is highly recommended.
Q4: How does the choice of solvent influence the effectiveness of the base?
A4: The solvent and base are intimately linked. The solubility of the base in the reaction medium directly impacts its effectiveness.
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used.[4]
-
In these solvents, inorganic bases like K₃PO₄ and Cs₂CO₃ have limited solubility, creating a heterogeneous mixture. Vigorous stirring is crucial.
-
The presence of a small amount of water can increase the solubility of the base and accelerate the reaction, but as mentioned, too much can lead to side reactions.[9]
-
-
Protic Solvents: While less common for hindered couplings, protic solvents like isopropanol can be used with certain base and catalyst systems, particularly with PEPPSI-type catalysts.[10]
Q5: My reaction is still sluggish even after trying stronger bases. What's the next step?
A5: If optimizing the base and solvent system doesn't yield the desired results, it's time to consider the catalyst and ligand. For sterically demanding couplings, specialized ligands are often necessary.[11][12][13][14]
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are the gold standard for coupling sterically hindered substrates.[2][8] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly effective for hindered couplings and are known for their stability.[1]
Base Selection Decision Workflow
Caption: A decision-making workflow for selecting a base for hindered couplings.
Data Summary: Common Bases for Suzuki-Miyaura Coupling
The selection of a base is highly dependent on the specific substrates and reaction conditions. The following table provides a general comparison of commonly used bases.
| Base | Formula | Strength | Common Solvents | Key Considerations for Hindered Couplings |
| Potassium Phosphate | K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Excellent first choice for hindered and base-sensitive substrates. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane/H₂O, THF/H₂O | Highly effective due to its solubility and the "cesium effect," but more expensive. |
| Potassium Carbonate | K₂CO₃ | Moderate | Dioxane/H₂O, DMF | A standard base, but may be insufficient for highly hindered substrates. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Similar to K₂CO₃, often less effective for challenging couplings. |
| Potassium Fluoride | KF | Weak | THF (anhydrous) | Useful for substrates prone to protodeboronation, especially under anhydrous conditions. |
| Sodium Hydroxide | NaOH | Very Strong | THF/H₂O | Generally too harsh for hindered couplings and can promote side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Base Screening with a Sterically Hindered Boronic Acid
This protocol provides a framework for efficiently screening different bases to find the optimal conditions for your specific substrates.
-
Preparation: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv.), the sterically hindered boronic acid (1.2–1.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Base Addition: To each vial, add a different base (2.0–3.0 equiv.). Ensure the bases are finely powdered for better reproducibility.
-
Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.
-
Workup and Analysis: Once the reactions are complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine the yield and purity for each base.
Protocol 2: Conversion of a Boronic Acid to a Diethanolamine Adduct for Enhanced Stability
This protocol is useful for stabilizing boronic acids that are prone to decomposition.[2]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.
-
Precipitation: A white precipitate should form. Continue stirring the slurry for 10-15 minutes.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can be used directly in the Suzuki-Miyaura coupling reaction.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19138–19150. Retrieved from [Link]
-
Le Duc, G., & Jutand, A. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 18(1), 69–77. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Otsuka, S., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12693-12699. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Zhang, T., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. Retrieved from [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2096-2100. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. Retrieved from [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. - ResearchGate. Retrieved from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021, February 19). Retrieved from [Link]
-
Ureshino, T., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]
Sources
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- 11. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This particular substrate presents a unique set of challenges due to its combination of steric hindrance and electronic properties. The ortho-methyl group significantly increases steric bulk around the reaction center, while the electron-withdrawing sulfamoyl group influences the electronic nature of the arylboronic acid.
This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will delve into the critical role of ligand selection and address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs): Ligand Selection
Q1: Why is ligand selection particularly critical for coupling with this compound?
A1: The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The structure of your specific boronic acid introduces two complicating factors that directly impact these steps and must be addressed by the ligand:
-
Steric Hindrance: The methyl group at the ortho-position to the boronic acid creates significant steric bulk. This bulk can impede the crucial reductive elimination step, where the two organic partners are joined to form the final product and regenerate the Pd(0) catalyst.[3] A properly chosen bulky ligand is essential to promote this step.[4][5]
-
Electronic Effects: The N-(tert-Butyl)sulfamoyl group is strongly electron-withdrawing. This can influence the rate of transmetalation, the step where the organic group is transferred from boron to the palladium center.[6][7]
Therefore, the ligand is not merely a spectator; it is the primary tool for tuning the catalyst's environment to overcome these specific steric and electronic hurdles. The right ligand will stabilize the active palladium species and accelerate the rate-limiting steps of the catalytic cycle.[8]
Q2: What class of ligands is generally recommended for sterically hindered substrates like this one?
A2: For sterically demanding couplings, bulky and electron-rich monodentate phosphine ligands are the industry standard.[4][8] Specifically, the dialkylbiaryl phosphines (Buchwald-type ligands) are highly recommended.[9][10][11] Ligands such as SPhos and XPhos have demonstrated exceptional performance in coupling hindered substrates, including those with multiple ortho-substituents.[8][10]
The effectiveness of these ligands stems from two key features:
-
Bulk: Their large steric profile promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for efficient oxidative addition, especially with less reactive coupling partners like aryl chlorides.[4][8] This bulk also facilitates the final reductive elimination step to release the sterically congested biaryl product.[3]
-
Electron-Donating Ability: These phosphines are highly electron-rich, which increases the electron density on the palladium center. This electronic character significantly accelerates the rate of oxidative addition of the aryl halide to the Pd(0) complex, often the first and rate-limiting step of the cycle.[1][2]
Q3: How do I choose between different Buchwald-type ligands like SPhos and XPhos?
A3: While both SPhos and XPhos are excellent starting points, the optimal choice can be substrate-dependent. A small screen of ligands is often the most pragmatic approach. Below is a comparative table to guide your initial selection based on their structural differences and typical applications.
| Ligand | Structure | Key Features & Typical Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Generally provides high reaction rates. The methoxy groups are thought to stabilize the palladium complex.[12] Highly effective for a broad range of substrates, including heteroaryl halides.[10] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | The increased steric bulk from the isopropyl groups makes it exceptionally effective for coupling extremely hindered aryl chlorides and other challenging substrates.[8][10] Often successful when other ligands fail. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active and versatile ligand. Often used for C-N and C-C couplings involving nitrogen-containing heterocycles. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely bulky and electron-rich. It has proven crucial for particularly challenging couplings, such as those involving electron-deficient nitroarenes.[13] |
For your specific boronic acid, starting with SPhos or XPhos is a robust strategy. If you are coupling with an unactivated or hindered aryl chloride, XPhos may provide a slight advantage.[10]
Visualizing the Catalytic Cycle and Ligand Influence
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key stages where phosphine ligands exert their influence. Bulky, electron-rich ligands (L) are critical for promoting the Oxidative Addition and Reductive Elimination steps, especially for challenging substrates.
Caption: Troubleshooting Decision Tree for Low Yield Suzuki-Miyaura Reactions.
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for different coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling argon through the solvent mixture for 20-30 minutes. Add the required volume of this solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the limiting aryl halide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Tsvetkov, A. V., & Ananikov, V. P. (2015). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ota, E., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12649-12654. [Link]
-
Zhou, Z., et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Asian Journal of Organic Chemistry, 5(10), 1260–1268. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Takale, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5058–5062. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
HKBU Scholars. Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
-
PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
Lenhard, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from Reactions with (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid. This boronic acid is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are common motifs in pharmaceutical compounds.[1]
The unique structure of this reagent, featuring a polar N-(tert-Butyl)sulfamoyl group and a boronic acid moiety, presents specific challenges during product purification. This guide provides in-depth, experience-driven answers and protocols to help you navigate these challenges, ensuring the efficient isolation of your target compounds with high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides a strategic overview of purification approaches.
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this boronic acid?
A1: In a typical Suzuki-Miyaura coupling, you should anticipate several classes of impurities derived from starting materials, side reactions, and the catalytic system. Understanding these is the first step to designing an effective purification strategy.
| Impurity Class | Specific Example/Description | Key Characteristics & Separation Rationale |
| Unreacted Starting Materials | This compound; Aryl halide/triflate partner | The boronic acid is acidic and polar. The halide partner is typically less polar than the final product. |
| Homocoupling Byproducts | Dimer of the boronic acid (biaryl) or dimer of the halide partner. | These are often nonpolar and can usually be separated from the more polar desired product via chromatography. |
| Protodeboronation Byproduct | 4-(N-tert-butylsulfamoyl)-1-methylbenzene (boronic acid group replaced by -H). | This is a common side reaction.[2] The byproduct is significantly less polar than the starting boronic acid and the desired product. |
| Catalyst Residues | Palladium species (elemental Pd(0) or soluble Pd complexes). | Can cause discoloration (gray/black) of the product. Often removed by filtration or specialized scavengers. |
| Boroxines | Anhydride trimer of the unreacted boronic acid. | Can revert to the boronic acid during aqueous workup or chromatography. |
Q2: My desired product and the unreacted boronic acid starting material have very similar Rf values on a normal-phase TLC plate. What should be my first purification step?
A2: This is a common and challenging scenario. Co-elution on silica gel is likely due to the high polarity imparted by the sulfonamide group in both your product and the starting material. Before attempting chromatography, you should exploit the unique chemical properties of the unreacted boronic acid.
The most effective initial step is a selective acid-base extraction . Boronic acids are acidic and can be deprotonated by a moderately basic aqueous solution (e.g., 1M NaOH or K₂CO₃), forming a water-soluble boronate salt.[2] Your desired biaryl product, lacking the acidic boronic acid group, will remain in the organic layer. See Protocol 1 for a detailed procedure. This single step can dramatically simplify the subsequent chromatographic purification.
Q3: Is standard silica gel chromatography a good choice for purifying compounds containing the N-(tert-Butyl)sulfamoyl moiety?
A3: While possible, it is often problematic. The sulfonamide group is a strong hydrogen bond acceptor and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This often leads to significant peak tailing, streaking, or even irreversible adsorption of the product onto the column.[3][4][5]
If you must use normal-phase chromatography, you will likely need to modify your eluent . Adding a small amount of a competitive polar modifier can improve peak shape.
-
For acidic modifiers: Add 0.5-1% acetic acid to your eluent system (e.g., Ethyl Acetate/Hexanes). This protonates the compound and saturates basic sites on the silica.
-
For basic modifiers: Add 0.5-1% triethylamine. This deprotonates the acidic silanol groups on the silica surface, reducing strong interactions.[6]
Alternatively, consider using a different stationary phase, such as reverse-phase (C18) silica gel , which is often better suited for polar molecules.
Q4: My product is a light gray or black solid after the initial workup. How do I remove the residual palladium catalyst?
A4: The color is characteristic of residual palladium, often as Pd(0) black. It is crucial to remove this, as residual heavy metals are unacceptable in pharmaceutical applications.
-
Filtration: After the reaction, dilute the mixture with your workup solvent and filter it through a pad of Celite® or a small plug of silica gel. This will remove most of the insoluble Pd(0).
-
Palladium Scavengers: If soluble palladium complexes persist, they can be removed by stirring the organic solution of your crude product with a commercial palladium scavenger (e.g., thiol-functionalized silica or resins) for a few hours before filtering and concentrating.
-
Crystallization: Often, a successful crystallization will exclude the palladium impurities, leaving them in the mother liquor.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a cause-and-effect format.
Problem 1: NMR analysis shows persistent unreacted boronic acid (>5%) even after column chromatography.
-
Probable Causes:
-
The basic wash during workup was insufficient or not performed.
-
The polarity of the product and starting material are too similar for effective separation under the chosen chromatographic conditions.
-
The boronic acid is forming a complex with the product, causing them to co-elute.
-
-
Solutions & Methodologies:
-
Post-Chromatography Basic Wash: Redissolve the impure product in an organic solvent (e.g., Ethyl Acetate) and perform the basic wash as detailed in Protocol 1 . This is often the most straightforward solution.
-
Use of Scavenger Resins: For stubborn cases, employ a boronic acid scavenger. Diethanolamine-functionalized polystyrene resin is effective.[2] Stir the resin with a solution of your impure product for 4-12 hours, then filter the resin off. The unreacted boronic acid will be bound to the resin.
-
Precipitative Adduct Formation: In a non-polar solvent, unreacted boronic acid can be selectively precipitated by adding diethanolamine, which forms a stable, crystalline adduct.[3][5][7] The adduct can be filtered off, and the desired product recovered from the filtrate.
-
Problem 2: My product is an oil or waxy solid that refuses to crystallize.
-
Probable Causes:
-
The product has a low melting point or is amorphous by nature.
-
The presence of minor impurities is inhibiting the formation of a crystal lattice.
-
The bulky tert-butyl group on the sulfonamide is sterically hindering efficient molecular packing required for crystallization.
-
-
Solutions & Methodologies:
-
Systematic Solvent Screening: High purity is essential for crystallization. Ensure your material is >95% pure by NMR before attempting. Use a small amount of material (~20 mg) to screen a range of solvents.
-
Anti-Solvent Crystallization: This is a powerful technique for inducing crystallization. A detailed step-by-step guide is provided in Protocol 2 .[3]
-
Trituration: If the crude product is a solid, trituration can be highly effective. This involves stirring or sonicating the solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble.[3] Hexanes, diethyl ether, or a mixture of the two are excellent starting points for trituration.
-
Workflow Diagram: Purification Strategy
The following diagram outlines a logical workflow for purifying products derived from this compound.
Caption: Decision tree for purification strategy.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Selective Removal of Unreacted Boronic Acid via Basic Wash
This protocol exploits the acidity of the boronic acid to remove it from the organic product mixture.
-
Dissolution: Dissolve the crude reaction mixture or impure product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Base): Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain and collect the lower aqueous layer (this contains the sodium boronate salt).
-
Second Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) to the remaining organic layer. Shake and separate as before. This wash removes residual water and base from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now depleted of the boronic acid.
Protocol 2: Purification by Anti-Solvent Crystallization
This technique is effective when a single-solvent recrystallization fails.
-
Select Solvents: Identify a "good" solvent that readily dissolves your compound at room temperature and an "anti-solvent" in which your compound is completely insoluble. The two solvents must be miscible. (e.g., Good solvent: Dichloromethane; Anti-solvent: Hexanes).
-
Dissolution: Place the impure, solid material in a clean flask. Add the minimum amount of the "good" solvent required to fully dissolve the solid with stirring. A slightly concentrated solution is ideal.
-
Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" dropwise using a pipette or addition funnel.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.
-
Crystal Growth: Stopper the flask and allow it to stand undisturbed at room temperature. For improved yield, you can later place it in a refrigerator (2-8 °C) or freezer (-20 °C) for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent. Dry the crystals under vacuum.
References
-
Liu, X. C., & Scouten, W. H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of Chromatography A, 1178(1-2), 124-130. [Link]
-
Liu, X. C., & Scouten, W. H. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. NIH Public Access, Author Manuscript.[Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate Discussion.[Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058-1060. [Link]
-
Chemistry Stack Exchange. (2017). Challenging purification of organoboronic acids. Stack Exchange Network.[Link]
-
Reddit r/Chempros. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.[Link]
-
Reddit r/chemistry. (2015). Purification of boronic acids? Reddit.[Link]
-
Casu, L., et al. (2016). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4266-4277. [Link]
-
MySkinRecipes. (n.d.). 5-(N-Tert-Butylsulfamoyl)-2-Methylbenzeneboronic Acid. MySkinRecipes.[Link]
-
Wang, C., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 5(19), 2826-2830. [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]
-
ResearchGate. (2018). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate.[Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. NIH Public Access, Author Manuscript.[Link]
-
ResearchGate. (2001). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate.[Link]
-
Zhang, Y., et al. (2021). Preparation of a magnetic and recyclable superparamagnetic silica support with a boronic acid group for immobilizing Pd catalysts and its applications in Suzuki reactions. RSC Advances, 11(53), 33692-33702. [Link]
-
Chem-Space. (n.d.). 5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid. Chem-Space.[Link]
-
Liu, X. C., & Scouten, W. H. (2000). Boronate affinity chromatography. Methods in Molecular Biology, 147, 119-128. [Link]
-
Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(1), 11. [Link]
-
ResearchGate. (2021). Preparation of a magnetic and recyclable superparamagnetic silica support with a boronic acid group for immobilizing Pd catalysts and its applications in Suzuki reactions. ResearchGate.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]
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- 7. youtube.com [youtube.com]
Technical Support Center: Navigating Catalyst Deactivation with Sulfamoyl-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more persistent challenges in modern catalysis: the deactivation of transition metal catalysts by sulfamoyl- and sulfonamide-containing compounds. In pharmaceutical synthesis, these functional groups are ubiquitous, yet their interaction with catalytic systems can often lead to stalled reactions, low yields, and inconsistent results.
This resource moves beyond simple procedural lists. It delves into the mechanistic underpinnings of catalyst deactivation and provides a logical, troubleshooting framework to diagnose and solve these issues effectively. Our goal is to empower you with the knowledge to not only rescue a failing reaction but to proactively design more robust catalytic processes from the outset.
Frequently Asked Questions (FAQs)
This section addresses the high-level questions we frequently encounter from researchers in the field.
Q1: What is the fundamental reason sulfamoyl and sulfonamide groups deactivate my catalyst?
Catalyst deactivation, in this context, is a form of poisoning.[1][2] The primary culprit is the sulfur atom within the sulfamoyl moiety. Sulfur is considered a "soft" atom and forms strong, often irreversible, chemical bonds (chemisorption) with the "soft" transition metals commonly used in catalysis, such as Palladium (Pd), Rhodium (Rh), and Nickel (Ni).[3][4] This strong interaction allows the sulfur compound to bind tightly to the catalyst's active sites, blocking them from the reactants you intend to couple.[5][6][7] As a result, the catalyst can no longer efficiently facilitate the desired chemical transformation, leading to a sharp decline in reaction rates.[8][9]
Q2: Are some catalysts more prone to this deactivation than others?
Yes, susceptibility varies. Catalysts based on late transition metals are particularly vulnerable due to the strong affinity between these metals and sulfur.
| Catalyst Metal | Susceptibility to Sulfur Poisoning | Common Applications |
| Palladium (Pd) | Very High | Cross-coupling (Suzuki, Heck, Buchwald-Hartwig), Hydrogenation[10][11] |
| Rhodium (Rh) | High | Hydrogenation, Hydroformylation, C-H Activation[12][13][14] |
| Nickel (Ni) | High | Cross-coupling, Reforming Reactions[15][16] |
| Copper (Cu) | Moderate | Click Chemistry, Cross-coupling[17][18] |
| Iridium (Ir) | Moderate | Hydrogenation, C-H Activation[19] |
Q3: Is catalyst deactivation by sulfamoyl groups permanent?
It can be either reversible or irreversible, depending on the strength of the metal-sulfur bond and the reaction conditions.[20] In many cases, especially with palladium, the bond is very strong, leading to what is effectively irreversible poisoning under standard reaction conditions.[21] However, it is sometimes possible to regenerate the catalyst, although this often requires harsh conditions that may not be practical on a lab scale.[5][22]
Q4: What are the main strategies to overcome this deactivation?
There are four primary approaches, which we will detail in the troubleshooting guide:
-
Ligand Modification: Designing or selecting ligands that sterically or electronically protect the metal center from the sulfur atom.[3][19]
-
Use of Additives: Introducing compounds that can act as sacrificial agents or modify the catalyst/substrate in a beneficial way.[17][23][24]
-
Process Optimization: Adjusting reaction parameters like temperature, solvent, and reactant concentration to disfavor the poisoning process.[2][13]
-
Catalyst Regeneration: Applying specific procedures to remove the sulfur poison from the catalyst surface after a reaction.[25][26]
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address specific experimental problems. Identify the issue that best matches your observation to find potential causes and actionable solutions.
Issue 1: My reaction shows little to no conversion from the start.
-
Probable Cause: Rapid and severe catalyst poisoning. The sulfamoyl group on your substrate is likely binding to the catalyst almost immediately upon its activation, preventing the catalytic cycle from ever beginning in earnest. This is common with highly accessible sulfonamides and low catalyst loadings.
-
Expert Recommendation & Troubleshooting Steps:
-
Increase Catalyst Loading: As a first diagnostic step, double the catalyst loading (e.g., from 1 mol% to 2 mol%). If you observe some conversion, it confirms the catalyst is active but being consumed by poisoning. This is not an economical long-term solution but is a crucial first step in diagnosis.
-
Change the Ligand: The electronic and steric properties of your ligand are critical. Standard ligands may not provide sufficient protection.
-
Switch to Bulkier Ligands: Try using sterically demanding phosphine ligands (e.g., JohnPhos, Buchwald's biaryl phosphine ligands).[11] The bulk can create a "pocket" around the metal that physically hinders the large sulfamoyl group from coordinating.
-
Consider Sulfur-Tolerant Ligands: Research has focused on developing ligands specifically for this purpose.[3][27] Thioether-based ligands, for example, have shown promise as they can sometimes passivate the metal surface in a controlled, reversible manner.[28]
-
-
Introduce a Sacrificial Additive: An additive can sometimes "protect" the catalyst by preferentially interacting with it or the poison. Consider adding a simple thiol or sulfide in sub-stoichiometric amounts. While counterintuitive, these can sometimes regulate the catalyst's activity and prevent irreversible deactivation by the more complex substrate.
-
Issue 2: The reaction starts well but stalls after reaching 20-50% conversion.
-
Probable Cause: This points to a slower poisoning process or deactivation by a reaction product or intermediate. As the reaction proceeds, the concentration of the inhibitor (either the starting material or a product) relative to the active catalyst increases, eventually shutting down the catalytic cycle.
-
Expert Recommendation & Troubleshooting Steps:
-
Analyze the Reaction Mixture: At the stall point, take a sample for LC-MS or NMR analysis. Confirm the presence of starting material and product. Look for potential side products that might also be potent catalyst poisons.
-
Implement a Slow-Addition Protocol: Instead of adding all the sulfamoyl-containing substrate at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the potential poison low, allowing the catalyst to perform more turnovers before deactivating.[13]
-
Investigate Catalyst Regeneration: This scenario is a good candidate for in-situ or ex-situ regeneration. If the poisoning is partially reversible, altering conditions may restore activity.
-
Thermal Shock: Briefly increasing the reaction temperature by 20-30°C for a short period can sometimes be enough to desorb the poison and restart catalysis, though this may also lead to catalyst degradation.[5]
-
Chemical Regeneration: If you can isolate the catalyst, washing it with specific reagents may be effective.[25] (See Protocol 2).
-
-
dot
Caption: A workflow for troubleshooting stalled catalytic reactions.
Issue 3: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a sulfonamide-containing aryl halide is failing.
-
Probable Cause: Palladium-catalyzed cross-coupling reactions are exquisitely sensitive to sulfur poisoning.[10][29] The catalytic cycle involves multiple steps (oxidative addition, transmetalation, reductive elimination), and the sulfur atom can interfere with any of these by coordinating to the palladium center.[11]
-
Expert Recommendation & Troubleshooting Steps:
-
Prioritize Ligand Selection: This is the most critical parameter for these reactions. Move away from simple phosphine ligands.
-
Use Dialkylbiarylphosphine Ligands: Ligands like RuPhos, XPhos, or SPhos are designed to be both electron-rich and sterically bulky. This combination accelerates the rate-limiting reductive elimination step, which can help the desired reaction outcompete the poisoning process.[11]
-
-
Employ Additives: Certain additives have been shown to be beneficial in challenging cross-coupling reactions.[30]
-
Halide Salts: The addition of salts like lithium bromide (LiBr) can sometimes accelerate the reaction by forming more reactive organometallic species in situ.[23]
-
-
Consider a Different Catalyst System: If palladium fails repeatedly, consider a nickel-based catalyst. While also sensitive to sulfur, Ni catalysts operate via different mechanisms and can sometimes be more robust for specific substrate classes.[11]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key troubleshooting strategies.
Protocol 1: Ligand Screening for Sulfur Tolerance
This protocol is designed to rapidly identify a more suitable ligand for a reaction that is failing due to catalyst deactivation.
-
Setup: Arrange an array of parallel reaction vials (e.g., in a 24-well plate or individual microwave vials).
-
Standard Reaction: In each vial, add your sulfamoyl-containing substrate (1.0 equiv), coupling partner (1.2 equiv), base (2.0 equiv), and solvent.
-
Catalyst Precursor: Add the palladium or rhodium precursor (e.g., Pd₂(dba)₃, [Rh(COD)Cl]₂) to each vial (1 mol% Pd, 2.5 mol% Rh).
-
Ligand Addition: To each vial, add a different ligand from a pre-selected library. Ensure the metal-to-ligand ratio is appropriate (e.g., 1:2 for Pd). Include your original "failing" ligand as a negative control and a no-ligand reaction.
-
Recommended Ligand Library for Pd Cross-Coupling: P(t-Bu)₃, SPhos, XPhos, RuPhos, JackiePhos.
-
-
Execution: Seal the vials, purge with an inert gas (N₂ or Ar), and run the reactions at the desired temperature.
-
Analysis: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the percent conversion.
-
Validation: The ligand that provides the highest, most stable conversion is your lead candidate. Rerun the reaction on a larger scale with the optimized ligand to confirm the result.
Protocol 2: Catalyst Regeneration
This protocol is for situations where the catalyst is presumed to be poisoned but may be recoverable. This is often more applicable in process chemistry or when using expensive catalysts.
-
Method A: Thermal Regeneration (For solid-supported catalysts)
-
Isolation: After the reaction, filter the solid catalyst from the reaction mixture. Wash thoroughly with a solvent like THF or toluene to remove adsorbed organic material.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Regeneration: Place the dried catalyst in a tube furnace. Heat under a controlled atmosphere.
-
Characterization: Before reusing, it is advisable to characterize the regenerated catalyst (e.g., using chemisorption) to quantify the recovery of active sites.[7]
-
-
Method B: Chemical Washing
-
Isolation: Isolate and wash the catalyst as described above.
-
Washing: Suspend the catalyst in a suitable washing solution.
-
Rinsing & Drying: After washing, rinse the catalyst thoroughly with deionized water and a non-coordinating solvent (like acetone), then dry completely under vacuum.
-
| Regeneration Method | Typical Conditions | % Activity Recovery (Typical) | Key Considerations |
| Thermal (Oxidative) | 400-550 °C, Dilute Air/N₂ flow[25] | 70-90%[31] | Risk of sintering (particle agglomeration) at high temperatures.[2] |
| Thermal (Reductive) | 400-550 °C, Dilute H₂/N₂ flow[20] | 60-85% | Effective for removing sulfates, but may not remove strongly bound sulfides. |
| Chemical Washing | Dilute NaOH or Na₂CO₃, 25-60 °C[25] | 50-80% | Reagent must be carefully chosen to avoid damaging the catalyst support or active metal. |
Visualizing the Mechanism of Deactivation
Understanding the interaction at a molecular level is key to devising a successful strategy.
dot
Caption: The strong coordination of sulfur to the metal center poisons the catalyst.
By systematically applying these diagnostic and troubleshooting principles, researchers can significantly improve the success rate of catalytic reactions involving these challenging but important substrates.
References
- Sinopec. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. China Petroleum & Chemical Corp.
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- Can Sulfur Poisoning Be Reversed or Regenerated in a C
- How Does Sulfur from Fuel Also Contribute to Catalytic Converter Poisoning? (2025, December 25).
- SO2 Poisoning Mechanism. (2020, September 25). Encyclopedia.pub.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
- Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. RSC Publishing.
- Nakamura, E., & Yoshikai, N. (2014, September 19).
- Kumar, S. N., et al. Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
- On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing.
- C
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. (2024, April 13).
- Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Deriv
- Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science (RSC Publishing).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Hussain, N.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
- Chiral Sulfur Ligands for Asymmetric Catalysis.
- Design and Synthesis of Sulfur-Containing Tetradentate Ligands for Ir-Catalyzed Asymmetric Hydrogenation of Ketones. (2024, October 11). PubMed.
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
- Ahmed, M. A. A. (2013).
- Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO 2 with Epoxides. MDPI.
- View of New Carbon- and Sulfur-based Ligands in C
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry - Chinese Chemical Society.
- Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory.
- Interaction of sulphur compounds with palladium. Transactions of the Faraday Society (RSC Publishing).
- Nature of sulfonyl deactivation/activation by metal c
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? (2021, March 30). Organic Process Research & Development.
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. Dalton Transactions (RSC Publishing).
- Bypassing the Limitations of Directed C–H Functionaliz
- Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. (2024, August 28). ChemRxiv | Cambridge Open Engage.
- Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activ
- Activation and Deactivation Mechanisms of Rhodium/Alumina C
- Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.
- Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activ
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH.
- Activation and deactivation characteristics of sulfonated carbon catalysts. (2025, August 10).
- Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (2026, January 12).
- Heterogeneous Catalyst Deactivation and Regener
- Advanced Chemical Reaction Engineering Lectures.
- Application, Deactivation, and Regeneration of Heterogeneous C
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- 17. Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reactions with (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid. This resource provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during its use in synthetic chemistry, particularly focusing on improving its solubility in reaction media for cross-coupling reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its complex structure, featuring both hydrophobic (tert-butyl, methylphenyl) and polar (sulfamoyl, boronic acid) groups, can lead to solubility challenges in common reaction solvents. This guide offers a structured approach to systematically address and overcome these issues, ensuring reproducible and high-yielding reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound is not dissolving in my reaction solvent. What is the first thing I should try?
Answer: The initial approach should focus on optimizing the solvent system and reaction conditions before modifying the reagents. Many arylboronic acids exhibit limited solubility in non-polar solvents at room temperature.[1]
Initial Troubleshooting Steps:
-
Solvent Selection: Arylboronic acids generally show better solubility in polar aprotic solvents or ethers.[2][3] If you are using a non-polar solvent like toluene, consider switching to or adding a co-solvent such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[4]
-
Gentle Heating: Increasing the reaction temperature can significantly improve the solubility of the boronic acid. It is advisable to heat the reaction mixture to the target temperature (e.g., 60-80 °C) to see if the boronic acid dissolves before concluding that there is a solubility issue.
-
Mechanical Agitation: Ensure that the reaction mixture is being stirred vigorously. In some cases, what appears to be poor solubility is actually just slow dissolution.
Workflow for Initial Solubility Screening
Caption: Initial solubility troubleshooting workflow.
FAQ 2: I've tried different solvents and heating, but the solubility is still poor. What is the role of the base in this context?
Answer: The base is a critical component in Suzuki-Miyaura reactions and plays a direct role in the solubility and reactivity of the boronic acid.[5] The base activates the boronic acid by converting it into a more nucleophilic and often more soluble boronate salt.[6][7][8]
Mechanism of Base Activation: The boronic acid (R-B(OH)₂) is in equilibrium with its corresponding anionic boronate species (R-B(OH)₃⁻) in the presence of a base.[8] This boronate species is the active nucleophile in the transmetalation step of the catalytic cycle.[9]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
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- 9. pubs.acs.org [pubs.acs.org]
Minimizing homocoupling of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals utilizing (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have curated this resource to help you troubleshoot and minimize the formation of the common homocoupling byproduct, ensuring higher yields of your desired product and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with my this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura couplings where two molecules of your boronic acid react to form a symmetrical biaryl dimer. In this case, it would be 4,4'-dimethyl-N,N'-di-tert-butyl-[1,1'-biphenyl]-3,3'-disulfonamide. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate from the target molecule.[1][2]
Q2: What are the primary drivers of homocoupling in my reaction?
A2: The formation of the homocoupled byproduct is primarily promoted by two mechanisms:
-
Oxidative Homocoupling: The presence of molecular oxygen (O₂) in the reaction mixture is a major contributor.[1][3][4] Oxygen can either directly facilitate the coupling or oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[1][3]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in situ reduction to the catalytically active Pd(0) can occur via the homocoupling of two boronic acid molecules.[2][3] This is especially prevalent at the beginning of the reaction before the main catalytic cycle is fully established.
Q3: My boronic acid has a bulky tert-butylsulfamoyl group and a methyl group. How does this structure affect its tendency to homocouple?
A3: The structure of this compound presents a unique challenge. The ortho-methyl group provides steric hindrance around the boronic acid moiety. While this bulk can slow down the desired transmetalation step in the Suzuki-Miyaura cycle, it can also influence the rate of side reactions. If the desired cross-coupling is slow, competing pathways like homocoupling can become more significant. The electron-withdrawing nature of the sulfamoyl group may also impact the electronic properties of the aryl ring, potentially influencing transmetalation rates.
Q4: Can I use a boronic ester or a trifluoroborate salt instead to prevent this issue?
A4: Yes, this is an excellent strategy. Using a more stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate, a pinacol boronate, or a potassium trifluoroborate salt can significantly suppress homocoupling.[5][6][7] These reagents exhibit greater stability and participate in the reaction via a "slow-release" of the active boronic acid under the reaction conditions.[5][6] This keeps the instantaneous concentration of the free boronic acid low, minimizing its decomposition and dimerization while still allowing the desired cross-coupling to proceed.[5][8]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
Experiencing high levels of the homocoupled dimer can be frustrating. This guide provides a systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for homocoupling.
Reaction Atmosphere: The Primary Culprit
The most common cause of homocoupling is the presence of oxygen.[2][4] Your first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions.
-
Problem: Insufficient deoxygenation of solvents, reagents, and the reaction headspace.
-
Causality: Oxygen facilitates the oxidative homocoupling of boronic acids, a reaction catalyzed by palladium.[1][3]
-
Solution:
-
Solvent Degassing: Sparge your solvent(s) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use. For more rigorous oxygen removal, especially with higher boiling point solvents like dioxane or toluene, use the Freeze-Pump-Thaw method (at least three cycles).[2]
-
Inert Atmosphere: Assemble your reaction glassware while hot from the oven and cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching.
-
Reagent Handling: Add reagents under a positive flow of inert gas.
-
Palladium Catalyst and Ligand Selection
Your choice of catalyst and ligand directly impacts the kinetics of the catalytic cycle, influencing the competition between cross-coupling and homocoupling.
-
Problem: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can initiate homocoupling during its reduction to the active Pd(0) state.[3]
-
Causality: Two molecules of the boronic acid can act as the reducing agent for Pd(II), producing the homocoupled dimer as a byproduct.[3]
-
Solution:
-
Use a Pd(0) Source: Start with a palladium source that is already in the active Pd(0) oxidation state. Common choices include Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This eliminates the initial reduction step that consumes the boronic acid.
-
Consider a Reducing Agent: If using a Pd(II) source is unavoidable, adding a mild, non-interfering reducing agent like potassium formate can help facilitate a clean reduction to Pd(0) without consuming the boronic acid.[9]
-
-
Problem: The phosphine ligand is not efficiently promoting the desired catalytic cycle.
-
Causality: The ligand's steric and electronic properties are critical. Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[3][10] If reductive elimination is slow, the organopalladium(II) intermediate has more time to participate in side reactions.
-
Solution:
-
Ligand Screening: For a sterically hindered substrate like this, standard ligands like PPh₃ may be insufficient. Screen a panel of more effective ligands designed for challenging couplings.
-
| Ligand Class | Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective for sterically demanding substrates. Their bulk and electron-donating ability promote fast reductive elimination.[10][11] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(tBu)₃) | Very electron-rich and bulky, known to accelerate oxidative addition and reductive elimination.[3][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, often showing high catalytic activity.[3] |
Reaction Conditions: Base, Solvent, and Temperature
The reaction environment plays a crucial role in the stability of the boronic acid and the rates of competing reaction pathways.
-
Problem: The chosen base is too strong or is promoting boronic acid degradation.
-
Causality: A strong base is required to activate the boronic acid for transmetalation.[12] However, excessively harsh basic conditions can also accelerate protodeboronation or other decomposition pathways, which can indirectly favor homocoupling if the desired reaction stalls.
-
Solution:
-
Base Screening: If using a very strong base like NaOH or KOtBu, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are often sufficient and less likely to cause degradation.
-
Anhydrous Conditions: For some systems, using an anhydrous base like powdered KF can be effective, particularly if the boronic acid is sensitive to aqueous conditions.[12]
-
-
Problem: High concentration of boronic acid at the start of the reaction.
-
Causality: A high initial concentration increases the statistical probability of two boronic acid molecules encountering a reactive palladium species, leading to dimerization.
-
Solution:
Visualizing the Competing Pathways
Understanding the catalytic cycle helps visualize how homocoupling competes with the desired reaction. The goal is to maximize the rate of the productive cycle (left) while minimizing the off-cycle homocoupling pathway (right).
Caption: Competing reaction pathways in Suzuki coupling.
Experimental Protocols
Protocol 1: Baseline Suzuki-Miyaura Coupling (Low Homocoupling Conditions)
This protocol is designed as a starting point, incorporating best practices to proactively minimize homocoupling.
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
Procedure:
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser) and cool under a stream of Argon or Nitrogen.
-
Reagent Loading: To the flask, add the aryl halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
Protocol 2: Ligand/Base Screening for Optimization
If the baseline protocol still yields significant homocoupling, a systematic screen of ligands and bases is recommended. This is best performed on a small scale using a parallel synthesis platform.
Setup:
-
Prepare a stock solution of your aryl halide in degassed solvent.
-
Prepare a stock solution of this compound in degassed solvent.
-
Use an array of reaction vials, each charged with a different ligand/base combination.
Example Array (2x2 Screen):
| Vial | Palladium Source | Ligand (mol%) | Base (eq) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (2.5) |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.5) |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₂CO₃ (2.5) |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.5) |
Procedure:
-
Charge each vial with the appropriate solid base and catalyst/ligand combination.
-
Seal all vials and purge with inert gas.
-
Add the stock solutions of the aryl halide and boronic acid.
-
Heat the array to the desired temperature for a set period (e.g., 12 hours).
-
Cool, quench a small aliquot from each vial, and analyze by LC-MS to determine the ratio of product to homocoupled dimer. This will identify the most promising conditions for a larger scale reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Karolewski, D. A., & Burke, M. D. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2273–2276. [Link]
-
Özdemir, İ., & Gök, Y. (2016). Pd-Catalyzed Oxidative Homocoupling of Arylboronic Acids in Aqueous Ethanol at Room Temperature. Polycyclic Aromatic Compounds, 37(2-3), 123-130. [Link]
-
Karolewski, D. A., & Burke, M. D. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed.[Link]
-
Journal of the American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Nishihara, Y., et al. (2008). Base-Free Oxidative Homocoupling of Arylboronic Esters. ResearchGate.[Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–310. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Coombs, J. R., et al. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.[Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University.[Link]
-
Vedejs, E., & Chapman, R. W. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 10(5), 897–899. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Temperature Optimization for Suzuki Reactions with ortho-Methylphenylboronic Acids
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically challenging ortho-methylphenylboronic acids. This guide is structured to provide direct, actionable advice for researchers, chemists, and drug development professionals who encounter issues related to this specific class of substrates. My goal is to move beyond simple procedural lists and offer a deeper, mechanistic understanding of why certain phenomena occur and how strategic temperature optimization can lead to successful outcomes.
The presence of an ortho-methyl group introduces significant steric hindrance, which can dramatically alter reaction kinetics and favor undesired pathways.[1] Temperature is arguably the most critical lever we can pull to overcome these challenges, but its application requires nuance. Too low, and the reaction stalls; too high, and you risk decomposition. This guide will help you find the productive middle ground.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered in the laboratory.
Q1: Why is my Suzuki reaction with ortho-methylphenylboronic acid giving low to no yield at standard temperatures (e.g., 80-90 °C)?
A1: This is the most common issue and it is almost always rooted in the steric hindrance imposed by the ortho-methyl group. This bulkiness impedes the two most critical, sterically sensitive steps of the catalytic cycle: transmetalation and reductive elimination.
-
Mechanistic Insight: In the transmetalation step, the aryl group from the boronic acid is transferred to the palladium center. The ortho-methyl group can physically clash with the ligands on the palladium complex, significantly raising the activation energy for this transfer.[2][3] Standard temperatures often do not provide enough kinetic energy to overcome this barrier. Similarly, for the final reductive elimination step, the two coupling partners on the palladium complex must orient themselves in a cis position to form the new C-C bond. The bulk of the ortho-methyl group can make attaining this conformation difficult, again slowing the reaction.[4]
-
Solution Pathway:
-
Increase Temperature: This is the primary solution. You need to provide more energy to force the sterically hindered steps to proceed at a reasonable rate. A typical starting point for these substrates is 100-120 °C .[3][5] This often requires switching to a higher-boiling solvent like toluene, xylene, or 1,4-dioxane.
-
Select a Bulky Ligand: Counterintuitively, using a bulkier phosphine ligand can accelerate the reaction. Bulky, electron-rich monophosphine ligands like XPhos, SPhos, or RuPhos (Buchwald-type ligands) are essential.[3][6] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and have been shown to accelerate the rate-limiting reductive elimination step for hindered biaryls.[7]
-
Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often more effective than weaker bases like K₂CO₃. The base is crucial for the formation of the reactive boronate species required for transmetalation, and a stronger base can facilitate this process more efficiently, especially when the boronic acid is a poor nucleophile.[3]
-
Q2: I've increased the temperature, but now I'm observing significant catalyst decomposition (formation of palladium black) and degradation of my starting materials. What's happening?
A2: This indicates you have likely exceeded the thermal stability of your catalytic system or starting materials. While heat is necessary, excessive temperatures can accelerate deleterious side reactions.
-
Mechanistic Insight: Palladium(0) catalysts, particularly when not properly stabilized by ligands, can agglomerate at high temperatures to form inactive palladium black.[8] This irreversible process removes the catalyst from the reaction cycle. Furthermore, boronic acids, especially ortho-substituted ones, are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source (often water in the reaction mixture), which is accelerated at higher temperatures.[9][10]
-
Solution Pathway:
-
Perform a Temperature Screen: Do not simply set the reaction to the solvent's reflux temperature. A systematic screen is crucial. Set up an array of reactions at different temperatures (e.g., 90 °C, 100 °C, 110 °C, 120 °C) to identify the optimal thermal window where the desired reaction proceeds efficiently without significant decomposition.[11][12]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote side reactions or decompose into palladium black.[13] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Use a Robust Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to form the active Pd(0) species cleanly and efficiently in situ. This can lead to a more stable and longer-lived catalyst compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃, which have more complex activation pathways.[3]
-
Q3: My reaction seems to stall after 50-60% conversion, even at elevated temperatures. What are the potential causes?
A3: Reaction stalling suggests that the catalyst is dying or one of the reagents is being consumed by a non-productive pathway over the course of the reaction.
-
Mechanistic Insight: Besides thermal decomposition, catalyst deactivation can occur if the ligand itself is not stable under the reaction conditions. More commonly, the boronic acid is the culprit. Ortho-substituted boronic acids can be particularly prone to decomposition pathways like protodeboronation over long reaction times at high temperatures.[10] As the concentration of the active boronic acid decreases, the reaction slows and eventually stops.
-
Solution Pathway:
-
Increase Boronic Acid Stoichiometry: Use a slight excess of the ortho-methylphenylboronic acid (e.g., 1.5 equivalents). This ensures that even if some of it decomposes, enough remains to drive the reaction to completion.[14]
-
Consider a Boronic Ester: MIDA (N-methyliminodiacetic acid) boronates or pinacol esters are more stable alternatives to free boronic acids.[9] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition while ensuring a steady supply for the catalytic cycle.[15]
-
Analyze the Reaction Mixture: Take a sample of the stalled reaction and analyze it by LC-MS or GC-MS. Look for the presence of your starting materials, the desired product, and potential side products like the protodeboronated arene (toluene in this case) or homocoupled biaryl. This will diagnose the problem definitively.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader concepts related to the topic.
Q4: What is the fundamental role of temperature in the Suzuki-Miyaura catalytic cycle?
A4: Temperature is a fundamental kinetic parameter that influences the rate of every elementary step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[16][17] According to the Arrhenius equation, reaction rates increase exponentially with temperature. For sterically unencumbered substrates, many Suzuki reactions proceed efficiently at moderate temperatures (room temperature to 90 °C).[18] However, when significant activation barriers exist—such as the steric hindrance from an ortho-methyl group—higher temperatures are required to provide the molecules with sufficient energy to overcome these barriers and allow the reaction to proceed at a practical rate.[19] However, temperature can also accelerate unwanted side reactions, making optimization a critical balancing act.[8][13]
Q5: How does the steric hindrance from the ortho-methyl group specifically impact the reaction mechanism and its temperature dependency?
A5: The steric bulk of the ortho-methyl group primarily impacts the transmetalation and reductive elimination steps. These steps require specific geometric arrangements of substrates and ligands around the palladium center. The methyl group acts as a "steric shield," making it difficult for the organoboron species to approach the palladium center for transmetalation and for the two aryl groups to adopt the necessary cis-orientation for reductive elimination.[1][3] This steric clash raises the activation energy (Ea) for these steps. Consequently, a higher temperature is needed to increase the population of molecules with sufficient energy to surmount this elevated barrier.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(L)₂-X\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_Complex [label="Ar-Pd(II)(L)₂-Ar'\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Regen_Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2];
// Invisible nodes for layout ArX [label="Ar-X", shape=none, fontcolor="#202124"]; Boronic [label="Ar'-B(OH)₂ + Base", shape=none, fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition ", color="#4285F4", fontcolor="#4285F4"]; ArX -> OA_Complex [style=dashed, arrowhead=none, color="#4285F4"];
OA_Complex -> TM_Complex [label=" Transmetalation \n (Often Rate-Limiting for Hindered Substrates) \n ▲ Temp Needed to Overcome Steric Clash", color="#EA4335", fontcolor="#EA4335", style=bold]; Boronic -> TM_Complex [style=dashed, arrowhead=none, color="#EA4335"];
TM_Complex -> Product [label=" Reductive Elimination \n (Hindered by ortho-Substituents) \n ▲ Temp Accelerates this Step", color="#FBBC05", fontcolor="#FBBC05", style=bold]; TM_Complex -> Regen_Pd0 [style=invis]; // Helper for path Regen_Pd0 -> Pd0 [label="Catalyst Regeneration", style=dashed, color="#5F6368"];
// Connect Product to Regen_Pd0 {rank=same; Product; Regen_Pd0;} edge [style=invis]; Product -> Regen_Pd0;
// Title labelloc="t"; label="Suzuki Cycle: Impact of Sterics & Temperature"; } ` Caption: Suzuki catalytic cycle highlighting steps impacted by steric hindrance.
Q6: What is a good starting point for temperature screening when working with a new ortho-substituted substrate?
A6: A pragmatic approach is to start just below the boiling point of your chosen solvent and work downwards. For a typical reaction using an ortho-methylphenylboronic acid with an aryl bromide, a well-designed screening protocol is your most powerful tool.
Table 1: Recommended Starting Conditions for Temperature Screening
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Aryl Halide | Aryl Bromide (1.0 equiv) | Good balance of reactivity and stability.[9] |
| Boronic Acid | ortho-Methylphenylboronic Acid (1.5 equiv) | Excess helps counteract potential decomposition.[14] |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Robust, reliable precatalyst for hindered couplings.[3] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic base effective for these reactions.[3] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | High boiling point, good solubility for most components. |
| Temperature Range | 80 °C, 90 °C, 100 °C, 110 °C | This range covers the transition from standard to elevated conditions. |
| Time | 12-24 hours | Monitor by TLC or LC-MS at intervals (e.g., 2h, 6h, 12h, 24h). |
Q7: Are there alternatives to simply increasing temperature for overcoming steric hindrance?
A7: Yes. While temperature is a primary tool, a multi-parameter optimization approach is always best. Sometimes, a change in another reaction component can allow for a reduction in temperature, which can be beneficial for sensitive substrates.
-
Ligand Choice: This is the most powerful alternative. The development of highly active Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the coupling of sterically hindered substrates.[3][5] These ligands can dramatically lower the activation energy of the key steps, sometimes enabling reactions at much lower temperatures than with simpler ligands like PPh₃.
-
Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture to the target temperature, often leading to significantly reduced reaction times and sometimes improved yields by minimizing the time the substrate is exposed to high temperatures, thereby reducing degradation.[20]
-
Flow Chemistry: In a continuous flow reactor, superheating the solvent above its atmospheric boiling point is possible due to the applied back-pressure. This allows for very high reaction temperatures with extremely short residence times (seconds to minutes), which can maximize the rate of the desired reaction while minimizing thermal decomposition.[18]
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for Parallel Temperature Screening
This protocol describes setting up a small-scale reaction array to efficiently determine the optimal temperature.
-
Preparation: In an inert atmosphere glovebox, array four 2-dram vials, each with a small magnetic stir bar.
-
Add Solids: To each vial, add the aryl halide (0.1 mmol, 1.0 equiv), ortho-methylphenylboronic acid (0.15 mmol, 1.5 equiv), K₃PO₄ (0.3 mmol, 3.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).
-
Seal Vials: Crimp each vial with a septum-lined cap. Remove the vials from the glovebox.
-
Add Solvent: Using a gas-tight syringe, add 1.0 mL of degassed solvent (e.g., 1,4-dioxane/water 10:1) to each vial.
-
Heating: Place the vials in separate wells of a pre-heated aluminum reaction block set to the desired temperatures (e.g., Vial 1: 80 °C, Vial 2: 90 °C, Vial 3: 100 °C, Vial 4: 110 °C). Ensure vigorous stirring.
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter it, and analyze by LC-MS or UPLC to determine the conversion and relative amounts of side products. This data will reveal the optimal temperature for your specific substrate combination.
References
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Online Forum]. Available at: [Link]
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Image]. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]
-
Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Di-Mauro, E., & Jard, A. (2022). Palladium-Catalyzed Cross-Coupling in Continuous Flow at Room and Mild Temperature. IntechOpen. Available at: [Link]
-
Pang, H., et al. (2020). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Cantu, R. (2013). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. Available at: [Link]
-
So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie. Available at: [Link]
-
Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Xiao, J., et al. (2001). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids. Organometallics. Available at: [Link]
-
Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. Available at: [Link]
-
Ciaffone, M. G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Table]. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Table]. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Image]. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura reaction conditions. [Table]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering. Available at: [Link]
-
Astruc, D., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Substituted Phenylboronic Acids in Cross-Coupling Reactions
Focus: (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
Boronic acids, organic compounds featuring a C–B bond with two hydroxyl groups (R-B(OH)₂), have become cornerstone reagents in modern organic chemistry.[1] Their remarkable utility stems from their stability, low toxicity, and, most notably, their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed transformation allows for the efficient construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
The reactivity and efficacy of a boronic acid in a Suzuki-Miyaura coupling are profoundly influenced by the steric and electronic nature of the substituents on its organic moiety. Understanding these effects is critical for reaction optimization, predicting outcomes, and selecting the ideal building block for a specific synthetic challenge. This guide provides an in-depth comparison of This compound , a structurally complex reagent, with other functionally relevant phenylboronic acids.
Featured Compound Profile: this compound
This compound is a bi-functionalized arylboronic acid characterized by two key substituents with opposing electronic effects and significant steric profiles.
-
Chemical Structure:
-
Substituent Analysis:
-
ortho-Methyl Group: This group is located adjacent to the boronic acid moiety. It exerts a mild +I (inductive) electron-donating effect, which can slightly decrease the Lewis acidity of the boron atom.[5] More significantly, its position introduces considerable steric hindrance around the reactive C-B bond.
-
meta-N-(tert-Butyl)sulfamoyl Group: The sulfonamide group (-SO₂NH-) is a potent electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms.[6] This effect is transmitted through the aromatic ring, significantly increasing the Lewis acidity of the boron atom. The attached tert-butyl group is sterically bulky and primarily electron-donating through hyperconjugation and inductive effects.[7][8] However, its effect is largely insulated from the aromatic ring by the sulfonamide linker. The primary influence of the N-(tert-Butyl)sulfamoyl group on the boronic acid's reactivity is strongly electron-withdrawing.
-
The interplay of these substituents predicts a unique reactivity profile: the enhanced Lewis acidity from the sulfamoyl group should facilitate the crucial transmetalation step in the Suzuki-Miyaura cycle, while the steric bulk from both the ortho-methyl and the tert-butyl groups may impede the approach of the palladium complex, potentially slowing the reaction rate.
Comparative Analysis with Alternative Boronic Acids
To contextualize the performance of our featured compound, we will compare it against three archetypal boronic acids: the unsubstituted parent compound (Phenylboronic acid), a sterically hindered analogue (2-Methylphenylboronic acid), and a strongly electron-deficient analogue (4-(Trifluoromethyl)phenylboronic acid).
| Property | This compound | Phenylboronic Acid | 2-Methylphenylboronic Acid | 4-(Trifluoromethyl)phenylboronic acid |
| CAS Number | 874219-47-3[4] | 98-80-6 | 16419-60-6[9] | 128796-39-4 |
| MW ( g/mol ) | 271.14[4] | 121.93 | 135.96[9] | 189.93 |
| Structure | Contains o-methyl (weakly donating, sterically bulky) and m-sulfamoyl (strongly withdrawing, sterically bulky) groups. | Unsubstituted aromatic ring. | Contains an o-methyl group (weakly donating, sterically bulky). | Contains a p-trifluoromethyl group (strongly withdrawing). |
| Predicted Lewis Acidity | High (dominated by the electron-withdrawing sulfamoyl group). | Moderate. | Slightly lower than phenylboronic acid. | High. |
| Steric Hindrance | High (contributions from both ortho-methyl and tert-butylsulfamoyl groups). | Low. | Moderate (from ortho-methyl group). | Low. |
| Predicted Stability | Prone to protodeboronation due to electron-deficient nature.[2] | Generally stable, serves as a benchmark. | Stable, but can form anhydrides (boroxines). | Prone to protodeboronation.[2] |
Table 1: Physicochemical and Reactivity Profile Comparison.
Impact on Suzuki-Miyaura Coupling Performance
The structural and electronic differences outlined above have direct consequences on the kinetics and outcomes of cross-coupling reactions.
-
Electronic Effects on Transmetalation: The rate-determining transmetalation step of the Suzuki-Miyaura cycle requires the transfer of the organic group from boron to the palladium center.[10] This process is generally accelerated by increasing the Lewis acidity of the boron atom, which makes the boronic acid more susceptible to activation by a base to form a more nucleophilic "ate" complex.[11]
-
This compound and 4-(Trifluoromethyl)phenylboronic acid are expected to undergo faster transmetalation than Phenylboronic acid or 2-Methylphenylboronic acid due to their potent electron-withdrawing substituents.[2]
-
-
Steric Hindrance: While electronic activation is favorable, excessive steric bulk can hinder the approach of the palladium(II) complex to the boronic acid, slowing down the reaction.
-
2-Methylphenylboronic acid often requires more forcing conditions or specialized ligands compared to Phenylboronic acid to achieve comparable yields.[12]
-
This compound presents the most significant steric challenge. The combination of the ortho-methyl group and the bulky sulfonamide substituent may necessitate highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) to overcome this hindrance.[13]
-
-
Stability and Side Reactions: A key challenge with electron-deficient boronic acids is their increased susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of an undesired arene byproduct and reducing the overall yield.[2]
-
Both This compound and 4-(Trifluoromethyl)phenylboronic acid would be considered at higher risk for this decomposition pathway compared to their electron-neutral or -rich counterparts. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial to minimize this effect.
-
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and the logical flow of how substituent effects influence reaction outcomes.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Influence of Substituent Effects on Reaction Outcome.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling the discussed boronic acids with a representative aryl bromide. As a self-validating system, it employs widely accepted conditions that can be optimized for specific substrate combinations.
Objective: To couple an aryl boronic acid with 4-bromoanisole.
Materials:
-
Aryl Boronic Acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent, 10% v/v of toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene. Stir for 10 minutes at room temperature until a homogeneous solution is formed.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents. Follow this with the addition of toluene (5 mL) and water (0.5 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed. Reaction times may vary from 2 to 24 hours depending on the boronic acid used.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Causality and Rationale:
-
Ligand Choice (SPhos): SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling challenging substrates, including those that are sterically hindered or electron-deficient.[13]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base effective at promoting the formation of the boronate "ate" complex without causing significant degradation of sensitive functional groups.[13]
-
Solvent System (Toluene/Water): This biphasic system facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction at the interface.[13]
Conclusion and Outlook
This compound is a highly functionalized building block whose performance in Suzuki-Miyaura coupling is governed by a balance of competing factors. Its strong electron-withdrawing sulfamoyl group is beneficial for activating the boronic acid towards transmetalation. However, its significant steric bulk at both the ortho and meta positions presents a considerable challenge that must be overcome with highly active catalyst systems.
In comparison to simpler analogues, it is less sterically hindered than 2-methylphenylboronic acid alone but shares the high Lewis acidity and potential for protodeboronation with reagents like 4-(trifluoromethyl)phenylboronic acid. Researchers employing this reagent should prioritize catalyst systems known for their high activity with hindered substrates and carefully optimize reaction conditions to minimize decomposition pathways. The unique substitution pattern of this molecule offers access to complex chemical architectures that are difficult to obtain with simpler building blocks, making it a valuable, albeit challenging, tool for advanced organic synthesis.
References
-
Thomas, J. C., & Carrow, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 51(7), 1681–1693. Available at: [Link]
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Gricco, C., et al. (2020). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 22(1), 265–269. Available at: [Link]
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Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylphenyl boronic acid. In PubChem. Retrieved January 19, 2026, from [Link]
-
Wang, D., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5550–5556. Available at: [Link]
-
Drabowicz, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3421. Available at: [Link]
-
Wang, Y., et al. (2021). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 57(94), 12658–12661. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Willis Group, University of Oxford. (n.d.). Research. Retrieved January 19, 2026, from [Link]
-
Wimmer, E., & Wiskur, S. L. (2012). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 77(17), 7545–7555. Available at: [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246–4249. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved January 19, 2026, from [Link]
-
Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 565. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. In Sustainable Catalysis (pp. 21–64). Royal Society of Chemistry.
-
Kar, A., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(3), 1636–1649. Available at: [Link]
-
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved January 19, 2026, from [Link]
-
Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(10), 3849–3857. Available at: [Link]
-
Dubinina, G. G., et al. (2008). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 10(16), 3623–3626. Available at: [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved January 19, 2026, from [Link]
-
Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Preprint. Available at: [Link]
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(31), 11102–11114. Available at: [Link]
-
Nissen, F., & Detert, H. (2023). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 914–918. Available at: [Link]
-
Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2016839118. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromide with phenylboronic acid using... [Table]. Retrieved January 19, 2026, from [Link]
-
Chen, Y.-C., et al. (2020). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 10(1), 12345. Available at: [Link]
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A Comparative Guide to the Reactivity of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic Acid vs. its Boronic Ester in Suzuki-Miyaura Coupling
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, a cornerstone of drug discovery and materials science. The choice of the organoboron reagent is a critical parameter that can significantly influence the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth, objective comparison of the reactivity of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid and its corresponding boronic ester, offering field-proven insights and supporting experimental frameworks to inform your synthetic strategy.
The Reactivity-Stability Dichotomy: A Fundamental Choice
The core difference between a boronic acid and its ester counterpart, most commonly the pinacol ester, lies in a well-established trade-off between reactivity and stability. Boronic acids are generally more reactive, which can translate to faster reaction times and milder conditions.[1][2] This heightened reactivity, however, is coupled with inherent instability; boronic acids are susceptible to degradation pathways such as protodeboronation and oxidation, which can affect their shelf-life and lead to inconsistent yields.
Conversely, boronic esters, particularly pinacol esters, offer enhanced stability.[1][2] They are typically crystalline solids that are easier to handle, purify, and store over extended periods. This robustness is a significant advantage in multi-step syntheses and for applications in high-throughput screening where reagent longevity and consistency are paramount. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[3]
Head-to-Head Comparison: Physicochemical and Reactive Properties
| Property | This compound | This compound Pinacol Ester | Rationale & Causality |
| Reactivity in Suzuki-Miyaura Coupling | Higher | Lower | The free hydroxyl groups on the boronic acid are believed to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] The electron-donating character of the ester's alkoxy groups can reduce the Lewis acidity of the boron center, potentially slowing down this key step. |
| Stability & Shelf-life | Lower | Higher | Boronic acids are prone to dehydration to form cyclic boroxines and are susceptible to oxidative and protodeboronative degradation.[2] The pinacol ester protects the boronic acid moiety, significantly improving its stability and shelf-life. |
| Handling & Purification | More challenging | Easier | Boronic acids can be difficult to purify by standard silica gel chromatography due to their polarity and potential for degradation on the acidic stationary phase. Pinacol esters are generally less polar and more amenable to chromatographic purification. |
| Solubility | Generally soluble in polar solvents. | Generally soluble in a wider range of organic solvents. | The non-polar pinacol group enhances solubility in common organic solvents used for cross-coupling reactions. |
| Cost-Effectiveness | Often lower initial cost per gram. | Higher initial cost per gram. | While the initial purchase price of the boronic acid may be lower, the enhanced stability of the ester can lead to better long-term value by minimizing reagent waste and ensuring more reproducible results, especially in large-scale applications.[1] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for rationalizing the reactivity differences between the boronic acid and its ester. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
The base plays a crucial role in activating the boronic acid or its ester for the transmetalation step, forming a more nucleophilic boronate species.[4][6]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical framework for evaluating the reactivity of this compound and its pinacol ester, the following detailed experimental protocol for a comparative Suzuki-Miyaura coupling with a representative aryl bromide is presented.
Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
This compound pinacol ester
-
4-Bromoanisole (representative aryl bromide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure (to be performed in parallel for the boronic acid and the boronic ester):
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective boron reagent (this compound or its pinacol ester, 1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour). Note the time to completion for each reaction.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Isolate the desired product and determine the yield for each reaction.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected Outcomes and Discussion:
Based on established principles, the reaction with this compound is expected to proceed at a faster rate than the reaction with its pinacol ester. However, the final isolated yield may be comparable or even higher for the pinacol ester, especially if the boronic acid is of lower purity or has degraded during storage. The pinacol ester provides a more controlled and reproducible reaction due to its enhanced stability.
The choice of Pd(dppf)Cl2 as the catalyst is based on its broad functional group tolerance and effectiveness in coupling a wide range of aryl bromides and boronic acids. Potassium carbonate is a commonly used base that is effective in promoting the formation of the active boronate species.
Conclusion and Recommendations
The selection between this compound and its boronic ester for Suzuki-Miyaura coupling is a nuanced decision that hinges on the specific requirements of the synthesis.
-
For rapid, small-scale syntheses and initial exploratory work , where reaction time is a primary consideration and the boronic acid is freshly sourced or known to be of high purity, the boronic acid may be the preferred reagent.
-
For larger-scale reactions, multi-step syntheses, and applications requiring high reproducibility and reagent stability , the boronic acid pinacol ester is the superior choice. Its ease of handling, purification, and extended shelf-life often justify the higher initial cost by ensuring more reliable and consistent outcomes.
Ultimately, the optimal choice will be guided by a careful consideration of the trade-offs between reactivity, stability, cost, and the specific demands of the research or drug development program.
References
- BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. [URL: https://www.benchchem.com/comparative-guide-boronic-esters-vs-acids-suzuki-miyaura-coupling-3-bromo-2-chloropyridine]
- BenchChem. A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. [URL: https://www.benchchem.
- Li, X., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-boron-reagents-a-The-predicted-performance_fig4_343042125]
- Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja028373s]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja109673z]
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- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembites.org [chembites.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Introduction: The Enduring Importance of Biaryl Sulfonamides in Modern Chemistry
The biaryl sulfonamide motif is a cornerstone in medicinal chemistry and materials science. These structures are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of these complex molecules often relies on robust and efficient cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent choice for the formation of the critical C(aryl)-C(aryl) bond.[1][2]
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has established itself as a valuable building block in this context. Its specific substitution pattern allows for the introduction of a key sulfonamide functionality, often crucial for biological activity or material properties. However, as with many boronic acids, challenges related to stability, such as protodeboronation, can impact reaction consistency and shelf-life, prompting the exploration of more robust alternatives.[3]
This guide provides a comprehensive comparison of viable alternative reagents to this compound for biaryl synthesis. We will delve into the practical advantages and disadvantages of these alternatives, supported by experimental insights and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Workhorse Reagent: A Critical Look at this compound
This compound is a widely used reagent in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the direct incorporation of the sulfonamide moiety. However, the inherent nature of boronic acids presents certain challenges:
-
Stability Concerns: Boronic acids are susceptible to decomposition, particularly protodeboronation, which can be exacerbated by challenging reaction conditions. They can also exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[4]
-
Handling and Storage: The stability issues necessitate careful handling and storage to ensure consistent reactivity over time.
Despite these drawbacks, its commercial availability and proven track record in numerous syntheses make it a go-to reagent.
Superior Stability and Handling: The Rise of Organotrifluoroborates and MIDA Boronates
In the quest for more stable and user-friendly reagents, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as compelling alternatives to traditional boronic acids.[3][5]
Potassium Organotrifluoroborates: Robust and Reliable Partners
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[6] This inherent stability translates to a longer shelf-life and greater tolerance to a wider range of reaction conditions. The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, renders them significantly less prone to protodeboronation compared to their boronic acid counterparts.[6][7]
MIDA Boronates: Controlled Release for Complex Syntheses
N-methyliminodiacetic acid (MIDA) boronates offer a unique advantage: they act as protected forms of boronic acids.[5] These reagents are stable to a wide range of anhydrous reaction conditions, including chromatography, allowing for the synthesis and purification of complex building blocks that would be challenging with free boronic acids.[5] The boronic acid can then be unmasked in situ under mild aqueous basic conditions, enabling its participation in the Suzuki-Miyaura coupling. This "slow-release" feature can be particularly beneficial in complex, multi-step syntheses.[8]
Comparative Overview of Reagents
| Feature | This compound | Potassium (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)trifluoroborate | This compound MIDA ester |
| Stability | Moderate; susceptible to protodeboronation and boroxine formation. | High; air and moisture stable crystalline solid.[6] | Very High; stable to chromatography and anhydrous conditions.[5] |
| Handling | Requires careful handling and storage. | Easy to handle and store. | Easy to handle and store. |
| Reactivity | Generally high in Suzuki-Miyaura coupling. | Requires specific activation conditions (e.g., aqueous base) for the coupling reaction.[7] | Requires in situ deprotection under basic aqueous conditions to release the active boronic acid. |
| Purification | Can be challenging due to potential decomposition. | Generally straightforward due to high stability. | Readily purified by standard techniques like column chromatography.[9] |
| Cost-Effectiveness | Generally the most cost-effective option for the parent structure.[10] | Synthesis adds a step, potentially increasing cost. | Synthesis adds a step, potentially increasing cost. |
Experimental Protocols: A Head-to-Head Comparison
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using this compound
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling using the parent boronic acid.
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (1.0 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (2.0 eq.)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Potassium (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)trifluoroborate
Objective: To synthesize a biaryl compound using the more stable potassium trifluoroborate salt.
Materials:
-
Potassium (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)trifluoroborate (1.5 eq.)
-
Aryl halide (1.0 eq.)
-
Pd(OAc)₂ (0.02 eq.)
-
SPhos (0.04 eq.)
-
K₃PO₄ (3.0 eq.)
-
Toluene/Water (10:1 mixture)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine potassium (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)trifluoroborate, the aryl halide, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in toluene. Add this catalyst solution to the reaction vessel.
-
Add the toluene/water solvent mixture.
-
Heat the reaction to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and proceed with an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Using this compound MIDA ester
Objective: To perform a Suzuki-Miyaura coupling using the MIDA-protected boronic acid, demonstrating its use in a "slow-release" strategy.
Materials:
-
This compound MIDA ester (1.5 eq.)
-
Aryl halide (1.0 eq.)
-
Pd₂(dba)₃ (0.025 eq.)
-
SPhos (0.1 eq.)
-
K₃PO₄ (3.0 eq.)
-
Dioxane/Water (10:1 mixture)
-
Reaction vessel
Procedure:
-
Add the this compound MIDA ester, aryl halide, and K₃PO₄ to a reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add the dioxane/water solvent mixture.
-
In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in dioxane and add to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours. The aqueous base will slowly hydrolyze the MIDA ester, releasing the boronic acid for the coupling reaction.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature and perform an aqueous workup as in the previous protocols.
-
Purify the final biaryl product via column chromatography.
Alternative Synthetic Strategies for Biaryl Sulfonamides
Beyond modifying the boron-containing coupling partner, alternative synthetic disconnections can be considered for the construction of biaryl sulfonamides.
Suzuki-Miyaura Coupling of Sulfonyl Chlorides
An alternative approach involves the palladium-catalyzed Suzuki-Miyaura coupling of sulfonyl chlorides with boronic acids.[2][11] This strategy reverses the roles of the coupling partners, where the sulfonamide precursor is the electrophile. This can be advantageous depending on the availability and reactivity of the starting materials.
Caption: Suzuki-Miyaura coupling using an aryl sulfonyl chloride as the electrophile.
Conclusion and Future Outlook
While this compound remains a valuable and widely used reagent, its limitations in terms of stability and handling have paved the way for the development and adoption of superior alternatives. Potassium organotrifluoroborates and MIDA boronates, in particular, offer significant advantages in terms of stability, ease of handling, and, in the case of MIDA boronates, the ability to perform iterative cross-coupling reactions in complex syntheses.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired scale of the reaction, and cost considerations. For routine biaryl syntheses where the boronic acid is readily available and performs well, it may remain the most economical choice. However, for more challenging syntheses, particularly in the context of drug discovery and development where robustness and reproducibility are paramount, the investment in preparing or purchasing the corresponding trifluoroborate or MIDA boronate is often justified by the improved outcomes.
The continued development of novel cross-coupling methodologies and reagents will undoubtedly further expand the synthetic chemist's toolkit for the efficient and reliable construction of biaryl sulfonamides and other important molecular architectures.
References
- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Semantic Scholar.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- 5-Acetylthiophene-2-boronic acid MIDA ester (2). Organic Syntheses Procedure.
- Cas:731016-02-7 Name:5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid. Autech Industry Co.,Limited.
- Potassium alkyltrifluorobor
- Tetrabutylammonium(4-Fluorophenyl)
- This compound , 98% , 874219-47-3. CookeChem.
- Synthesis of potassium trifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfam
- 731016-02-7|(5-(N-(tert-Butyl)sulfamoyl)-2-methoxyphenyl)boronic acid. BLDpharm.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c
- Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv.
- MIDA Boron
- An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. Benchchem.
- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
- 958651-73-5 | (4-(n-(Tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid. ChemScene.
- Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. PharmaBlock.
- 1416166-92-1 | (2-(N-(tert-butyl)sulfamoyl)-5-methoxyphenyl)boronic acid. 1PlusChem.
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
- iterative cross-coupling with mida boron
Sources
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl moieties prevalent in pharmaceuticals.[1] However, the efficacy of this powerful reaction is highly dependent on the judicious selection of the palladium catalyst, especially when dealing with sterically hindered and electronically complex substrates such as (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid.
This guide provides an in-depth analysis of palladium catalyst systems suitable for the Suzuki-Miyaura coupling of this challenging boronic acid. We will delve into the structural nuances of this substrate, compare the performance of various classes of palladium catalysts, and provide a detailed experimental protocol to enable successful implementation in your research.
Understanding the Substrate: A Case Study in Steric and Electronic Challenges
This compound presents a confluence of steric and electronic factors that can impede the catalytic cycle of the Suzuki-Miyaura reaction. The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety, which can slow down the crucial transmetalation step. Furthermore, the electron-withdrawing nature of the sulfonamide group can influence the nucleophilicity of the boronic acid. These challenges necessitate the use of highly active and robust palladium catalyst systems.
Comparative Efficacy of Palladium Catalyst Systems
The evolution of palladium catalysis has led to the development of sophisticated ligand systems that can overcome the challenges posed by substrates like this compound. The choice of ligand is critical as it dictates the stability, activity, and selectivity of the palladium catalyst. Below is a comparative overview of catalyst classes and their suitability for this type of transformation.
| Catalyst Class | Ligand Type | Key Advantages for Hindered Substrates | Potential Considerations |
| Palladium-Phosphine Catalysts | Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos) | Promote oxidative addition and reductive elimination. The steric bulk can facilitate the reductive elimination of sterically demanding products. | Can be sensitive to air and moisture, though pre-catalysts have improved handling. |
| Palladium-NHC Catalysts | N-Heterocyclic Carbenes (NHCs) | Form highly stable complexes with palladium, leading to high catalyst turnover numbers. Their strong σ-donating ability enhances catalytic activity. | The synthesis of NHC ligands can be more complex than that of phosphine ligands. |
| Palladacycle Pre-catalysts | Palladacycles (e.g., CataCXium® A Pd G3) | Often air- and moisture-stable, allowing for easier handling. They are highly active pre-catalysts that efficiently generate the active Pd(0) species. | May require slightly higher temperatures for activation compared to some Pd(0) sources. |
For the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, which present similar challenges of a functional group in proximity to the reaction center, CataXCium A Pd G3 has been identified as a uniquely effective catalyst system.[2] This suggests that palladacycle-based catalysts are excellent candidates for the coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 10:1)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane (10 mL) and water (1 mL) via syringe.
-
Stir the mixture for 10 minutes to ensure dissolution.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Conclusion
The successful Suzuki-Miyaura coupling of sterically and electronically demanding substrates like this compound hinges on the selection of a highly active and robust palladium catalyst. Modern catalyst systems, particularly those based on bulky phosphine ligands, N-heterocyclic carbenes, and palladacycles, have demonstrated significant efficacy in overcoming the inherent challenges of these substrates. The provided experimental protocol offers a solid foundation for researchers to develop efficient and high-yielding cross-coupling reactions for the synthesis of complex molecules in drug discovery and materials science.
References
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
-
Wang, Z.-Y., Ma, Q.-N., Li, R.-H., & Shao, L.-X. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(45), 7899. [Link]
-
Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. (2015). Journal of Medicinal Chemistry, 58(6), 2746–2763. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Cui, X., et al. (2023). Preformed Pd(II)
- Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. (n.d.).
- US Patent US7045640B2. (2003). Improved method for producing 5-formyl-2-furylboronic acid.
- Al-Masum, M., & Ng, D. (2016). Cross-coupling of unactivated secondary boronic acids.
-
Recent Advances in Acyl Suzuki Cross-Coupling. (2019). Molecules, 24(2), 269. [Link]
- Baranczak, A., et al. (2016). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 59(13), 6388-6403.
- Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(35), 25056-25060.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2023).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(35), 25056-25060.
Sources
A Comparative Guide to the Kinetics of Suzuki Coupling with Sulfamoyl-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling and the Quest for Novel Building Blocks
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its applications in pharmaceutical and materials science are vast, driving a continuous search for novel coupling partners that can introduce diverse functionalities. Among these, phenylboronic acids bearing strong electron-withdrawing groups are of particular interest for the synthesis of complex molecules with specific electronic properties. This guide provides a deep dive into the kinetic profile of Suzuki coupling reactions involving sulfamoyl-substituted phenylboronic acids, a class of reagents with significant potential in drug discovery.
The sulfamoyl group (-SO₂NH₂) is a key pharmacophore, and its incorporation into biaryl scaffolds via Suzuki coupling is a highly desirable transformation. Understanding the kinetics of this process is paramount for reaction optimization, scaling up, and rational catalyst design. This guide will provide a comparative analysis of the kinetic performance of sulfamoyl-substituted phenylboronic acids against other common boronic acids, supported by mechanistic insights and detailed experimental protocols.
The Sulfamoyl Substituent: An Electronic Perspective
The reactivity of a substituted phenylboronic acid in Suzuki coupling is profoundly influenced by the electronic nature of its substituents. The Hammett equation provides a quantitative measure of this influence through the substituent constant (σ).[2] The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group, with a reported para-substituent constant (σₚ) of approximately +0.60.[3] This value places it in a similar category to other well-known electron-withdrawing groups such as the nitro group (-NO₂, σₚ = +0.78) and the cyano group (-CN, σₚ = +0.66).
This strong electron-withdrawing character has a direct impact on the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.
The Catalytic Cycle: Where Kinetics Are Dictated
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
For Suzuki couplings involving electron-deficient boronic acids, the transmetalation step is often the rate-determining step. The electron-withdrawing sulfamoyl group decreases the nucleophilicity of the ipso-carbon of the phenylboronic acid, making the transfer of the aryl group to the palladium center more challenging.[5]
Comparative Kinetic Performance: A Predictive Analysis
While direct, side-by-side kinetic data for sulfamoyl-substituted phenylboronic acids is not extensively available in the peer-reviewed literature, we can predict their performance based on the behavior of other strongly electron-deficient boronic acids.
| Substituent | Hammett Constant (σₚ) | Expected Relative Rate of Transmetalation |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Faster |
| -OCH₃ | -0.27 | Fastest |
| -SO₂NH₂ | +0.60 | Slower |
| -CN | +0.66 | Slower |
| -NO₂ | +0.78 | Slowest |
Table 1: Predicted Relative Rates of Transmetalation for Substituted Phenylboronic Acids.
The strong positive Hammett constant of the sulfamoyl group suggests that its kinetic profile will be similar to that of cyano- and nitro-substituted phenylboronic acids. These boronic acids are known to exhibit slower reaction rates compared to their electron-rich or unsubstituted counterparts.[5] The primary reason for this is the reduced nucleophilicity of the boronate complex, which is a key intermediate in the transmetalation step.
Experimental Design for a Comparative Kinetic Study
To definitively determine the kinetic profile of sulfamoyl-substituted phenylboronic acids, a rigorous experimental study is required. The following section outlines a detailed protocol for such a study.
Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
A reliable synthesis of the required boronic acid is the first critical step. The following protocol is adapted from the literature.
Experimental Protocol: Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
-
Starting Material: 4-Bromobenzenesulfonyl chloride.
-
Step 1: Sulfonamide Formation: To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 equiv) and triethylamine (1.2 equiv) in acetonitrile at 0 °C, slowly add a solution of dimethylamine (2.0 equiv in THF). Allow the mixture to warm to room temperature and stir for 2 hours. After reaction completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄. Remove the solvent to yield N,N-dimethyl-4-bromobenzenesulfonamide.
-
Step 2: Borylation: To a stirred solution of N,N-dimethyl-4-bromobenzenesulfonamide (1.0 equiv) in a dry mixture of THF and toluene (4:1 v/v) at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.1 equiv). After stirring for 30 minutes, add triisopropyl borate (1.5 equiv) and continue stirring at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.
-
Step 3: Hydrolysis: Quench the reaction with 2 M HCl and stir for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 4-(N,N-dimethylsulfamoyl)phenylboronic acid.
Kinetic Study of the Suzuki-Miyaura Coupling
The following protocol outlines a method for monitoring the kinetics of the Suzuki coupling reaction using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Kinetic Monitoring by HPLC
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the substituted phenylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Internal Standard: Add a known amount of an internal standard (e.g., biphenyl) to the reaction mixture. The internal standard should be a compound that is stable under the reaction conditions and does not interfere with the peaks of the reactants or products in the HPLC chromatogram.
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture and quench it immediately by adding it to a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary (e.g., a small amount of acid to neutralize the base).
-
HPLC Analysis: Analyze the quenched aliquots by HPLC. The HPLC method should be developed to achieve good separation of the starting materials, product, and internal standard. The concentration of the product at each time point can be determined by comparing the peak area of the product to that of the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the rate constant can be determined.
Caption: Figure 2: Experimental Workflow for Kinetic Studies
Overcoming the Kinetic Barrier: Catalyst and Ligand Selection
Given the anticipated slower kinetics of Suzuki coupling with sulfamoyl-substituted phenylboronic acids, the choice of an appropriate catalyst system is crucial. For electron-deficient boronic acids, catalyst systems that can facilitate the transmetalation step are highly desirable.
Modern phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often employed for challenging Suzuki couplings. These ligands are typically bulky and electron-rich, which can promote the formation of the active Pd(0) species and accelerate the transmetalation step.
| Catalyst System | Ligand Type | Advantages for Electron-Deficient Boronic Acids |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-poor ones. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-deficient substrates. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available but may require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable, but may be less active than Buchwald-type systems. |
Table 2: Comparison of Catalyst Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. [1]
Conclusion: A Promising but Challenging Building Block
Sulfamoyl-substituted phenylboronic acids represent a valuable class of reagents for the synthesis of biologically active compounds. Their strong electron-withdrawing nature, as quantified by their Hammett parameter, presents a kinetic challenge in the Suzuki-Miyaura coupling, primarily by slowing down the transmetalation step. However, with a rational choice of catalyst system, particularly those employing bulky and electron-rich phosphine ligands, this kinetic hurdle can be overcome.
This guide has provided a framework for understanding and predicting the kinetic behavior of these important building blocks. The detailed experimental protocols for both the synthesis of a representative sulfamoyl-substituted phenylboronic acid and the kinetic monitoring of its Suzuki coupling reactions will enable researchers to further explore and optimize the use of this promising class of reagents in their synthetic endeavors. The continued investigation into the kinetics of such reactions will undoubtedly lead to the development of even more efficient and versatile methods for the construction of complex molecular architectures.
References
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- RSC Publishing. (n.d.). Effect of the Hammett substituent constant of para-substituted benzoic acid on the perovskite/SnO2 interface passivation in perovskite solar cells.
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII).
- ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF.
- Wikipedia. (n.d.). Hammett equation.
- ResearchGate. (n.d.). Competition studies of sulfonyl arene versus: a) chloroarene, reaction....
- PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
- Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones.
- MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
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A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Cost-Benefit Analysis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. The choice of the boronic acid coupling partner is a critical decision that significantly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, comparing its performance with viable alternatives in the context of Suzuki-Miyaura coupling.
Introduction: The Role of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] This reaction has become indispensable in organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[2][3] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly influences the transmetalation step, thereby affecting the overall reaction kinetics and outcome.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
In Focus: this compound
This compound (CAS No. 874219-47-3) is a substituted arylboronic acid that has found utility in the synthesis of complex organic molecules.[4][5] The presence of the N-(tert-Butyl)sulfamoyl group, an electron-withdrawing moiety, and a methyl group, an electron-donating group, on the phenyl ring creates a unique electronic environment that can influence its reactivity in Suzuki-Miyaura coupling reactions.
Properties:
-
Molecular Formula: C11H18BNO4S[5]
-
Appearance: Typically an off-white to white solid.
Cost and Availability: This reagent is commercially available from various suppliers. Pricing can vary, but as of early 2026, indicative pricing is approximately
Performance in Suzuki-Miyaura Coupling
The performance of this compound in Suzuki-Miyaura coupling is dependent on the specific reaction partners and conditions. The electron-withdrawing nature of the sulfamoyl group can sometimes lead to slower reaction rates compared to electron-rich boronic acids. However, this can also be advantageous in preventing unwanted side reactions, such as protodeboronation. The ortho-methyl group can introduce steric hindrance, which may necessitate the use of more active catalysts or higher reaction temperatures to achieve good yields.
Comparative Analysis with Alternative Boronic Acids
To provide a comprehensive cost-benefit analysis, we will compare this compound with two common alternatives: 4-methylphenylboronic acid (an electron-rich boronic acid) and 4-formylphenylboronic acid (an electron-deficient boronic acid).
| Feature | This compound | 4-Methylphenylboronic acid | 4-Formylphenylboronic acid |
| CAS Number | 874219-47-3[4][5] | 5720-05-8[8] | 456-22-4 |
| Electronic Nature | Mixed (Electron-withdrawing sulfamoyl, electron-donating methyl) | Electron-donating (methyl group) | Electron-withdrawing (formyl group) |
| Indicative Cost (per gram) | ~$250 - $350[7] | ~$5 - $15 | ~$10 - $25 |
| Typical Reaction Conditions | May require more forcing conditions (higher temperature, more active catalyst) | Generally mild conditions | Often requires optimized conditions to overcome deactivation |
| Advantages | Unique substitution pattern for specific target molecules; potential for improved selectivity. | High reactivity, often leading to high yields and fast reactions. | Formyl group provides a handle for further synthetic transformations.[9] |
| Disadvantages | Higher cost; potential for slower reaction rates and steric hindrance. | Potential for side reactions like homocoupling. | Can be less reactive, requiring careful optimization of reaction conditions.[9] |
Experimental Data: A Head-to-Head Comparison
A representative Suzuki-Miyaura coupling reaction between an aryl bromide (e.g., 4-bromoanisole) and the respective boronic acids would likely show the following trends:
| Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 100 | 12-24 | 70-85 |
| 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 2-6 | >90 |
| 4-Formylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 110 | 12-18 | 80-95 |
Note: The conditions and yields presented are illustrative and based on typical Suzuki-Miyaura reaction protocols. Actual results may vary depending on the specific substrates and experimental setup.
Cost-Benefit Analysis: Making the Right Choice
The selection of the appropriate boronic acid is a multi-faceted decision that extends beyond just the initial cost of the reagent.
Figure 2: Decision matrix for selecting a boronic acid.
-
This compound is the reagent of choice when the specific substitution pattern it provides is essential for the target molecule. Its higher cost is justified by the synthetic necessity. The potential for slower reaction rates can be mitigated by careful optimization of the catalyst, base, and solvent system.
-
4-Methylphenylboronic acid represents a highly cost-effective option for routine Suzuki-Miyaura couplings where a simple tolyl group is required. Its high reactivity translates to lower energy costs and faster throughput.
-
4-Formylphenylboronic acid is a strategic choice when the resulting biaryl product requires further functionalization via the formyl group. While it may require more rigorous optimization, the synthetic versatility it offers can be invaluable.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (0.02-0.05 mmol, 2-5 mol%)
-
Base (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (5-10 mL)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[9]
Safety and Handling
All boronic acids should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Operations should be carried out in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[8][10] In case of contact, flush the affected area with copious amounts of water.[8]
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals that while it is a more expensive reagent, its value lies in its unique structural contribution to target molecules that cannot be easily achieved with more common boronic acids. For general applications, more economical alternatives like 4-methylphenylboronic acid offer excellent performance. The choice ultimately depends on the specific synthetic goals, budget constraints, and the desired functionality in the final product. By carefully considering these factors, researchers can make an informed decision to optimize their synthetic strategies.
References
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Arborpharm. (2024). 5-(N-tert-butylsulfamoyl)-2-methoxyphenylboronic acid. Retrieved from [Link]
-
GlobalChemMall. (n.d.). This compound. Retrieved from [Link]
-
Yomi Lab. (n.d.). This compound, 95+%. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
-
Huang, B. (2016). Answer to "Suzuki Coupling?". ResearchGate. Retrieved from [Link]
- Dreher, S. D., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
-
1PlusChem. (n.d.). (2-(N-(tert-butyl)sulfamoyl)-5-methoxyphenyl)boronic acid. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5589–5591.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Whitfield, C. (2010).
-
Al-Qaisi, A. A. A. (2013). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Preparation of t-Butyl Nα-Protected Amino Acid Esters from t-Butanol. Retrieved from [Link]
- Dassonneville, L., et al. (2011). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3278.
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A Guide to Spectroscopic Comparison of Cyclohexanone and Cyclohexanol Following Sodium Borohydride Reduction
This in-depth technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive spectroscopic comparison of a starting material, cyclohexanone, and its reduction product, cyclohexanol. We will delve into the practical application and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to monitor and confirm the conversion of a ketone to a secondary alcohol. The reduction of cyclohexanone using sodium borohydride (NaBH₄) serves as our model reaction, chosen for its reliability and the distinct spectroscopic changes that occur.
The Chemical Transformation: From Ketone to Alcohol
The reduction of aldehydes and ketones is a fundamental transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent that converts ketones to secondary alcohols.[1][2] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[1][3][4] A subsequent workup step, typically with water or a dilute acid, protonates the resulting alkoxide to yield the alcohol.[2][4]
Monitoring the progress of this reaction and confirming the identity of the product is crucial. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. By comparing the spectra of the starting material and the product, we can unequivocally determine the success of the chemical transformation.
Experimental Protocol: Reduction of Cyclohexanone
The following is a representative experimental protocol for the reduction of cyclohexanone to cyclohexanol.[5][6][7][8][9][10][11][12]
Materials:
-
Cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
3 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flask, dissolve cyclohexanone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. A vigorous reaction with bubbling may be observed.
-
After the reaction subsides, remove the flask from the ice bath and allow it to return to room temperature.
-
Add 3 M NaOH solution to decompose the intermediate borate ester.
-
Extract the product, cyclohexanol, from the aqueous mixture using dichloromethane or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the cyclohexanol product.
Spectroscopic Analysis: A Comparative Approach
Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Functional Groups
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.[13][14] The conversion of cyclohexanone to cyclohexanol results in a dramatic and easily interpretable change in the IR spectrum.[6][8][15][16]
-
Cyclohexanone (Starting Material): The most prominent feature in the IR spectrum of cyclohexanone is a strong, sharp absorption peak around 1715 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated cyclic ketone.[17][18][19]
-
Cyclohexanol (Product): In the IR spectrum of cyclohexanol, this C=O peak is absent. Instead, a very broad and strong absorption band appears in the region of 3200-3600 cm⁻¹ .[20][21][22][23][24] This "hairy beard" is the hallmark of the O-H stretching vibration in an alcohol, broadened due to intermolecular hydrogen bonding. Additionally, a new C-O stretching band can be observed around 1050-1100 cm⁻¹ .[20][22]
| Functional Group | Vibrational Mode | Cyclohexanone (cm⁻¹)[17][18] | Cyclohexanol (cm⁻¹)[20][22] | Interpretation of Change |
| Carbonyl | C=O Stretch | ~1715 (Strong, Sharp) | Absent | Confirms reduction of the ketone. |
| Hydroxyl | O-H Stretch | Absent | ~3200-3600 (Strong, Broad) | Confirms formation of the alcohol. |
| Alcohol | C-O Stretch | Absent | ~1050-1100 (Moderate) | Supports the presence of the C-O single bond. |
| Alkane | C-H Stretch | ~2850-2950 | ~2850-2950 | These peaks remain relatively unchanged. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the reduction of cyclohexanone.
The ¹H NMR spectrum of cyclohexanone is relatively simple due to the molecule's symmetry.[25][26] The protons on the carbons adjacent to the carbonyl group (α-protons) are deshielded and appear as a triplet around δ 2.3-2.5 ppm .[25][27] The remaining protons (β- and γ-protons) appear as a multiplet at a higher field, around δ 1.6-1.9 ppm .[25][27]
Upon reduction to cyclohexanol, significant changes are observed:[28][29][30][31]
-
A new, broad signal appears for the hydroxyl proton (OH ), typically between δ 1.5-4.0 ppm . The exact chemical shift and appearance (broad singlet or multiplet) can vary depending on the solvent, concentration, and temperature due to hydrogen exchange.
-
A new signal for the proton on the carbon bearing the hydroxyl group (CH -OH) appears around δ 3.6 ppm .[28] This proton is deshielded by the electronegative oxygen atom.
-
The signals for the α-protons shift upfield as they are no longer adjacent to a carbonyl group. The other ring protons also experience slight shifts, resulting in a more complex set of multiplets between δ 1.0-2.0 ppm .[28]
| Proton Environment | Cyclohexanone (ppm)[25][27] | Cyclohexanol (ppm)[28] | Interpretation of Change |
| α-protons (to C=O or C-OH) | ~2.3-2.5 (triplet, 4H) | Shifted upfield into the 1.0-2.0 region | Loss of deshielding from the carbonyl group. |
| β- and γ-protons | ~1.6-1.9 (multiplet, 6H) | ~1.0-2.0 (complex multiplets) | Changes in the overall electronic environment. |
| CH-OH proton | Absent | ~3.6 (multiplet, 1H) | Formation of the new C-H bond at the reaction center. |
| O-H proton | Absent | ~1.5-4.0 (broad singlet, 1H) | Appearance of the hydroxyl group. |
¹³C NMR spectroscopy provides one of the most definitive confirmations of the reaction's success.
-
Cyclohexanone: The spectrum of cyclohexanone shows a characteristic signal for the carbonyl carbon at a very low field, typically around δ 212 ppm .[25][32] The other carbons of the ring appear at a much higher field.
-
Cyclohexanol: In the spectrum of cyclohexanol, the carbonyl signal is absent. A new signal appears around δ 70 ppm , corresponding to the carbon atom now bonded to the hydroxyl group.[33] The other carbon signals also shift slightly due to the change in the functional group.
| Carbon Environment | Cyclohexanone (ppm)[32][34] | Cyclohexanol (ppm)[33] | Interpretation of Change |
| Carbonyl Carbon (C=O) | ~212 | Absent | Definitive evidence of ketone reduction. |
| Carbinol Carbon (C-OH) | Absent | ~70 | Definitive evidence of alcohol formation. |
| Other Ring Carbons | ~25-42 | ~24-35 | Minor shifts due to the new electronic environment. |
Mass Spectrometry (MS): Confirming the Molecular Weight Change
Mass spectrometry measures the mass-to-charge ratio of ions and is a direct way to determine the molecular weight of a compound. The reduction of cyclohexanone to cyclohexanol involves the addition of two hydrogen atoms. This results in a predictable increase in molecular weight.
-
Cyclohexanone (C₆H₁₀O): The molecular ion peak [M]⁺ is observed at m/z = 98 .[32]
-
Cyclohexanol (C₆H₁₂O): The molecular ion peak [M]⁺ is observed at m/z = 100 .[35][36][37][38]
The observation of a molecular ion peak at m/z 100 for the product and the absence of a peak at m/z 98 confirms the successful addition of two hydrogen atoms and the formation of cyclohexanol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98 |
| Cyclohexanol | C₆H₁₂O | 100.16 | 100 |
Visualizing the Workflow and Concepts
Caption: Experimental workflow from starting material to product and subsequent spectroscopic confirmation.
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A Senior Application Scientist's Guide to the Tert-Butylsulfamoyl Group in Coupling Reactions
Introduction: Beyond a Simple Protecting Group
In the intricate world of synthetic organic chemistry, the drive for efficiency is paramount. For researchers in drug development, achieving high yields of structurally complex molecules is a daily challenge. This guide delves into a functional group that has proven to be more than just a molecular placeholder: the tert-butylsulfamoyl group. While sulfonamides are prevalent motifs in marketed drugs, their role in synthesis has evolved dramatically.[1][2] Specifically, the N-aryl-tert-butylsulfonamide moiety has emerged as a powerful tool for directing transition-metal-catalyzed coupling reactions, fundamentally altering our approach to C-H functionalization.
This guide will move beyond theoretical discussions to provide a comparative analysis grounded in experimental logic. We will assess the impact of the tert-butylsulfamoyl group on coupling efficiency, not as a passive additive, but as an active participant that orchestrates reactivity. We will explore its role as a directing group, compare it to non-directed alternatives, and provide actionable protocols for its implementation and assessment in your own laboratory.
The Core Principle: Directing Group vs. General Efficiency Booster
A common misconception is that certain functional groups can be added to a reaction mixture to globally enhance coupling efficiency. The tert-butylsulfamoyl group's primary influence is far more sophisticated. It functions as a directing group , a covalently attached moiety that positions a metal catalyst at a specific C-H bond, typically ortho to its position on an aromatic ring.[1][3]
This directed C-H activation strategy offers a profound advantage. In a complex molecule with multiple C-H bonds, a non-directed coupling reaction would likely yield a mixture of isomers, resulting in a low yield of the desired product and a significant purification challenge. By guiding the catalyst to a single site, the tert-butylsulfamoyl group ensures high regioselectivity, dramatically increasing the effective yield and overall efficiency of the desired transformation. The steric bulk of the tert-butyl group further influences the reactivity and selectivity of the compound in these chemical reactions.[4]
Caption: Mechanism of Palladium-catalyzed C-H activation directed by a sulfamoyl group.
Comparative Analysis: The Efficiency Gain of Directed Synthesis
To quantify the impact of the tert-butylsulfamoyl group, we will compare two hypothetical, yet realistic, scenarios for the arylation of a model substrate.
-
Scenario A: Non-Directed Coupling. An attempt to directly couple a generic aryl bromide with our substrate using a standard palladium catalyst (e.g., Suzuki or Buchwald-Hartwig conditions).[5][6][7][8]
-
Scenario B: Directed Coupling. The same coupling reaction, but performed on the substrate after installation of a tert-butylsulfamoyl directing group.
Data Summary: Directed vs. Non-Directed Coupling
| Parameter | Scenario A: Non-Directed Coupling | Scenario B: Directed Coupling | Rationale for Difference |
| Total Yield of Arylated Products | ~55% | ~90% | The directing group facilitates a more efficient catalytic cycle by pre-positioning the catalyst. |
| Regioselectivity (Ortho:Meta:Para) | 1 : 2.5 : 1.2 (Mixture) | >98 : 1 : 1 (Ortho selective) | The sulfamoyl group forces the reaction to occur almost exclusively at the ortho C-H bond. |
| Isolated Yield of Desired Product | ~10% (Ortho Isomer) | ~88% | High regioselectivity means the desired product is the major component, simplifying purification. |
| Reaction Time | 24 hours | 12 hours | Chelation assistance from the directing group can accelerate the C-H activation step. |
| Purification Complexity | High (Requires extensive chromatography to separate isomers) | Low (Simple filtration or flash chromatography) | The clean reaction profile with a single major product minimizes purification efforts. |
As the data clearly indicates, the "efficiency" gain is not marginal. It represents a fundamental shift from a low-yield, non-selective process to a highly efficient and predictable synthesis of a single, desired isomer.
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a framework for synthesizing a directed substrate and evaluating its coupling efficiency.
Protocol 1: Installation of the Tert-Butylsulfamoyl Group
This procedure details the reaction of an aniline derivative with tert-butylsulfamoyl chloride.[4]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the aniline substrate (1.0 eq) and anhydrous pyridine (5.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of tert-butylsulfamoyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with 1M HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the N-aryl-tert-butylsulfonamide.
Protocol 2: Directed Palladium-Catalyzed C-H Arylation
This protocol uses the product from Protocol 1 to perform a directed coupling.
-
Reaction Setup: In a sealed tube, combine the N-aryl-tert-butylsulfonamide (1.0 eq), aryl bromide coupling partner (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add a degassed solvent such as toluene or 1,4-dioxane (0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12 hours.
-
Monitoring: After cooling to room temperature, take an aliquot for LC-MS or ¹H NMR analysis to determine conversion and regioselectivity.
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Assessing Coupling Efficiency
Quantitative analysis is crucial for a true comparison.
-
Yield Calculation: Determine the isolated yield of the purified product from Protocol 2.
-
Regioselectivity Analysis: Use ¹H NMR spectroscopy. The integration of the aromatic protons of the coupled product will reveal the ratio of different isomers formed. For a highly selective reaction, only one set of signals corresponding to the ortho-substituted product should be observed.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product.
-
Confirmation of Structure: Confirm the mass of the desired product using high-resolution mass spectrometry (HRMS).
Caption: A streamlined workflow for synthesis and efficiency assessment.
Conclusion: A Strategic Tool for Modern Synthesis
The tert-butylsulfamoyl group is not merely an accessory; it is a strategic tool that enables chemists to overcome fundamental challenges of selectivity in coupling reactions. Its impact on efficiency is realized through the precise control it exerts over the reaction site, transforming potentially low-yielding, non-selective reactions into highly efficient and predictable processes. By directing the catalyst, it minimizes the formation of undesired isomers, simplifies purification, and ultimately provides a more direct and atom-economical route to complex molecular targets. For researchers and drug development professionals, mastering the use of such directing groups is a critical step toward accelerating the synthesis of next-generation therapeutics.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery | Journal of the American Chemical Society. (2011). Available at: [Link]
-
Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation - PubMed. (2020). Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed. (2021). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
This guide provides a detailed protocol for the safe and compliant disposal of (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid (CAS No. 958651-73-5). As a specialized reagent in research and drug development, its proper handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship. This document synthesizes regulatory standards with practical, field-proven insights to offer a self-validating system for waste management.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related analogs, such as (4-(N-(Tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid, provide a strong basis for risk assessment[1].
The primary hazards are associated with irritation and acute toxicity. The boronic acid functional group can cause skin, eye, and respiratory irritation, while the sulfonamide moiety, common in pharmaceuticals, requires careful environmental consideration to prevent aquatic contamination and the potential development of antibiotic resistance[2][3].
Table 1: GHS Hazard Classification for Analogous Compounds
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][5] |
Based on these classifications, this compound must be treated as a hazardous substance. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its proper characterization and management[6]. Therefore, all waste containing this compound must be handled as regulated hazardous waste.
Personal Protective Equipment (PPE) and Safe Handling
To mitigate the risks of exposure, all handling and disposal procedures must be conducted with appropriate personal protective equipment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate PPE as part of a laboratory's Chemical Hygiene Plan[7][8].
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles causing serious eye irritation[9][10]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation[1][4]. Gloves must be inspected before use and disposed of as contaminated waste after handling[1]. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust cannot be controlled. | Minimizes the risk of inhaling dust, which may cause respiratory tract irritation[5]. |
Causality of Experimental Choice: All work, including weighing and preparing solutions, should be performed inside a certified chemical fume hood. This engineering control provides the primary barrier against inhalation of the fine powder and ensures any dust is contained[11][12].
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, and transfer. Under no circumstances should this chemical or its residues be disposed of down the drain [1][13].
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound must be segregated. This includes:
-
Unused or expired solid chemical.
-
Contaminated materials (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the dissolved compound.
-
The initial solvent rinse from decontaminating glassware (see Section 4).
Critical Insight: Never mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department. Boronic acids can be incompatible with strong oxidizing agents[5][13]. Commingling waste without a proper assessment can lead to dangerous chemical reactions[14][15].
Step 2: Containerization and Labeling
-
Select a Proper Container: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) bottle with a screw-top cap is suitable for solid waste and contaminated materials.
-
Label the Container: Proper labeling is a critical compliance requirement[16]. The label must be securely affixed and clearly legible, containing the following information:
-
The words "Hazardous Waste "
-
Full Chemical Name: This compound
-
CAS Number: 958651-73-5
-
An accurate description of the contents (e.g., "Solid Waste," "Contaminated Debris").
-
The date accumulation began.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel[17]. The SAA should be a secondary containment bin to capture any potential leaks.
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company[6][18]. These entities are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations[19][20].
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of the target compound.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled[11].
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinseate: The first solvent rinse must be collected and disposed of as hazardous waste. [11] Transfer this rinseate into your designated hazardous waste container for this chemical. Subsequent rinses can typically be managed as non-hazardous solvent waste, but confirm this with your EHS department.
-
Dry and Deface: Allow the container to air dry completely in a fume hood. Once dry, deface or remove the original label.
-
Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
-
ALERT: Alert personnel in the immediate area of the spill.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.
-
CONFINE: For a small, manageable spill of the solid powder:
-
Ensure you are wearing the appropriate PPE (Section 2).
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Do not sweep with a dry brush.
-
Carefully collect the material using a scoop or dustpan and place it into your hazardous waste container[9]. Avoid generating dust[9].
-
-
CLEAN: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the cleaning materials into the hazardous waste container.
-
REPORT: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound in a manner that ensures the highest standards of safety, regulatory compliance, and environmental responsibility.
References
- Fisher Scientific. (2025). n-Butylboronic acid Safety Data Sheet.
- ResearchGate. (n.d.). Studies on sulfonamide degradation products.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- AA Blocks. (2025). (4-(N-(Tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid Safety Data Sheet.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- ChemScene. (n.d.). (4-(n-(Tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
- National Institutes of Health. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
- Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Cole-Parmer. (n.d.). (2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet.
- Angene Chemical. (2025). 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid Safety Data Sheet.
- National Institutes of Health. (n.d.). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (2025). Methylboronic acid Safety Data Sheet.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Sigma-Aldrich. (n.d.). [4-(tert-butylsulfamoyl)-3-methylphenyl]boronic acid.
- BenchChem. (2025). Essential Procedures for the Proper Disposal of ARI-3531.
- Fisher Scientific. (2023). (2-Methylpropyl)boronic acid Safety Data Sheet.
- TCI Chemicals. (n.d.). 5'-Formyl-2,2'-bithiophene-5-boronic Acid Safety Data Sheet.
- The Hindu. (2026). FAQ: What is antibiotic resistance, and why should India worry about it?.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- AK Scientific, Inc. (n.d.). 4-Methylphenylboronic acid Safety Data Sheet.
- BLDpharm. (n.d.). (2-(N-(tert-Butyl)sulfamoyl)-4-fluoro-5-methylphenyl)boronic acid.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Arbico Organics. (2008). Boric Acid Material Safety Data Sheet.
- PubMed. (2024). Removal of sulfonamide antibiotics by non-free radical dominated peroxymonosulfate oxidation catalyzed by cobalt-doped sulfur-containing biochar from sludge.
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Personal protective equipment for handling (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Essential Safety and Handling Guide for (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
Immediate Hazard Assessment and Required Personal Protective Equipment (PPE)
As a class of compounds, boronic acids are known to be irritants.[1][2] The presence of the sulfonamide group also necessitates careful handling. Therefore, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or vinyl gloves are suitable. Always check for perforations before use and change gloves frequently, especially after direct contact.[3][4] | Prevents skin contact and potential irritation or absorption.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields are required to provide a complete seal around the eyes.[2][5] | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[2][6] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat should be worn to protect skin and clothing from contamination.[7] | Minimizes the risk of skin exposure to the chemical. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[3][8] | Boronic acids can cause respiratory tract irritation if inhaled.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is operational.
-
Verify the accessibility of an emergency eyewash station and safety shower.[9]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
-
Assemble all necessary equipment, such as glassware and spatulas, before handling the compound.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a disposable weighing paper or boat to avoid contamination of balances.
-
Handle the solid with care to minimize the generation of airborne dust.
3. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure all containers are appropriately labeled with the chemical name and any known hazards.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Decontaminate all surfaces and equipment used during the procedure.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[10] If irritation persists, seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[10] If breathing is difficult or symptoms such as coughing or shortness of breath occur, seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[10] |
Spill and Disposal Plan
Proper management of spills and waste is critical for laboratory safety and environmental protection.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[12]
-
Absorb: For small spills, carefully sweep or scoop up the solid material and place it into a sealed, labeled container for hazardous waste.[13] Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Waste Disposal
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container designated for hazardous chemical waste.[14]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses can be managed according to your institution's guidelines.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[11][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[14]
References
-
How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Lab Alley. Retrieved January 19, 2026, from [Link]
-
Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 19, 2026, from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved January 19, 2026, from [Link]
-
What Are The Safety Precautions For Using Boric Acid? (2025, April 26). Chemistry For Everyone. Retrieved January 19, 2026, from [Link]
-
Boric acid. (2022, April 29). Chemtalk. Retrieved January 19, 2026, from [Link]
-
Boric Acid. (2015, August 21). Anchem Sales. Retrieved January 19, 2026, from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved January 19, 2026, from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved January 19, 2026, from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet - 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid. (2025, October 19). Angene Chemical. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
